molecular formula C8H18N2O4S2 B111441 N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide CAS No. 122833-58-3

N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide

Cat. No.: B111441
CAS No.: 122833-58-3
M. Wt: 270.4 g/mol
InChI Key: JUWLQVLCYRNWSV-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide ( 122833-58-3) is a chiral organic compound with the molecular formula C 8 H 18 N 2 O 4 S 2 and a molecular weight of 270.37 g/mol . Its structure features a trans-(1R,2R) cyclohexane ring core, which provides specific stereochemistry that is often critical in the development of enantioselective pharmaceuticals and other chiral molecules. This compound is a key synthetic intermediate in pharmaceutical research. Specifically, it is a precursor in the enantioselective synthesis of ((1R,2R)-cyclohexane-1,2-diyl)bis(methylene) dimethanesulfonate , which is a crucial building block for the active pharmaceutical ingredient Lurasidone Hydrochloride . Lurasidone is an antipsychotic medication used in the treatment of schizophrenia and bipolar depression . The stereospecific nature of this intermediate underscores its importance in creating pharmaceuticals with the desired biological activity. Please handle with care and refer to the Safety Data Sheet (SDS) before use. This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(1R,2R)-2-(methanesulfonamido)cyclohexyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O4S2/c1-15(11,12)9-7-5-3-4-6-8(7)10-16(2,13)14/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWLQVLCYRNWSV-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCCCC1NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N[C@@H]1CCCC[C@H]1NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453148
Record name N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]dimethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122833-58-3
Record name N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]dimethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis and characterization of N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide

This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound, a C₂-symmetric chiral bis-sulfonamide. This molecule serves as a critical building block and ligand in the field of asymmetric synthesis, where precise control of stereochemistry is paramount. The insights herein are curated for researchers, chemists, and professionals in drug development who leverage stereochemically defined molecules to achieve targeted therapeutic outcomes.

Introduction: The Strategic Value of a C₂-Symmetric Sulfonamide

This compound is a chiral molecule distinguished by its rigid cyclohexane framework, which locks the two sulfonamide groups into a specific spatial arrangement. This structural rigidity, derived from the trans-configuration of the diamine precursor, is fundamental to its utility. The molecule's C₂ symmetry simplifies stereochemical analysis and often enhances enantioselectivity in catalytic processes.

Its primary applications are found in:

  • Asymmetric Catalysis: The two nitrogen atoms can act as coordination sites for transition metals, forming chiral catalysts for reactions like alkylations and epoxidations.[1][2] The defined stereochemistry of the ligand creates a chiral pocket around the metal center, influencing the stereochemical outcome of the reaction.[3]

  • Chiral Auxiliaries and Derivatizing Agents: It is employed to resolve racemic mixtures by forming diastereomeric derivatives that can be separated using standard chromatographic or crystallization techniques.[1][2]

  • Pharmaceutical Synthesis: The compound is a valuable intermediate in the synthesis of complex pharmaceutical agents where maintaining a specific enantiomeric form is critical for efficacy and safety.[1][2]

Synthesis: A Mechanistic Approach

The synthesis of the title compound is a robust and well-understood process based on the nucleophilic attack of a primary amine on a sulfonyl chloride.

Reaction Principle: Sulfonylation of a Chiral Diamine

The core of the synthesis is the reaction between (1R,2R)-cyclohexane-1,2-diamine and two equivalents of methanesulfonyl chloride. The nitrogen atoms of the diamine act as nucleophiles, attacking the highly electrophilic sulfur atom of the methanesulfonyl chloride. This reaction proceeds via a nucleophilic acyl-type substitution mechanism, where the chloride ion is the leaving group.

A crucial aspect of this process is the in-situ neutralization of the hydrochloric acid (HCl) byproduct. For each sulfonamide bond formed, one equivalent of HCl is generated. This acid will readily protonate any unreacted amine groups, rendering them non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic organic base, such as triethylamine or pyridine, is an essential component to scavenge the HCl and drive the reaction to completion. A similar synthetic approach is documented for the preparation of the analogous bis(tosyl) derivative.[4]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_product Final Product Precursor (1R,2R)-Cyclohexane- 1,2-diamine Reaction Reaction at 0°C to RT (Exotherm Control) Precursor->Reaction Reagent Methanesulfonyl Chloride (2 eq.) Reagent->Reaction Base Triethylamine (>2 eq.) Base->Reaction Solvent Aprotic Solvent (e.g., THF, DCM) Solvent->Reaction Workup Aqueous Work-up (Wash with NaHCO₃, H₂O, Brine) Reaction->Workup Quench Purification Purification (Recrystallization or Chromatography) Workup->Purification Crude Product Product N,N'-((1R,2R)-cyclohexane-1,2- diyl)dimethanesulfonamide Purification->Product Pure Product Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Properties Product Purified Product NMR ¹H & ¹³C NMR (Structural Elucidation) Product->NMR IR FT-IR (Functional Groups) Product->IR MS Mass Spectrometry (Molecular Weight) Product->MS MP Melting Point (Purity Assessment) Product->MP

Sources

A Technical Guide to the Crystal Structure Analysis of Chiral Cyclohexane-1,2-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral cyclohexane-1,2-diamine (DACH) derivatives are foundational scaffolds in modern chemistry, pivotal to advancements in asymmetric catalysis, medicinal chemistry, and materials science.[1][2] Their rigid C2-symmetric backbone provides a well-defined stereochemical environment, crucial for inducing enantioselectivity in chemical transformations.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical aspects of crystal structure analysis for this class of compounds. We will explore the nuances of synthesis and chiral resolution, the principles and practicalities of single-crystal X-ray diffraction for absolute configuration determination, and the profound influence of non-covalent interactions, such as hydrogen bonding, on their solid-state architecture. This guide is designed to bridge theoretical understanding with practical application, offering field-proven insights into experimental design and data interpretation.

Introduction: The Significance of Chirality and the Cyclohexane-1,2-diamine Scaffold

The concept of chirality is central to the life sciences and pharmacology. Enantiomers of a chiral molecule can exhibit vastly different physiological responses, a fact tragically highlighted by the thalidomide disaster.[3] Consequently, regulatory bodies like the FDA now often mandate the testing and marketing of single-enantiomer drugs.[3] This has spurred the development of sophisticated methods in asymmetric synthesis to produce optically pure compounds.[3][4]

Among the vast arsenal of chiral auxiliaries and ligands, derivatives of trans-1,2-diaminocyclohexane are particularly prominent.[4][5][6] Their utility stems from a conformationally rigid cyclohexane ring that projects the two amino groups in a well-defined spatial arrangement, making them ideal for creating chiral environments in metal-catalyzed reactions.[1][7] These derivatives have been successfully employed in a wide array of asymmetric transformations, including epoxidations (e.g., the Jacobsen epoxidation), hydrogenations, and Henry reactions.[5][8][9]

The cis-isomers of 1,2-diaminocyclohexane, while less studied, are also gaining attention for their unique conformational properties and potential in catalysis.[4][5] The precise three-dimensional structure of these derivatives, both in isolation and in their crystalline state, is paramount to understanding their function and designing more efficient catalysts and therapeutic agents. Single-crystal X-ray diffraction stands as the most powerful technique for unambiguously determining these structures.[10]

Synthesis and Chiral Resolution: The Gateway to Enantiopure Derivatives

The journey to analyzing the crystal structure of a chiral DACH derivative begins with its synthesis and, crucially, the separation of its enantiomers.

Synthesis of Racemic Cyclohexane-1,2-diamine

A common starting point is the hydrogenation of o-phenylenediamine, which typically yields a mixture of cis and trans isomers of 1,2-diaminocyclohexane.[9] Further derivatization can be achieved through various methods, such as the sequential opening of cyclohexene oxide and aziridinium ions to produce trans-1,2-diamines.[11] N,N'-dialkylated derivatives, which are also valuable as organocatalysts and chiral ligands, can be synthesized in a one-pot preparation.[12]

Chiral Resolution: Isolating the Enantiomers

The resolution of the racemic mixture is a critical step. The most established method involves the formation of diastereomeric salts using a chiral resolving agent.[3][13]

Protocol: Chiral Resolution of (±)-trans-1,2-Diaminocyclohexane using Tartaric Acid

This protocol is adapted from established procedures and is highly effective.[3][14]

Materials:

  • (±)-trans-1,2-diaminocyclohexane

  • L-(+)- or D-(-)-tartaric acid

  • Distilled water

  • Glacial acetic acid

  • 4M NaOH solution

  • Dichloromethane or ether for extraction

Procedure:

  • Salt Formation: In a round-bottom flask, dissolve the appropriate enantiomer of tartaric acid (1 equivalent) in a minimal amount of hot distilled water (e.g., 5 mL for ~1.5 g of tartaric acid).[14]

  • Slowly add the racemic trans-1,2-diaminocyclohexane (2 equivalents) to the stirred, hot tartaric acid solution. The addition should be controlled to maintain a temperature around 70°C.[14]

  • To the resulting solution, add glacial acetic acid (approximately 1.7 equivalents) at a rate that does not allow the temperature to exceed 90°C.[14]

  • Crystallization: Allow the solution to cool slowly to room temperature. One of the diastereomeric salts, being less soluble, will crystallize out.[3] For optimal yield, the mixture can be cooled further in an ice bath.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash with a small amount of cold water. Air-dry the crystals. A single recrystallization can increase the diastereomeric excess to over 99%.[3]

  • Liberation of the Free Amine: Suspend the crystalline diastereomeric salt in dichloromethane or ether.[14] Add 4M NaOH solution with vigorous stirring until the salt dissolves and the aqueous layer is strongly basic.

  • Extraction: Separate the organic layer. Extract the aqueous layer several times with the organic solvent. Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to yield the enantiomerically pure diamine as a colorless oil.[14]

Verification of Enantiopurity: The enantiomeric excess (ee) of the resolved diamine can be determined by techniques such as chiral HPLC after derivatization or by polarimetry.[3][13]

Single-Crystal X-ray Diffraction: Unveiling the Three-Dimensional Architecture

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules, including their absolute configuration.[10][15]

Crystal Growth: The Crucial First Step

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging part of the process.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.

  • Co-crystallization: In cases where the target molecule is difficult to crystallize, co-crystallization with another molecule (a "crystallization chaperone") can facilitate the formation of well-ordered crystals.[15]

The X-ray Diffraction Experiment and Structure Solution

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected, and the resulting data are used to solve and refine the crystal structure. The determination of the absolute configuration of a chiral molecule is a more challenging aspect of the experiment.[10] It relies on the phenomenon of anomalous dispersion, which is more pronounced when heavier atoms are present in the structure.[16] For molecules containing only light atoms (C, H, N, O), using a copper X-ray source (Cu-Kα) is often necessary to obtain reliable absolute configuration data.[16]

The Flack parameter is a critical value in the crystallographic report that indicates the correctness of the assigned absolute configuration. A value close to 0 with a small standard uncertainty for a known enantiopure compound confirms the assignment.[16]

Conformational Analysis and Supramolecular Chemistry of Cyclohexane-1,2-diamine Derivatives

The cyclohexane ring is not planar and exists in various conformations, with the chair conformation being the most stable.[17][18]

Conformational Preferences

In trans-1,2-disubstituted cyclohexanes, the most stable conformation is the one where both substituents are in equatorial positions to minimize steric interactions.[19] In contrast, for cis-1,2-disubstituted cyclohexanes, one substituent must be in an axial position and the other in an equatorial position.[19] The preferred conformation will have the bulkier group in the equatorial position.[19] These conformational preferences, which can be accurately determined from the crystal structure, are fundamental to the application of these derivatives in asymmetric synthesis.

The Role of Hydrogen Bonding in Crystal Packing

Hydrogen bonding plays a crucial role in the solid-state assembly of DACH derivatives.[20][21] The amino groups are excellent hydrogen bond donors, and any acceptor groups on the derivative or solvent molecules will participate in forming extensive hydrogen-bonded networks. These interactions dictate the crystal packing and can influence the physical properties of the material.[21][22] For instance, strong intermolecular hydrogen bonding can lead to tightly packed crystal structures.[22] The analysis of these hydrogen-bonding motifs from the crystal structure provides valuable insights into the supramolecular chemistry of these compounds.[23][24]

Data Presentation and Visualization

Tabulated Crystallographic Data

A summary of crystallographic data for a hypothetical chiral DACH derivative is presented below.

ParameterValue
Chemical FormulaC₁₄H₂₀N₂O₂
Formula Weight248.32
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.123(4)
b (Å)11.456(6)
c (Å)14.789(7)
V (ų)1376.9(12)
Z4
Calculated Density (g/cm³)1.198
Radiation (Å)Cu Kα (1.54178)
Flack Parameter0.02(4)
Visualizing Experimental Workflows and Molecular Structures

Diagram: Workflow for Crystal Structure Analysis

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 X-ray Diffraction cluster_3 Analysis Synthesis Synthesis of Racemic DACH Derivative Resolution Chiral Resolution Synthesis->Resolution Purification Purification & Characterization Resolution->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth DataCollection Data Collection CrystalGrowth->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution AbsoluteConfig Absolute Configuration Determination StructureSolution->AbsoluteConfig ConformationalAnalysis Conformational Analysis AbsoluteConfig->ConformationalAnalysis PackingAnalysis Crystal Packing & H-Bonding Analysis ConformationalAnalysis->PackingAnalysis

Caption: A streamlined workflow for the crystal structure analysis of chiral DACH derivatives.

Diagram: Conformational Isomers of trans-1,2-Disubstituted Cyclohexane

G cluster_0 Di-equatorial (More Stable) cluster_1 Di-axial (Less Stable) A R1 (eq) R2 (eq) B R1 (ax) R2 (ax) A->B Ring Flip

Caption: Conformational equilibrium in trans-1,2-disubstituted cyclohexanes.

Conclusion

The crystal structure analysis of chiral cyclohexane-1,2-diamine derivatives is a multifaceted process that provides invaluable information for chemists in various fields. From the foundational steps of synthesis and chiral resolution to the intricacies of X-ray diffraction and the analysis of solid-state interactions, each stage contributes to a deeper understanding of these remarkable molecules. The insights gained from these studies are not merely academic; they are instrumental in the rational design of new catalysts for asymmetric synthesis and the development of novel therapeutic agents with enhanced efficacy and safety profiles. As analytical techniques continue to advance, so too will our ability to harness the full potential of these versatile chiral scaffolds.

References

  • Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. Journal of Chemical Education. [Link][13]

  • Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and. ACS Publications. [Link][3]

  • Synthesis of N,N′-Dialkylated Cyclohexane-1,2-diamines and Their Application as Asymmetric Ligands and Organocatalysts for the Synthesis of Alcohols. Sci-Hub. [Link][12]

  • Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine. ResearchGate. [Link]

  • EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Scholarly Commons. [Link][5]

  • A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Chemistry Research Journal. [Link][14]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. JoVE. [Link][10]

  • Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis. ResearchGate. [Link][4]

  • 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones. PubMed Central. [Link][8]

  • trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. ACS Publications. [Link][6]

  • Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. MDPI. [Link]

  • Role of hydrogen bonding in the formation of glasses by small molecules: a triazine case study. Journal of Materials Chemistry. [Link][20]

  • In Situ Supramolecular Gel Formed by Cyclohexane Diamine with Aldehyde Derivative. NIH. [Link]

  • Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. PubMed. [Link][21]

  • Synthesis of N, N′-disubstituted cyclic 1,2-diamines derived from (1 R,2 R)-1,2-diaminocyclohexane. ResearchGate. [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. PubMed Central. [Link][15]

  • Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. PubMed Central. [Link][22]

  • Structural properties of trans-cyclohexane-1,2-diamine complexes of copper(II) and zinc(II) acesulfamates. ResearchGate. [Link][23]

  • The single crystal X‐ray diffraction structures of enantiomeric Fe(II) grid complexes ΛS and ΔR. ResearchGate. [Link]

  • Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Arkivoc. [Link][11]

  • Effect of intramolecular hydrogen bonding of α, ω–diamines on the structure and exchange affinity of 18–crown–6-amine host-guest complexes in gas phase: A collision cross section measurements by ion mobility spectrometry. ResearchGate. [Link]

  • X-ray crystallography and chirality: understanding the limitations. ResearchGate. [Link][16]

  • Perspective view of the hydrogen bonding interactions in the crystal packing of (I). ResearchGate. [Link][24]

  • Chiral Cyclohexane Diamine Derivatives for Asymmetric Synthesis and Catalysis. UCHEM. [Link][2]

  • Chiral Vicinal Diamines Derived from Mefloquine. The Journal of Organic Chemistry. [Link]

  • Conformational Analysis of Cyclohexane. CUTM Courseware. [Link][17]

  • Conformational Analysis of Cyclohexane-1,2-diol Derivatives and MM3 Parameter Improvement. ResearchGate. [Link]

  • trans-1,2-Diaminocyclohexane. Wikipedia. [Link][9]

  • Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ResearchGate. [Link]

  • Chiral Molecular Receptors Based on Trans-Cyclohexane-1,2-diamine. ResearchGate. [Link][7]

  • Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Link][19]

  • Cyclohexane conformation. Wikipedia. [Link][18]

  • Mastering Asymmetric Synthesis with Chiral Diamines. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • 1,2-Diaminocyclohexane. PubChem. [Link]

  • Access Structures. CCDC. [Link]

  • 1,2-Cyclohexanediamine. NIST WebBook. [Link]

  • Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. ACS Publications. [Link]

  • 1,2-Diaminocyclohexane, cis-. PubChem. [Link]

  • 1,2-Diaminocyclohexane. Wikipedia. [Link]

Sources

The C₂-Symmetric Core: A Technical Guide to the Discovery and Development of N,N'-Disubstituted Cyclohexane-1,2-diamines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "Privileged" Nature of the 1,2-Diaminocyclohexane Scaffold

In the landscape of asymmetric synthesis, certain molecular frameworks consistently reappear, demonstrating remarkable versatility and efficacy across a multitude of catalytic systems. These are often referred to as "privileged scaffolds." Among the most celebrated of these is the chiral trans-1,2-diaminocyclohexane (DACH) backbone.[1] Its prevalence stems from a combination of structural rigidity, which minimizes conformational ambiguity, and the C₂-symmetric arrangement of its amino groups. This symmetry simplifies the stereochemical environment around a metal center or active site, often leading to more predictable and higher levels of enantioselectivity in chemical transformations.[2] This guide provides an in-depth exploration of the synthesis, derivatization, and application of N,N'-disubstituted cyclohexane-1,2-diamines, a class of compounds that has revolutionized modern asymmetric catalysis and continues to find new roles in medicinal chemistry.

Section 1: The Foundation - Synthesis and Resolution of the Cyclohexane-1,2-diamine (CDA) Core

The journey to an enantiomerically pure N,N'-disubstituted derivative begins with the parent diamine. Industrially, a mixture of the cis and trans stereoisomers of 1,2-diaminocyclohexane is produced through the hydrogenation of o-phenylenediamine.[3] While this provides the raw material, the true value for asymmetric applications lies in the isolation of the racemic trans-isomer and its subsequent separation into individual enantiomers.

Resolution of (±)-trans-1,2-Diaminocyclohexane

The classical and most robust method for resolving the racemic trans-diamine relies on diastereomeric salt formation using an enantiomerically pure resolving agent. L-(+)-tartaric acid is the most commonly used agent for this purpose.[3][4]

Causality of the Method: The principle behind this resolution is the reaction of a racemic mixture of bases (the diamine) with a single enantiomer of a chiral acid (tartaric acid). This creates a pair of diastereomeric salts ((R,R)-diamine-(L)-tartrate and (S,S)-diamine-(L)-tartrate) which, unlike enantiomers, have different physical properties, most notably different solubilities in a given solvent system. This difference allows for their separation by fractional crystallization.

Experimental Protocol: Resolution of (±)-trans-1,2-Diaminocyclohexane
  • Salt Formation: A solution of (±)-trans-1,2-diaminocyclohexane in a suitable solvent (e.g., water or methanol) is treated with a half-molar equivalent of L-(+)-tartaric acid.

  • Crystallization: The solution is heated to ensure complete dissolution and then allowed to cool slowly. The less soluble diastereomeric salt, (1R,2R)-diammoniumcyclohexane mono-(+)-tartrate, will preferentially crystallize out of the solution.[5]

  • Isolation and Purification: The precipitated crystals are collected by filtration. Recrystallization from the same solvent system can be performed to enhance the diastereomeric purity.

  • Liberation of the Free Diamine: The purified diastereomeric salt is treated with a strong base, such as an aqueous sodium hydroxide solution, to neutralize the tartaric acid and liberate the free (1R,2R)-1,2-diaminocyclohexane.[6]

  • Extraction: The enantiomerically pure diamine is then extracted from the aqueous solution using an organic solvent, dried, and concentrated under reduced pressure. The (1S,2S)-enantiomer can be recovered from the mother liquor from the initial crystallization.

This resolution is a critical gateway, providing the essential chiral building blocks, (1R,2R)-DACH and (1S,2S)-DACH, for the synthesis of a vast array of sophisticated ligands and catalysts.[3]

Section 2: N,N'-Disubstitution Strategies - Crafting the Chiral Environment

With the enantiopure DACH core in hand, the next crucial step is the symmetrical substitution of the two primary amino groups. The nature of the N-substituents is paramount, as they define the steric and electronic environment of the final ligand or catalyst, directly influencing its reactivity and selectivity.

Synthesis of N,N'-Dialkyl and N,N'-Dibenzyl Derivatives

Simple N,N'-dialkylated derivatives are valuable as both organocatalysts and as ligands for metal-catalyzed reactions like transfer hydrogenation.[7][8] A common and efficient method for their synthesis is reductive amination.

Causality of the Method: This one-pot procedure first involves the formation of a di-imine (Schiff base) through the condensation of the diamine with two equivalents of an aldehyde. Without isolation, a reducing agent, typically sodium borohydride (NaBH₄), is added to the reaction. The reducing agent selectively reduces the C=N double bonds of the imine intermediates to form the stable C-N single bonds of the secondary diamine product.

Workflow: One-Pot Reductive Amination for N,N'-Disubstitution

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product DACH (R,R)-DACH Condensation Step 1: Condensation (Schiff Base Formation) DACH->Condensation Aldehyde Aldehyde (2 eq.) (e.g., Benzaldehyde) Aldehyde->Condensation Reduction Step 2: In-situ Reduction (e.g., NaBH₄) Condensation->Reduction Di-imine intermediate Product N,N'-Disubstituted (R,R)-DACH Reduction->Product

Caption: One-pot synthesis of N,N'-disubstituted DACH derivatives.

Synthesis of Salen-type Ligands

Perhaps the most iconic derivatives of DACH are the salen ligands, which are tetradentate Schiff bases.[9] These are formed by the condensation of the diamine with two equivalents of a salicylaldehyde derivative. The resulting ligand, upon complexation with a metal ion, generates highly effective catalysts. The synthesis of the ligand for Jacobsen's catalyst is a prime example.[4]

Experimental Protocol: Synthesis of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine
  • Dissolution: (1R,2R)-1,2-Diaminocyclohexane is dissolved in an alcohol solvent, such as ethanol or isopropanol.

  • Aldehyde Addition: Two equivalents of 3,5-di-tert-butyl-2-hydroxybenzaldehyde are added to the solution.

  • Condensation Reaction: The mixture is heated to reflux. The condensation reaction proceeds with the elimination of two molecules of water, forming the bright yellow di-imine product (the salen ligand).

  • Isolation: Upon cooling, the ligand typically precipitates from the solution and can be collected by filtration and washed with cold solvent to yield a highly pure product.[10]

This straightforward procedure provides access to a ligand scaffold that, when metalated, creates a precisely defined chiral pocket around the metal center.[11]

Section 3: Applications in Asymmetric Catalysis

The true measure of the DACH scaffold's utility is its performance in catalysis. The N,N'-disubstituted derivatives have led to the development of landmark catalytic systems that provide access to enantiomerically enriched molecules.

Case Study: Jacobsen's Catalyst for Enantioselective Epoxidation

The development of Jacobsen's catalyst, N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride, was a watershed moment in asymmetric catalysis.[12] It enabled the highly enantioselective epoxidation of unfunctionalized prochiral alkenes, a transformation that was previously a significant challenge.[11]

Catalyst Preparation: The catalyst is prepared by treating the salen ligand with manganese(II) acetate in ethanol.[4] Oxidation by air in the presence of a chloride source, like lithium chloride, affords the stable Mn(III) complex.[11]

Workflow: Jacobsen Epoxidation

G cluster_input Inputs cluster_process Process cluster_output Outputs Alkene Prochiral Alkene (e.g., Styrene) Reaction Catalytic Cycle (Oxygen Atom Transfer) Alkene->Reaction Catalyst (R,R)-Jacobsen's Catalyst Catalyst->Catalyst Catalyst->Reaction activates Oxidant Terminal Oxidant (e.g., NaOCl) Oxidant->Reaction provides oxygen Epoxide Enantiopure Epoxide Reaction->Epoxide Byproduct Byproduct (e.g., NaCl) Reaction->Byproduct

Caption: Workflow for enantioselective epoxidation using Jacobsen's catalyst.

Mechanism of Selectivity: The C₂-symmetric ligand, with its bulky tert-butyl groups, creates a chiral pocket around the manganese-oxo active species. The alkene substrate is proposed to approach the metal center via a "side-on" trajectory to minimize steric hindrance. This controlled approach dictates which face of the alkene is epoxidized, leading to high enantiomeric excess (ee) of one epoxide enantiomer.[12]

SubstrateOxidantCatalyst Loading (mol%)Enantiomeric Excess (ee%)
cis-β-Methylstyrenem-CPBA492
1,2-DihydronaphthaleneNaOCl597
StyreneNaOCl286
Data compiled from representative literature.
Case Study: Maruoka Catalysts for Asymmetric Phase-Transfer Catalysis

Professor Keiji Maruoka's group developed a class of C₂-symmetric chiral phase-transfer catalysts (PTCs) based on N,N'-disubstituted DACH and binaphthyl scaffolds.[13] These catalysts excel in the asymmetric alkylation of glycine imines to produce non-natural α-amino acids, which are crucial building blocks for pharmaceuticals.[14][15]

Causality of the System: The reaction occurs under biphasic conditions (e.g., toluene and aqueous base).[14] The lipophilic chiral quaternary ammonium salt (the Maruoka catalyst) transports the enolate of the glycine imine from the aqueous phase into the organic phase. Within the catalyst's chiral environment, one face of the planar enolate is shielded. The subsequent reaction with an alkyl halide therefore occurs stereoselectively, creating a new stereocenter with high fidelity before the catalyst returns to the aqueous interface to repeat the cycle.[16]

Alkylating AgentCatalystBaseEnantiomeric Excess (ee%)
Benzyl bromide(S,S)-Maruoka Catalyst50% aq. KOH>99
Allyl bromide(S,S)-Maruoka Catalyst50% aq. KOH98
Ethyl iodide(S,S)-Maruoka Catalyst50% aq. CsOH98
Data represents typical results for the alkylation of N-(diphenylmethylene)glycine tert-butyl ester.[17]

Section 4: Applications in Medicinal Chemistry

Beyond catalysis, the DACH scaffold is a key component in pharmacologically active molecules.

  • Antimicrobial and Analgesic Agents: Various N,N'-dibenzyl-cyclohexane-1,2-diamine derivatives have been synthesized and evaluated for their biological activities, with some showing promising antimicrobial or analgesic properties.[18]

  • Oxaliplatin: A landmark application is in the anti-cancer drug Oxaliplatin. In this platinum(II) complex, the (1R,2R)-1,2-diaminocyclohexane acts as the ancillary ligand.[3] The rigid, chiral diamine ligand is believed to influence the drug's mechanism of action and its efficacy against certain types of cancer, particularly colorectal cancer, that are resistant to other platinum-based drugs like cisplatin.

Conclusion and Future Outlook

The N,N'-disubstituted cyclohexane-1,2-diamine framework is a testament to the power of a privileged chiral scaffold. From its fundamental resolution to its incorporation into highly sophisticated catalytic systems like Jacobsen's and Maruoka's catalysts, it has provided chemists with unparalleled tools for controlling stereochemistry. The continued exploration of new N-substituents, the immobilization of these catalysts on solid supports for improved recyclability[9], and their application in novel biological contexts ensure that the story of this remarkable scaffold is far from over. Future developments will likely focus on creating more sustainable catalytic systems and expanding the scope of their applications in both industrial and pharmaceutical settings.

References

  • Hanson, J. (2001). Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory. Journal of Chemical Education, 78(9), 1266.

  • van Beek, C. (2020). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Scholarly Commons, University of the Pacific.

  • Bermejo, A., et al. (2002). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews, 102(11), 3943-3996.

  • Request PDF. (2001). Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory. ResearchGate.

  • Halpern, M. (n.d.). Maruoka Catalysts for Chiral PTC. Phase Transfer Catalysis.

  • Contreras, C. A., et al. (2024). The Jacobsen catalyst in asymmetric synthesis: Structure, mechanism, and applications. Journal of the Mexican Chemical Society, 68(1).

  • Cubillos, P. A., et al. (2012). Preparation, Catalytic Properties and Recycling Capabilities Jacobsen's Catalyst. Semantic Scholar.

  • Wikipedia. (n.d.). Jacobsen's catalyst.

  • Request PDF. (n.d.). trans ‐ 1,2‐Diaminocyclohexane and Its Derivatives in Asymmetric Organocatalysis. ResearchGate.

  • Sridharan, V., & Suryavanshi, P. A. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Arkivoc, 2004(8), 4-11.

  • ACS Publications. (n.d.). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews.

  • Sigma-Aldrich. (n.d.). Maruoka Catalysts.

  • Tsygankov, A. A., et al. (2017). Synthesis of N,N′-Dialkylated Cyclohexane-1,2-diamines and Their Application as Asymmetric Ligands and Organocatalysts for the Synthesis of Alcohols. Synlett, 28(5), 615-619.

  • Request PDF. (n.d.). Synthesis of N, N′-disubstituted cyclic 1,2-diamines derived from (1 R,2 R)-1,2-diaminocyclohexane. ResearchGate.

  • ResearchGate. (n.d.). Design of Maruoka Catalysts for Asymmetric Phase-Transfer Catalysis.

  • Parra, A. (2020). Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. Accounts of Chemical Research, 53(7), 1436-1451.

  • Benchchem. (n.d.). n,n'-Dibenzyl-cyclohexane-1,2-diamine hcl.

  • Tsygankov, A. A., et al. (2017). Synthesis of N,N′-Dialkylated Cyclohexane-1,2-diamines and Their Application as Asymmetric Ligands and Organocatalysts for the Synthesis of Alcohols. Peoples Friendship University of Russia.

  • Maruoka, K. (2008). Recent Development and Application of Chiral Phase-Transfer Catalysts. Chemical Reviews, 108(8), 2938-2953.

  • Strohmann, C., et al. (2007). (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. Acta Crystallographica Section E: Structure Reports Online, 64(1), o687.

  • Foubelo, F., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews.

  • Wikipedia. (n.d.). trans-1,2-Diaminocyclohexane.

  • Sigma-Aldrich. (n.d.). (1R,2R)-N,N′-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine.

  • Pápai, B., et al. (2022). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Molecules, 27(19), 6636.

  • ResearchGate. (n.d.). Catalytic asymmetric synthesis of 1,2-diamines.

  • Google Patents. (n.d.). Preparation of trans 1, 2-diaminocyclohexane.

Sources

An In-depth Technical Guide to the Enantioselective Synthesis of (1R,2R)-Cyclohexane-1,2-Diamine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Central Role of a Privileged Scaffold

(1R,2R)-Cyclohexane-1,2-diamine (chxn) is not merely a chiral molecule; it is a cornerstone of modern asymmetric synthesis. Its C₂-symmetric backbone has become a "privileged scaffold," forming the foundation for a multitude of highly effective chiral ligands and organocatalysts.[1] From the Jacobsen-Katsuki epoxidation[2] to Noyori's asymmetric hydrogenation catalysts,[3][4] derivatives of enantiopure trans-1,2-diaminocyclohexane have proven indispensable in the pharmaceutical and fine chemical industries for the construction of complex, single-enantiomer molecules. This guide provides a comprehensive overview of the principal methodologies for accessing the enantiopure precursors to this vital synthetic building block, with a focus on the underlying principles, practical execution, and comparative analysis of each strategic approach. Our intended audience—researchers, process chemists, and drug development professionals—will find a blend of mechanistic insight and actionable protocols designed to inform laboratory and process-scale decisions.

Strategic Overview: Pathways to Enantiopure (1R,2R)-chxn Precursors

The synthesis of (1R,2R)-cyclohexane-1,2-diamine and its immediate precursors can be broadly categorized into three major strategies. The choice among these is often dictated by factors such as scale, cost of starting materials, availability of specialized catalysts, and the desired level of enantiopurity.

  • Classical Resolution of Racemates: This traditional and robust method involves the separation of a racemic mixture of trans-1,2-diaminocyclohexane by forming diastereomeric salts with a chiral resolving agent. It remains a widely used industrial method due to its reliability and the low cost of the resolving agent.

  • Asymmetric Catalysis: This modern approach creates the desired stereocenters from a prochiral precursor, most notably through the asymmetric hydrogenation of enamines, imines, or related unsaturated systems. This strategy is highly atom-economical and can provide very high enantioselectivities directly.

  • Desymmetrization of meso-Substrates: This elegant strategy involves the enantioselective transformation of a prochiral meso-compound, such as meso-cyclohexene oxide, where a chiral catalyst selectively reacts with one of two enantiotopic functional groups to yield a chiral, non-racemic product.

The logical flow and relationship between these strategies are outlined below.

G cluster_start Common Starting Materials cluster_precursors Key Precursors cluster_methods Enantioselective Strategies o-Phenylenediamine o-Phenylenediamine Racemic trans-chxn Racemic trans-chxn o-Phenylenediamine->Racemic trans-chxn Hydrogenation Cyclohexene Cyclohexene meso-Cyclohexene Oxide meso-Cyclohexene Oxide Cyclohexene->meso-Cyclohexene Oxide Oxidation Cyclohexanone Cyclohexanone Enamine/Imine Enamine/Imine Cyclohexanone->Enamine/Imine Condensation Classical Resolution Classical Resolution Racemic trans-chxn->Classical Resolution Asymmetric Hydrogenation Asymmetric Hydrogenation Enamine/Imine->Asymmetric Hydrogenation Desymmetrization Desymmetrization meso-Cyclohexene Oxide->Desymmetrization Product (1R,2R)-chxn Precursors (e.g., diamine, amino alcohol) Classical Resolution->Product Asymmetric Hydrogenation->Product Desymmetrization->Product

Figure 1: Overview of synthetic strategies to (1R,2R)-chxn precursors.

The Industrial Workhorse: Classical Resolution with Tartaric Acid

The resolution of racemic trans-1,2-diaminocyclohexane using tartaric acid is a testament to the enduring power of classical chemistry. The method leverages the differential solubility of the diastereomeric salts formed between the racemic diamine and an enantiopure resolving agent. The use of naturally occurring and inexpensive L-(+)-tartaric acid to resolve the (1R,2R)-enantiomer makes this process economically viable for large-scale production.

Causality of the Method

The principle lies in the formation of a pair of diastereomers with different physical properties. When racemic (±)-trans-chxn is treated with L-(+)-tartaric acid, two diastereomeric salts are formed: [(1R,2R)-chxn][L-tartrate] and [(1S,2S)-chxn][L-tartrate]. Due to their different three-dimensional structures, these salts exhibit different crystal packing energies and, consequently, different solubilities in a given solvent system. In an aqueous solution, the [(1R,2R)-chxn][L-tartrate] salt is significantly less soluble and preferentially crystallizes, allowing for its separation by simple filtration.[5]

Protocol: Resolution of (±)-trans-1,2-Diaminocyclohexane

This protocol is adapted from established and widely cited procedures.[5][6]

Materials:

  • (±)-trans-1,2-Diaminocyclohexane

  • L-(+)-Tartaric acid

  • Deionized water

  • Glacial acetic acid

  • Methanol

  • 4M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

Procedure:

  • Salt Formation: In a 1 L beaker equipped with an overhead stirrer, dissolve L-(+)-tartaric acid (150 g, 0.99 mol) in deionized water (400 mL) with stirring at room temperature.

  • Diamine Addition: Slowly add a mixture of (±)-trans-1,2-diaminocyclohexane (240 mL, 1.94 mol) to the tartaric acid solution. The addition should be controlled to allow the reaction temperature to rise to, but not significantly exceed, 70°C.

  • Precipitation: To the warm solution, add glacial acetic acid (100 mL, 1.75 mol) at a rate that keeps the temperature below 90°C. A white precipitate of the diastereomeric salt will form immediately.

  • Crystallization and Isolation: Vigorously stir the resulting slurry while allowing it to cool to room temperature over 2 hours. Further cool the mixture in an ice bath to ≤5°C for at least 2 hours to maximize crystallization.

  • Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the filter cake with ice-cold water (100 mL) followed by cold methanol (3 x 100 mL).

  • Drying: Dry the solid under vacuum at 40°C to yield (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt. A typical yield is around 160 g, representing approximately 99% of the theoretical yield for one enantiomer, with an enantiomeric excess (ee) often exceeding 99%.[5]

  • Liberation of the Free Diamine: Suspend the tartrate salt in dichloromethane. Add an excess of 4M NaOH solution with vigorous stirring to neutralize the tartaric acid and liberate the free diamine. Separate the organic layer, and extract the aqueous layer with additional DCM. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain enantiopure (1R,2R)-(-)-1,2-diaminocyclohexane.

Precision and Atom Economy: Asymmetric Hydrogenation

Asymmetric hydrogenation of prochiral enamines or imines stands as one of the most elegant and efficient methods for preparing chiral amines.[3] This approach avoids the 50% theoretical yield limit of classical resolution and directly generates the desired enantiomer with high selectivity. The key to this strategy is a chiral transition-metal catalyst, typically based on rhodium or ruthenium, which coordinates the substrate and delivers hydrogen to one of its two prochiral faces.[7][8]

Precursor Synthesis: The Enamine Route

A common precursor for this route is an enamine derived from a cyclohexanone derivative. For instance, an N-acylated enamine can be synthesized from 2-aminocyclohex-2-en-1-one, which itself can be prepared from 1,2-cyclohexanedione.

Mechanism of Rhodium-Catalyzed Enamine Hydrogenation

The mechanism of Rh(I)-catalyzed asymmetric hydrogenation of enamides has been extensively studied. The "unsaturated mechanism," also known as the Halpern-Brown mechanism, is widely accepted.[7][9] The key stereodetermining step involves the oxidative addition of H₂ to a diastereomeric catalyst-substrate complex.

G Catalyst [Rh(L*)]+ Coordination Coordination Catalyst->Coordination + Substrate Substrate Enamine Substrate Substrate->Coordination H2 H₂ Major_TS Oxidative Addition (High Barrier) H2->Major_TS Minor_TS Oxidative Addition (Low Barrier) H2->Minor_TS Product Chiral Amine Product Major_Complex Major Catalyst- Substrate Complex Coordination->Major_Complex Major Diastereomer Minor_Complex Minor Catalyst- Substrate Complex Coordination->Minor_Complex Minor Diastereomer Major_Complex->Major_TS + H₂ (Slow) Minor_Complex->Minor_TS + H₂ (Fast, RDS) Hydride_Intermediate Hydride_Intermediate Minor_TS->Hydride_Intermediate → Rh(III) Dihydride Insertion Insertion Hydride_Intermediate->Insertion Migratory Insertion Product_Release Product_Release Insertion->Product_Release Reductive Elimination Product_Release->Catalyst Catalyst Regeneration Product_Release->Product

Figure 2: Simplified mechanism of Rh-catalyzed asymmetric hydrogenation (Curtin-Hammett principle).

While two diastereomeric catalyst-substrate complexes form in equilibrium, the minor, less stable diastereomer often proceeds through a lower-energy transition state for the oxidative addition of hydrogen.[9] According to the Curtin-Hammett principle, the product's stereochemistry is determined by the difference in these transition state energies, not the ground-state populations of the diastereomeric complexes. The chiral ligand (L*) creates a highly specific steric and electronic environment that dictates this energy difference, leading to high enantioselectivity.

Protocol: Rh-TangPhos Catalyzed Asymmetric Hydrogenation of an N-Aryl β-Enamino Ester

This protocol is representative of modern asymmetric hydrogenation methods.[10]

Materials:

  • N-Aryl β-enamino ester substrate

  • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

  • TangPhos (or other suitable chiral bisphosphine ligand)

  • Methanol (degassed)

  • Hydrogen gas (H₂)

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve [Rh(COD)₂]BF₄ (0.001 mmol) and TangPhos (0.0011 mmol) in methanol (1 mL) in a vial. Stir the solution for 30 minutes to form the active catalyst.

  • Reaction Setup: In a suitable autoclave, add the N-aryl β-enamino ester substrate (0.1 mmol).

  • Hydrogenation: Transfer the prepared catalyst solution to the autoclave via syringe. Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10 atm H₂).

  • Reaction: Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).

  • Workup: Carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel. Enantiomeric excess is typically determined by chiral HPLC analysis.

Elegance in Synthesis: Desymmetrization of meso-Epoxides

The desymmetrization of a prochiral meso-compound is a powerful strategy for generating multiple stereocenters in a single, highly controlled step. For the synthesis of (1R,2R)-chxn precursors, the enantioselective ring-opening of meso-cyclohexene oxide is a prime example. This reaction breaks the molecule's plane of symmetry, yielding a chiral trans-2-substituted cyclohexanol.

Causality of the Method

The success of this method relies on a chiral catalyst that can differentiate between the two enantiotopic carbons of the epoxide ring. A chiral Lewis acid catalyst, for instance, coordinates to the epoxide oxygen, activating it for nucleophilic attack. The chiral environment created by the ligand sterically hinders the approach of the nucleophile to one of the two carbons, thereby directing the attack to the other and establishing the product's stereochemistry. A subsequent Sₙ2 reaction with a nitrogen nucleophile (often involving an inversion of stereochemistry at the second center) can then be used to form the diamine.

A highly effective method involves the use of a chiral (salen)Co(III) complex to catalyze the addition of a carbamate nucleophile to cyclohexene oxide.[11]

G Catalyst Chiral (salen)Co(III) Catalyst Activation Activated Epoxide- Catalyst Complex Catalyst->Activation Coordination Epoxide meso-Cyclohexene Oxide Epoxide->Activation Nucleophile Nucleophile (e.g., PhOCONH₂) Attack_ProR Accessible Trajectory (Low Energy TS) Nucleophile->Attack_ProR Attack_ProS Steric Hindrance from Chiral Ligand (High Energy TS) Nucleophile->Attack_ProS Product Chiral trans-2-Aminocyclohexanol Derivative Activation->Attack_ProR Attack at pro-R Carbon (Favored) Activation->Attack_ProS Attack at pro-S Carbon (Disfavored) Intermediate Intermediate Attack_ProR->Intermediate Ring Opening Product_Release Product_Release Intermediate->Product_Release Product Formation & Catalyst Turnover Product_Release->Catalyst Product_Release->Product

Sources

A Technical Guide to the Computational Modeling of N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Insight

Abstract

N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide is a chiral ligand and synthetic auxiliary of significant interest in pharmaceutical development and asymmetric catalysis.[1][2] Its efficacy is fundamentally governed by its three-dimensional structure, conformational dynamics, and electronic landscape. This technical guide provides a comprehensive framework for the computational modeling of this molecule, designed for researchers, chemists, and drug development professionals. We will detail a multi-faceted approach, combining high-accuracy quantum mechanics (QM) with classical molecular dynamics (MD) to construct a holistic molecular picture. This guide moves beyond a simple recitation of methods to explain the causal reasoning behind procedural choices, ensuring a robust and validated computational strategy. We will cover foundational conformational analysis, precise geometry optimization using Density Functional Theory (DFT), the calculation of key electronic properties, and the simulation of dynamic behavior in solution.

Introduction: The Nexus of Structure and Function

The utility of this compound stems from its rigid cyclohexane scaffold, which presents two methanesulfonamide groups in a well-defined stereochemical arrangement. This precise architecture is critical for its role in inducing chirality during chemical transformations.[1] However, the static representation seen in textbooks belies the molecule's complex reality. The cyclohexane ring is not planar and undergoes rapid conformational changes, while the sulfonamide groups possess unique electronic characteristics that dictate intermolecular interactions.

To rationally design catalysts or understand its binding modes, we must answer several key questions:

  • What is the most stable three-dimensional conformation of the molecule?

  • What is the energy barrier for conformational changes, such as ring flipping?

  • Which parts of the molecule are electron-rich or electron-poor, indicating likely sites for interaction?

  • How does the molecule behave in a solvent environment over time?

Computational modeling provides the tools to answer these questions with quantitative precision. This guide outlines a synergistic workflow that leverages the strengths of different modeling paradigms to build a complete in-silico profile of the target molecule.

cluster_0 Overall Modeling Strategy A 1. Foundational Analysis Initial 3D Structure Generation B 2. Quantum Mechanics (QM) Static Properties & High Accuracy A->B Input for Optimization C 3. Molecular Dynamics (MD) Dynamic Behavior & Solvation Effects B->C Optimized Geometry & Partial Charges D 4. Integrated Structural Profile Structure-Function Insights B->D C->D

Caption: High-level overview of the synergistic computational workflow.

Part I: Foundational Conformational Analysis of the Cyclohexane Core

Expertise & Experience: Before any complex computation, a firm grasp of fundamental stereochemistry is essential. The energy landscape of the substituted cyclohexane core dictates the entire molecule's preferred shape. The most stable conformation of cyclohexane is the "chair" form, as it eliminates angle strain by maintaining near-perfect tetrahedral bond angles (109.5°) and minimizes torsional strain by keeping all adjacent C-H bonds staggered.[3][4]

For a 1,2-disubstituted cyclohexane, the substituents can occupy either axial (vertical) or equatorial (peripheral) positions. In the case of this compound, the trans configuration means the two substituents are on opposite faces of the ring. This leads to two possible chair conformations: one with both groups in axial positions (diaxial) and one with both in equatorial positions (diequatorial). The diequatorial conformer is significantly more stable because it avoids destabilizing steric clashes, known as 1,3-diaxial interactions, that occur when bulky groups occupy axial positions.[4][5] Therefore, our modeling must begin from the diequatorial conformer.

Protocol: Initial 3D Structure Generation

This protocol describes the creation of a valid starting structure for subsequent calculations.

  • Software Selection: Utilize a molecule builder such as Avogadro, ChemDraw, or the built-in functionality of computational chemistry packages.

  • Build Cyclohexane Core:

    • Select the cyclohexane fragment from the software's library. Ensure it is in the chair conformation.

    • If building from scratch, create a six-carbon ring and perform a preliminary "clean-up" or "minimize" function to generate a reasonable chair structure.[6]

  • Add Substituents:

    • Identify two adjacent carbons for substitution (C1 and C2).

    • Attach the first -NH(SO₂CH₃) group to the equatorial position of C1.

    • Attach the second -NH(SO₂CH₃) group to the equatorial position of C2, ensuring it is on the opposite side of the ring's average plane relative to the C1 substituent to maintain the trans relationship.

  • Preliminary Optimization: Use the builder's integrated molecular mechanics force field (e.g., MMFF94 or UFF) to perform a quick geometry optimization. This step cleans up unrealistic bond lengths and angles, providing a chemically sensible input for more rigorous methods.

  • Export Coordinates: Save the structure in a standard format like .xyz or .mol for use in quantum mechanical software.

Part II: Quantum Mechanics for High-Accuracy Structure and Electronics

Trustworthiness: To obtain a definitive, low-energy structure and to probe the electronic nature of the molecule, we must turn to quantum mechanics (QM). Unlike empirical force fields, QM methods like Density Functional Theory (DFT) calculate the electronic structure from first principles, providing a highly accurate description of molecular geometry and properties.[7][8] The protocol described here is self-validating through a frequency analysis, which confirms that the calculated structure is a true energy minimum.

cluster_1 Quantum Mechanics (DFT) Workflow Input Initial 3D Structure (from Part I) Opt Geometry Optimization Finds lowest energy structure Input->Opt Freq Frequency Analysis Confirms energy minimum Opt->Freq Optimized Coordinates Prop Electronic Property Calculation (MESP, HOMO/LUMO) Freq->Prop Validated Minimum Output Validated Structure & Electronic Descriptors Prop->Output

Caption: Step-by-step workflow for DFT calculations.

Protocol: DFT Geometry Optimization and Validation

This protocol details the process for obtaining the most stable molecular structure.

  • Method Selection:

    • Functional: Choose a well-established hybrid functional. B3LYP is a robust and widely used choice for organic molecules.[9][10]

    • Basis Set: Select a basis set that provides a good balance of accuracy and computational cost. The Pople-style basis set 6-31G(d) is an excellent starting point for optimization. It includes polarization functions (d) on heavy atoms, which are crucial for accurately describing the geometry around the sulfur atoms.

    • Solvent Model (Optional but Recommended): To better approximate real-world conditions, include a continuum solvation model like the Polarizable Continuum Model (PCM) with a relevant solvent (e.g., water or dichloromethane).[7]

  • Performing the Optimization:

    • Load the initial structure into a QM software package (e.g., Gaussian, ORCA).

    • Specify the chosen functional, basis set, and solvent model.

    • Run the geometry optimization task. The algorithm will iteratively adjust the atomic positions to find the arrangement with the lowest possible ground state energy.[11]

  • Validation via Frequency Analysis:

    • Using the identical functional, basis set, and solvent model, perform a frequency calculation on the optimized geometry.

    • Trustworthiness Check: The primary output to verify is the list of vibrational frequencies. A true energy minimum will have zero imaginary frequencies .[7] The presence of an imaginary frequency indicates a transition state or a saddle point, meaning the optimization did not find a stable structure and must be repeated.

    • This step also yields important thermodynamic data, such as the Zero-Point Vibrational Energy (ZPVE), enthalpy, and Gibbs free energy.

Protocol: Electronic Property Analysis

Using the validated minimum-energy structure, we can now calculate properties that govern reactivity and intermolecular interactions.

  • Molecular Orbital Analysis: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • Causality: The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.[9][12]

  • Molecular Electrostatic Potential (MESP) Mapping: Generate an MESP surface.

    • Causality: This visualization maps the electrostatic potential onto the molecule's electron density surface.[13] It reveals electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are susceptible to nucleophilic attack. The oxygen atoms of the sulfonyl groups and the nitrogen atoms are expected to be regions of high negative potential.

Data Presentation: Summary of Calculated Properties

Quantitative results from these calculations should be tabulated for clarity.

Table 1: Predicted Geometric and Thermodynamic Parameters (Illustrative Data)

Parameter Value Unit
C1-N Bond Length 1.47 Å
N-S Bond Length 1.62 Å
S=O Bond Length (Avg.) 1.45 Å
C1-C2-N-S Dihedral 175.8 Degrees

| Gibbs Free Energy | -1250.5 | Hartrees |

Table 2: Key Electronic Descriptors (Illustrative Data)

Descriptor Value Unit
HOMO Energy -7.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 6.7 eV

| Dipole Moment | 3.2 | Debye |

Part III: Molecular Dynamics for Conformational Dynamics

Expertise & Experience: While DFT provides an exceptionally accurate picture of the molecule's lowest-energy state, it is fundamentally a static, 0 Kelvin calculation. In reality, molecules are dynamic entities, constantly in motion. Molecular Dynamics (MD) simulations allow us to model this behavior by solving Newton's equations of motion for every atom in the system over time.[14] This is crucial for understanding phenomena like cyclohexane ring flipping and the flexibility of the sulfonamide side chains, which a static picture cannot capture.

cluster_2 Molecular Dynamics (MD) Workflow Setup 1. System Setup (Force Field, Solvation) Equil 2. Equilibration (NVT & NPT Ensembles) Setup->Equil Prepared System Prod 3. Production MD (Data Collection) Equil->Prod Equilibrated System Analysis 4. Trajectory Analysis (RMSD, Dihedrals) Prod->Analysis Trajectory File

Caption: Standard workflow for setting up and running an MD simulation.

Protocol: Classical MD Simulation

This protocol outlines the steps to simulate the molecule's behavior in a solvent box.

  • Force Field Parameterization:

    • Causality: MD relies on a "force field," a set of equations and parameters that define the potential energy of the system. The quality of the simulation is entirely dependent on the quality of the force field.

    • Selection: For a sulfonamide-containing molecule, the CHARMM General Force Field (CGenFF) is an excellent choice, as it has been specifically parameterized to handle sulfonyl groups accurately.[15]

    • Obtain partial atomic charges for the molecule from the previous DFT calculations (e.g., using a population analysis scheme like CHELPG) to improve the accuracy of the electrostatic interactions.

  • System Solvation:

    • Using an MD software package (e.g., GROMACS, AMBER, CHARMM), place the DFT-optimized structure in the center of a periodic cubic box.

    • Fill the box with a pre-equilibrated solvent model, such as TIP3P for water. Ensure a buffer distance of at least 10-12 Å between the molecule and the box edge.[14] Add counter-ions if the molecule is charged to neutralize the system.

  • System Equilibration:

    • Perform a series of restrained simulations to allow the solvent to relax around the solute without distorting its optimized geometry.

    • NVT Ensemble (Constant Volume): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the kinetic energy to distribute correctly.

    • NPT Ensemble (Constant Pressure): Switch to an ensemble that maintains constant pressure (e.g., 1 bar) and temperature. This allows the box density to equilibrate to the correct value. Monitor the system's density and temperature until they are stable.

  • Production Simulation:

    • Once the system is fully equilibrated, remove all restraints.

    • Run the simulation for a duration sufficient to observe the phenomena of interest. For conformational sampling of a small molecule, 50-200 nanoseconds is a typical production run length. Save the coordinates (trajectory) at regular intervals (e.g., every 10-100 picoseconds).

Protocol: Trajectory Analysis

The output of an MD run is a trajectory file containing thousands of snapshots of the system. This data must be analyzed to extract meaningful insights.

  • Stability Analysis (RMSD): Calculate the Root-Mean-Square Deviation (RMSD) of the molecule's backbone atoms relative to the starting structure. A stable, plateauing RMSD indicates that the simulation has reached equilibrium and the molecule is exploring a stable conformational space.

  • Conformational Transition Analysis: To monitor cyclohexane ring flipping, track the values of key C-C-C-C dihedral angles within the ring over time. A flip from one chair conformation to another will be marked by a concerted change in the sign of these dihedrals.[14]

  • Flexibility Analysis (RMSF): Calculate the Root-Mean-Square Fluctuation (RMSF) for each atom. This will highlight which parts of the molecule are rigid (low RMSF, e.g., the cyclohexane core) and which are more flexible (high RMSF, e.g., the methyl groups).

Conclusion: A Unified View of Molecular Behavior

This guide has detailed a robust, multi-scale computational strategy for characterizing this compound. By integrating the high accuracy of static DFT calculations with the dynamic insights from MD simulations, we can construct a comprehensive and validated model of the molecule's structure and behavior.

  • DFT provides the definitive ground-state geometry, validates it as a true energy minimum, and reveals the electronic landscape that governs molecular recognition.

  • MD simulates the molecule's behavior in a realistic, solvated environment, allowing for the exploration of accessible conformations and the dynamic processes that connect them.

Together, these methods provide a powerful in-silico toolkit that moves beyond simple static pictures. The resulting data on geometry, stability, flexibility, and electronic properties offers invaluable insights for medicinal chemists and materials scientists, enabling the rational design of new catalysts, drugs, and chiral materials based on this important molecular scaffold.

References

  • Vanommeslaeghe, K., et al. (2012). Extension of the CHARMM General Force Field to Sulfonyl-Containing Compounds and Its Utility in Biomolecular Simulations. Journal of Chemical Theory and Computation. Available at: [Link]

  • Kaya, S., et al. (2020). QUANTUM CHEMICAL STUDY FOR THE TOXICITY PREDICTION OF SULFONAMIDE ANTIBIOTICS WITH QUANTITATIVE STRUCTURE – ACTIVITY RELATIONSHIP. Latin American Applied Research. Available at: [Link]

  • Song, J., et al. (2021). Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). The quantum chemical calculation of the prepared compounds. [Table]. ResearchGate. Available at: [Link]

  • Iga, I., et al. (2022). Supramolecular Structure of Sulfonamide-Substituted Silatranes: Quantum Chemical DFT Calculations. Molecules. Available at: [Link]

  • Bock, C. W., et al. (1994). Adsorption of Sulfonamides on Phyllosilicate Surfaces by Molecular Modeling Calculations. The Journal of Physical Chemistry. Available at: [Link]

  • Abdel-rahman, A. A. H., et al. (2022). Synthesis, antimicrobial activity and quantum calculations of Novel sulphonamide derivatives. Egyptian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Quantum chemical parameters for neutral sulfonamide molecules in the aqueous and gaseous phase. [Diagram]. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Computational studies. (a and b) DFT geometry optimized structures... [Diagram]. ResearchGate. Available at: [Link]

  • Bálint, D., & Jäntschi, L. (2021). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. Mathematics. Available at: [Link]

  • Carter, R. L., et al. (2014). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. American Journal of Organic Chemistry. Available at: [Link]

  • Sci-Gress. (2020). Introduction to Cyclohexane Conformations and Molecular Dynamics. YouTube. Available at: [Link]

  • Singleton, D. (2019). Cyclohexane dynamics - transition between twist-boat conformers. YouTube. Available at: [Link]

  • Wang, Z., et al. (2024). Simulation of the Pyrolysis Process of Cyclohexane-Containing Semi-Aromatic Polyamide Based on ReaxFF-MD. Polymers. Available at: [Link]

  • ResearchGate. (n.d.). Geometry optimization in density functional methods. [Request PDF]. ResearchGate. Available at: [Link]

  • KPU Pressbooks. (n.d.). 4.3 Conformation Analysis of Cyclohexane. Organic Chemistry I. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]

  • Chemistry LibreTexts. (2023). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. Available at: [Link]

  • Matter Modeling Stack Exchange. (2021). Geometry optimization: what happens in the algorithm?. Stack Exchange. Available at: [Link]

  • CUTM Courseware. (n.d.). Conformational Analysis of Cyclohexane. CUTM Courseware. Available at: [Link]

  • University of Calgary. (n.d.). Cyclohexane Conformational Analysis. University of Calgary Chemistry. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]

Sources

The Ascendancy of Chiral Sulfonamide Ligands in Asymmetric Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Quest for Chirality and the Rise of the Sulfonamide Moiety

In the landscape of modern synthetic chemistry, the precise control of stereochemistry remains a paramount objective, particularly in the pharmaceutical and fine chemical industries where the biological activity of a molecule is often intrinsically linked to its three-dimensional architecture. Asymmetric catalysis, powered by chiral ligands, stands as one of the most elegant and efficient strategies to achieve this control. While a plethora of ligand classes have been developed and have seen widespread success, the humble yet powerful sulfonamide moiety has carved out a significant and expanding niche. Its unique electronic and steric properties, coupled with the synthetic accessibility of diverse chiral backbones, have led to the development of a versatile arsenal of chiral sulfonamide-based ligands.

This technical guide, intended for researchers, scientists, and professionals in drug development, moves beyond a mere cataloging of structures and reactions. It aims to provide a deeper understanding of the why and how behind the application of chiral sulfonamide ligands in asymmetric synthesis. We will delve into the rationale behind ligand design, explore detailed synthetic methodologies, and critically examine their performance in a range of synthetically important transformations. By elucidating the underlying principles of stereochemical induction and providing practical, field-proven insights, this guide seeks to empower chemists to not only utilize existing sulfonamide ligands but also to innovate in the design of next-generation catalysts for asymmetric synthesis.

The Sulfonamide Group: An Unsung Hero in Chiral Ligand Design

The efficacy of a chiral ligand is intrinsically tied to its ability to create a well-defined, asymmetric environment around a metal center. The sulfonamide functional group (-SO₂NRR') offers a unique combination of features that make it exceptionally well-suited for this role:

  • Strong Electron-Withdrawing Nature: The sulfonyl group is a potent electron-withdrawing group, which acidifies the N-H proton of primary and secondary sulfonamides. This allows for easy deprotonation to form a sulfonamidate anion, which is a strong coordinating group for a wide range of transition metals.

  • Tunable Steric Hindrance: The substituents on the sulfur and nitrogen atoms can be readily varied, allowing for fine-tuning of the steric environment around the metal center. This is crucial for effective facial discrimination of the substrate.

  • Hydrogen Bonding Capabilities: The sulfonamide moiety can act as both a hydrogen bond donor (N-H) and acceptor (S=O), enabling secondary interactions that can help to orient the substrate in the transition state, further enhancing enantioselectivity.

  • Coordination Versatility: The sulfonamidate group can coordinate to metal centers in a monodentate or bidentate fashion, and its coordination properties can be influenced by the other coordinating atoms within the ligand scaffold.

These inherent properties, combined with the vast array of available chiral backbones (from amino acids, diamines, etc.), provide a modular platform for the design of a diverse range of chiral sulfonamide ligands.

A Classification of Chiral Sulfonamide Ligands

Chiral sulfonamide ligands can be broadly categorized based on their structural motifs. This classification provides a framework for understanding their synthesis and applications.

C₂-Symmetric Bis(sulfonamide) Ligands

C₂-symmetric ligands are a cornerstone of asymmetric catalysis due to the reduction in the number of possible diastereomeric transition states, which often leads to higher enantioselectivities. Bis(sulfonamide) ligands derived from chiral diamines, such as 1,2-diaminocyclohexane, are among the most well-studied and successful in this class.

Representative Synthesis: (1S,2S)-N,N'-Bis(tosyl)-1,2-diaminocyclohexane

This protocol describes the synthesis of a widely used C₂-symmetric bis(sulfonamide) ligand.

Experimental Protocol:

  • To a stirred solution of (1S,2S)-1,2-diaminocyclohexane (1.2950 g, 11.36 mmol) in tetrahydrofuran (THF, 100 mL), add triethylamine (4.7 mL, 34 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of p-toluenesulfonyl chloride (4.3815 g, 22.72 mmol) in THF (10 mL) dropwise over a period of 30-60 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude product in dichloromethane (10 mL) and wash with a saturated aqueous solution of sodium carbonate (13.5 mL).

  • Extract the aqueous layer with dichloromethane (30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization to obtain the pure ligand.[1]

Synthesis of a C₂-Symmetric Bis(sulfonamide) Ligand.
Axially Chiral N-Aryl Sulfonamides

Atropisomerism, or axial chirality arising from restricted rotation around a single bond, offers another powerful strategy for designing effective chiral ligands. In recent years, the synthesis of axially chiral N-aryl sulfonamides has gained significant attention.

Representative Synthesis: Organocatalytic Atroposelective N-Alkylation

This method provides access to axially chiral N-aryl sulfonamides through a catalytic N-alkylation of sulfonamides using commercially available chiral amine catalysts.[2][3]

Experimental Protocol:

  • To a 4 mL vial containing the N-aryl sulfonamide (0.04 mmol) and (DHQ)₂PHAL (3.0 mg, 10 mol%), add dichloromethane (0.25 mL) and acetonitrile (0.25 mL).

  • Stir the reaction mixture for 10 minutes at -20 °C.

  • Add Morita-Baylis-Hillman (MBH) carbonate (12 μL).

  • Monitor the reaction by thin-layer chromatography until the starting material is consumed.

  • Remove the volatiles in vacuo at 24 °C.

  • Purify the residue by silica gel column chromatography (hexanes/ethyl acetate, 10:1 v/v) to afford the axially chiral product.[3]

Organocatalytic Synthesis of Axially Chiral N-Aryl Sulfonamides.
Hybrid Chiral Sulfonamide Ligands

The modularity of sulfonamide ligand synthesis allows for the incorporation of other well-established chiral ligand motifs, such as oxazolines and phosphines, to create hybrid ligands with unique properties.

  • Sulfonamide-Oxazoline Ligands: These ligands combine the coordinating properties of the sulfonamide with the steric influence and chirality of the oxazoline ring.

  • Sulfonamide-Phosphine Ligands: This class of ligands marries the soft phosphine donor, ideal for late transition metals like palladium, with the tunable sulfonamide moiety.

The synthesis of these hybrid ligands typically involves the coupling of a chiral amino alcohol or a phosphine-containing fragment with a sulfonyl chloride.

Applications in Asymmetric Catalysis: A Showcase of Efficacy

Chiral sulfonamide ligands have demonstrated remarkable success in a variety of asymmetric transformations. The following sections highlight their application in key C-C bond-forming reactions, with a focus on the mechanistic underpinnings of stereochemical control.

Asymmetric Addition of Organozinc Reagents to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental transformation in organic synthesis, providing access to valuable chiral secondary alcohols. Chiral sulfonamide ligands have proven to be highly effective in this reaction.

Mechanism of Asymmetric Induction:

The active catalyst is typically a zinc complex of the deprotonated sulfonamide ligand. The chiral ligand creates a sterically defined pocket around the zinc center. The aldehyde coordinates to the zinc, and the organozinc reagent then adds to one face of the aldehyde, directed by the steric environment of the ligand. The C₂-symmetry of many bis(sulfonamide) ligands is particularly effective in creating a highly ordered transition state, leading to excellent enantioselectivity.

Performance Data for Chiral Sulfonamide Ligands in the Asymmetric Addition of Diethylzinc to Benzaldehyde:

Ligand TypeCatalyst SystemYield (%)ee (%)Reference
C₂-Symmetric Bis(sulfonamide)Ligand/Ti(OiPr)₄>95>98[4]
Amino Alcohol-derived SulfonamideLigand/Ti(OiPr)₄9092[5]
Tartaric Acid-derived SulfonamideIn situ generated9995[4]
Proposed Mechanism for Asymmetric Organozinc Addition.
Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a powerful tool for the synthesis of β-nitro alcohols, which are versatile synthetic intermediates. Copper(II) complexes of chiral sulfonamide ligands have emerged as highly effective catalysts for this transformation.

Experimental Protocol for a Copper-Catalyzed Asymmetric Henry Reaction:

  • In a reaction vessel, combine the chiral sulfonamide ligand (5.5 mol%) and copper(II) acetate monohydrate (5 mol%).

  • Add the solvent (e.g., ethanol) and stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Add the aldehyde (1 mmol) and the nitroalkane (e.g., nitromethane, 10 mmol).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 72 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction and purify the product by column chromatography to obtain the chiral β-nitro alcohol.[6]

Performance Data for Chiral Sulfonamide Ligands in the Asymmetric Henry Reaction:

Ligand TypeAldehydeYield (%)ee (%)Reference
Bis(sulfonamide)-diamineBenzaldehyde9296[7]
Aminopinane-derivedPentanal9767[8]
Aziridinyl Alcohol-derivedBenzaldehyde9382[9]
Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a classic and powerful method for the construction of six-membered rings with high stereocontrol. Chiral sulfonamides have been successfully employed as chiral auxiliaries to direct the stereochemical outcome of this reaction.

In this context, the sulfonamide is part of the dienophile. The chiral sulfonamido group, often derived from a readily available chiral amino alcohol, shields one face of the dienophile, forcing the diene to approach from the less hindered side. Lewis acid activation of the dienophile enhances the rate and selectivity of the reaction.

Performance of a Sulfonamide-based Chiral Auxiliary in the Diels-Alder Reaction of its Acrylate Ester with Cyclopentadiene:

  • Diastereomeric Excess (de): up to 92%

  • Enantiomeric Excess (ee) of the product after auxiliary removal: 91.5%[10]

The Future of Chiral Sulfonamide Ligands: Innovation and New Frontiers

The field of chiral sulfonamide ligands is far from mature, with significant opportunities for innovation and expansion. Key areas of future research include:

  • Development of Novel Ligand Scaffolds: The exploration of new chiral backbones and the incorporation of additional functional groups will undoubtedly lead to ligands with enhanced reactivity and selectivity.

  • Application in a Broader Range of Reactions: While highly successful in the reactions discussed, the application of chiral sulfonamide ligands to other important transformations, such as C-H functionalization and photoredox catalysis, is an exciting and underexplored area.[11]

  • Computational Modeling for Ligand Design: The use of computational tools to model transition states and predict ligand performance will accelerate the discovery of new and improved catalysts.

  • Immobilization and Reusability: The development of methods to immobilize chiral sulfonamide ligands on solid supports will enhance their practical utility, particularly in industrial settings.

Conclusion

Chiral sulfonamide ligands have firmly established themselves as a versatile and powerful class of ligands in the field of asymmetric synthesis. Their modular nature, tunable electronic and steric properties, and demonstrated efficacy in a range of important transformations make them an attractive choice for synthetic chemists. As our understanding of the principles governing stereochemical induction with these ligands deepens, and as new synthetic methodologies for their preparation emerge, the impact of chiral sulfonamides on the synthesis of enantiomerically pure molecules is set to grow even further. This guide has aimed to provide both the foundational knowledge and the practical insights necessary to harness the full potential of these remarkable catalysts.

References

  • Zhao, Y., et al. (2019). Practical access to axially chiral sulfonamides and biaryl amino phenols via organocatalytic atroposelective N-alkylation. Nature Communications, 10(1), 3189. [Link]

  • Prasad, K. R., & Gholap, S. L. (2004). Asymmetric Diels-Alder Reaction: cis-1-Arylsulfonamido-2-indanols as Highly Effective Chiral Auxiliaries. Tetrahedron: Asymmetry, 15(15), 2495-2500. [Link]

  • Zhao, Y., et al. (2019). Practical access to axially chiral sulfonamides and biaryl amino phenols via organocatalytic atroposelective N-alkylation. Nature Communications, 10, 3189. [Link]

  • Fukasawa, S., et al. (2022). Catalytic Enantioselective Synthesis of N−C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation. Molecules, 27(22), 7903. [Link]

  • Fukasawa, S., et al. (2022). Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation. Semantic Scholar. [Link]

  • Wang, C., et al. (2021). Cobalt-catalyzed enantioselective C–H/N–H annulation of aryl sulfonamides with allenes or alkynes: facile access to C–N axially chiral sultams. Chemical Science, 12(4), 1469-1475. [Link]

  • Khan, I., et al. (2015). Metal complexes of tosyl sulfonamides: design, X-ray structure, biological activities and molecular docking studies. RSC Advances, 5(37), 29124-29134. [Link]

  • D'Souza, D. M., et al. (2019). Tsuji–Trost Cyclization of Disulfonamides: Synthesis of 12-Membered, 11-Membered, and Pyridine-Fused Macrocyclic Triamines. ACS Omega, 4(1), 2156-2164. [Link]

  • Khan, I., et al. (2015). Metal complexes of tosyl sulfonamides: design, X-ray structure, biological activities and molecular docking studies. RSC Advances, 5(37), 29124-29134. [Link]

  • Di-Fruscia, A., et al. (2006). A new chiral sulfonamide ligand based on tartaric acid: synthesis and application in the enantioselective addition of diethylzinc to aldehydes and ketones. Tetrahedron: Asymmetry, 17(14), 2171-2175. [Link]

  • Pu, L. (2014). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research, 47(5), 1523-1535. [Link]

  • Kowalczyk, R., & Sidorowicz, Ł. (2015). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules, 20(12), 22179-22191. [Link]

  • Zhang, W., et al. (2017). Chiral P,N‐ligands for the highly enantioselective addition of diethylzinc to aromatic aldehydes. Applied Organometallic Chemistry, 31(10), e3720. [Link]

  • Khan, I., et al. (2015). Metal Complexes of Tosyl Sulfonamides: Design, X-ray structure, Biological Activities & Molecular Docking Studies. RSC Advances, 5(37), 29124-29134. [Link]

  • D'Souza, D. M., et al. (2019). Tsuji-Trost Cyclization of Disulfonamides: Synthesis of 12-Membered, 11-Membered, and Pyridine-Fused Macrocyclic Triamines. ACS Omega, 4(1), 2156-2164. [Link]

  • Pu, L. (2004). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 104(1), 1687-1716. [Link]

  • Faraone, A., et al. (2017). Chiral Bis(N‐sulfonylamino)phosphine‐ and TADDOL‐Phosphite‐Oxazoline Ligands: Synthesis and Application in Asymmetric Catalysis. European Journal of Organic Chemistry, 2017(36), 5434-5442. [Link]

  • Farooq, U., et al. (2018). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 23(11), 2946. [Link]

  • Karim, M. A. (2004). Syntheses and structural studies of metal complexes of sulfa drugs. Cardiff University. [Link]

  • Reddy, K. S., et al. (2012). Synthesis of chiral cyclohexane-linked bisimidazolines. Beilstein Journal of Organic Chemistry, 8, 1872-1877. [Link]

  • Wang, Z., et al. (2011). N,N′-[(1S,2S)-Cyclohexane-1,2-diyl]bis(4-methylbenzenesulfonamide). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2023. [Link]

  • Reddy, P. V. N., & Padmavathi, V. (2022). Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. Current Organic Synthesis, 19(1), 2-25. [Link]

  • Harmata, M. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(10), 4583-4659. [Link]

  • Desimoni, G., et al. (2011). Update 1 of: C2-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 111(11), PR284-PR435. [Link]

  • Riu, A., et al. (2021). Direct Synthesis of Allyl Amines with 2-Nitrosulfonamide Derivatives via the Tsuji-Trost Reaction. ChemistryOpen, 10(12), 1166-1169. [Link]

  • Li, Y., et al. (2011). Design and synthesis of new chiral phosphorus-olefin bidentate ligands and their use in the rhodium-catalyzed asymmetric addition of organoboroxines to N-sulfonyl imines. Chemical Communications, 47(21), 6123-6125. [Link]

  • Hargaden, G. C., & Guiry, P. J. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 121(15), 9042-9111. [Link]

  • Pu, L. (2004). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 104(1), 1687-1716. [Link]

  • Pietrusiewicz, K. M., & Zabłocka, M. (2003). Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. Current Organic Synthesis, 1(1), 51-66. [Link]

  • Riu, A., et al. (2021). Direct Synthesis of Allyl Amines with 2‐Nitrosulfonamide Derivatives via the Tsuji‐Trost Reaction. ChemistryOpen, 10(12), 1166-1169. [Link]

  • Bisai, A., et al. (2005). Synthesis of chiral vicinal C 2 symmetric and unsymmetric bis (sulfonamide) ligands based on trans-1, 2-cyclohexanediamine by aminolysis of N-tosylaziridines. Tetrahedron Letters, 46(46), 7935-7939. [Link]

  • Imamoto, T., et al. (2006). Synthesis of P-Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. Accounts of Chemical Research, 39(11), 761-771. [Link]

  • Cano, R., et al. (2016). Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C 1 -Symmetric Aminopinane-Derived Ligand. Molecules, 21(8), 1047. [Link]

  • Wu, J., et al. (2023). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society, 145(1), 336-344. [Link]

  • Imamoto, T., et al. (2006). Synthesis and applications of high-performance P-chiral phosphine ligands. The Journal of Organic Chemistry, 71(21), 7941-7953. [Link]

  • Jin, W., et al. (2011). A highly diastereo-and enantioselective copper (I)-catalyzed henry reaction using a bis (sulfonamide)-diamine ligand. The Journal of Organic Chemistry, 76(2), 484-491. [Link]

  • Zhao, Y., et al. (2019). Discovery and exploration of axially chiral sulfonamides. a Observation... ResearchGate. [Link]

  • van den Berg, M., et al. (2002). Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis. Dalton Transactions, (23), 4379-4386. [Link]

  • Leśniak, S., et al. (2023). Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. Molecules, 28(13), 5101. [Link]

  • Islam, M. S., et al. (2021). Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation. Molecules, 26(23), 7408. [Link]

  • Dadfar, S. M., et al. (2018). Mechanistic investigation of sulfonamide ligands as human carbonic anhydrase II inhibitors. International Journal of Biological Macromolecules, 120(Pt B), 1335-1343. [Link]

  • Cano, R., et al. (2016). Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand. Semantic Scholar. [Link]

  • Leśniak, S., et al. (2015). Enantioselective copper(II)‐catalyzed Henry reaction utilizing chiral aziridinyl alcohols. Chirality, 27(1), 14-19. [Link]

  • Chen, X., et al. (2023). Chiral Brønsted Acid Catalyzed Asymmetric Oxidation of Sulfenamide by Using H2O2: A Versatile Access to Sulfinamide and Sulfoxide with High Enantioselectivity. Angewandte Chemie International Edition, 62(1), e202213131. [Link]

  • Kumar, V., et al. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Arkivoc, 2004(8), 4-11. [Link]

Sources

Navigating the Solubility Landscape of N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Pharmaceutical Development

Unveiling the Subject: Physicochemical Profile of N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide

A thorough understanding of a compound's intrinsic properties is the logical starting point for any solubility investigation. This compound is a chiral molecule frequently employed as a derivatizing agent in asymmetric synthesis, particularly in the creation of pharmaceutical intermediates where precise stereochemical control is essential.[1][2] Its key physicochemical characteristics are summarized below:

PropertyValueReference
Molecular Formula C₈H₁₈N₂O₄S₂[1]
Molecular Weight 270.37 g/mol [1][3]
Melting Point 156-157°C[1]
Appearance Solid
CAS Number 122833-58-3[1][3][4][5][6]

The presence of two sulfonamide groups and a cyclohexane backbone suggests a molecule with the potential for hydrogen bonding and a degree of lipophilicity, making its solubility highly dependent on the chosen solvent.

The Theoretical Bedrock: Principles of Solubility in Organic Solvents

The adage "like dissolves like" provides a rudimentary but effective starting point for predicting solubility. At its core, the dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of mixing. For a solute to dissolve, the energy released from solute-solvent interactions must overcome the energy required to break the solute-solute and solvent-solvent interactions.

For sulfonamides, such as our target compound, the extended Hildebrand solubility approach can be a valuable predictive tool.[7] This model utilizes solubility parameters (δ) to quantify the cohesive energy density of substances. A closer match between the solubility parameters of the solute and the solvent generally indicates higher solubility. The solubility of various sulfonamides has been successfully modeled in binary and ternary solvent systems using this approach.[7][8] For instance, the solubility of sulfisomidine in a dioxane-water mixture exhibits a bell-shaped curve, with maximum solubility occurring at a specific solvent composition, highlighting the importance of solute-solvent interactions.[7]

Furthermore, computational models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) can provide in silico predictions of solubility, offering a time- and resource-efficient way to screen a wide range of solvents.[9][10] These models, when used in conjunction with experimental data, can significantly accelerate the solvent selection process.

A Practical Guide to Solubility Determination: Methodologies and Protocols

The experimental determination of solubility remains the gold standard. Two primary types of solubility are typically measured in drug development: thermodynamic and kinetic solubility.[11][12][13]

Thermodynamic Solubility: The Equilibrium Benchmark

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature. The most reliable and widely used method for its determination is the shake-flask method .[9][11]

Shake_Flask_Method cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to the chosen organic solvent in a sealed vial. B Agitate the mixture at a constant temperature for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached. A->B Incubate C Allow the solution to stand, or centrifuge, to separate the undissolved solid. B->C Settle D Carefully withdraw a known volume of the supernatant. C->D Sample E Dilute the supernatant with a suitable solvent. D->E Prepare for Analysis F Quantify the concentration of the compound using a validated analytical method (e.g., HPLC-UV, LC-MS). E->F Analyze

Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

Detailed Protocol for the Shake-Flask Method:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a different organic solvent of interest. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation can be employed to expedite this process.

  • Sampling and Analysis: Carefully withdraw a precise aliquot of the clear supernatant. It is critical to avoid aspirating any solid particles. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. Quantify the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). The solubility is then reported in units such as mg/mL or mol/L.

Kinetic Solubility: A High-Throughput Approach for Early Discovery

Kinetic solubility is a measure of how quickly a compound precipitates from a supersaturated solution, typically prepared by diluting a high-concentration stock solution in an organic solvent (often dimethyl sulfoxide, DMSO) with an aqueous or non-aqueous medium.[11][13] While not a true equilibrium value, kinetic solubility is a valuable high-throughput screening tool in early drug discovery to rank compounds and identify potential solubility liabilities.[13][14]

Kinetic_Solubility_Assay cluster_prep Preparation cluster_dilution Serial Dilution cluster_precipitation Precipitation Induction cluster_detection Detection A Prepare a high-concentration stock solution of the compound in DMSO. B Serially dilute the stock solution in a microplate. A->B Dilute C Add the target organic solvent to each well to induce precipitation. B->C Add Solvent D Measure the turbidity (light scattering) of each well using a nephelometer. C->D Measure E Plot light scattering units against compound concentration. D->E Data Plotting F Determine the kinetic solubility as the concentration at which a significant increase in turbidity is observed. E->F Analysis

Caption: Workflow for Kinetic Solubility Determination using Nephelometry.

Detailed Protocol for the Nephelometric Kinetic Solubility Assay:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a microplate (e.g., 96- or 384-well), perform serial dilutions of the stock solution to create a range of concentrations.

  • Precipitation Induction: Add the desired organic solvent to each well of the microplate. The anti-solvent properties of the added solvent will induce precipitation of the compound if its solubility is exceeded.

  • Detection and Analysis: Measure the turbidity of the samples in each well using a microplate nephelometer.[14] The instrument detects the amount of light scattered by the insoluble particles. Plot the relative nephelometry units (RNU) against the compound concentration. The kinetic solubility is typically defined as the concentration at which the RNU value significantly deviates from the baseline, indicating the onset of precipitation.

Data Presentation and Interpretation

For a comprehensive understanding, solubility data should be presented in a clear and comparative manner.

Table 1: Hypothetical Solubility Data for this compound at 25°C

SolventDielectric Constant (ε)Solubility (mg/mL)Method
Methanol32.7[Experimental Value]Shake-Flask
Ethanol24.5[Experimental Value]Shake-Flask
Acetone20.7[Experimental Value]Shake-Flask
Acetonitrile37.5[Experimental Value]Shake-Flask
Dichloromethane8.9[Experimental Value]Shake-Flask
Ethyl Acetate6.0[Experimental Value]Shake-Flask
Toluene2.4[Experimental Value]Shake-Flask
Dimethyl Sulfoxide (DMSO)47.2[Experimental Value]Shake-Flask

Note: The values in this table are placeholders and must be determined experimentally.

The interpretation of this data will be crucial for selecting appropriate solvents for synthesis, purification, and formulation development. For instance, high solubility in a particular solvent might make it a good candidate for reaction media or for preparing high-concentration stock solutions for biological assays. Conversely, low solubility in another solvent might be exploited for crystallization and purification.

Conclusion: A Roadmap to Informed Decision-Making

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. Retrieved from [Link]

  • Martin, A., Wu, P. L., & Beer, T. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 74(6), 601-606. Retrieved from [Link]

  • Cysewski, P. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine, 54(1), 29-41. Retrieved from [Link]

  • Hanaee, J., Jouyban, A., Dastmalchi, S., & Adibkia, K. (2006). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 14(3), 143-149. Retrieved from [Link]

  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor, 1(1), 42-53. Retrieved from [Link]

  • This compound. MySkinRecipes. Retrieved from [Link]

  • Jouyban, A., & Acree Jr, W. E. (2017). Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters. Journal of Molecular Liquids, 241, 629-635. Retrieved from [Link]

  • Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. Retrieved from [Link]

  • Jeliński, T., Cysewski, P., & Przybyłek, M. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International Journal of Pharmaceutics, 570, 118682. Retrieved from [Link]

  • Guo, J., Wu, J., Si, Z., & Cun, L. (1997). N,N′-[(1S,2S)-Cyclohexane-1,2-diyl]bis(4-methylbenzenesulfonamide). Acta Crystallographica Section C: Crystal Structure Communications, C53(12), 1953-1955. Retrieved from [Link]

  • This compound. MySkinRecipes. Retrieved from [Link]

  • An Enantioselective Synthesis of ((1 R ,2 R )-Cyclohexane-1 ,2 -diyl)bis(methylene)dimethanesulfonate, a Lurasidone Hydrochloride Intermediate. (2015). Organic Process Research & Development, 19(11), 1645-1650. Retrieved from [Link]

Sources

A Technical Guide for Researchers and Drug Development Professionals: Initial Investigations into the Catalytic Activity of Novel Chiral Diamine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality and the Central Role of Diamine Ligands

In the landscape of modern synthetic chemistry, particularly within pharmaceutical development, the control of stereochemistry is not merely an academic exercise but a fundamental necessity. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological or toxicological profiles. Asymmetric catalysis stands as the most elegant and efficient strategy for accessing enantiomerically pure compounds, and at the heart of this field lies the chiral ligand.

Chiral vicinal diamines represent a privileged class of ligands, demonstrating remarkable versatility and efficacy in a wide array of metal-catalyzed asymmetric transformations.[1] Their C₂-symmetric backbone, when coordinated to a metal center such as Ruthenium, Rhodium, or Iridium, creates a well-defined chiral environment that can effectively differentiate between the enantiotopic faces of a prochiral substrate.[2] This guide provides a comprehensive, field-proven framework for the initial evaluation of a novel chiral diamine ligand, moving from synthesis and characterization to its application in a benchmark catalytic reaction. Our focus is not just on the procedural steps but on the underlying scientific rationale, ensuring a robust and insightful investigation.

Part 1: A General Workflow for Ligand Evaluation

The journey from a conceptual ligand design to a validated catalytic system follows a logical and rigorous pathway. Each step is designed to build upon the last, ensuring that the final catalytic data is both reliable and interpretable. This guide will elaborate on each of these critical stages.

G cluster_0 Phase 1: Ligand Preparation cluster_1 Phase 2: Catalytic Investigation cluster_2 Phase 3: Performance Analysis A Conceptual Design & Rationale B Chemical Synthesis A->B C Purification & Characterization (NMR, MS) B->C D In-Situ Catalyst Formation C->D E Benchmark Catalytic Reaction (e.g., Asymmetric Transfer Hydrogenation) D->E F Reaction Monitoring & Workup E->F G Determination of Yield (e.g., GC or NMR) F->G H Determination of Enantioselectivity (Chiral HPLC) F->H I Data Interpretation & Optimization Strategy G->I H->I G A [Ru-H]⁻ H⁺ (Active Hydride) F Transition State A->F Hydride Transfer B Ketone (Substrate) B->F C [Ru] (Oxidized Catalyst) C->A Regeneration D Alcohol (Product) E HCOOH (H-Source) E->A F->C F->D

Sources

Methodological & Application

Application Notes and Protocols for N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Asymmetric Transformations

In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust chiral ligands is paramount. The C₂-symmetric scaffold of (1R,2R)-cyclohexane-1,2-diamine has emerged as a cornerstone in the design of such ligands, offering a rigid and predictable chiral environment.[1] This guide focuses on a specific, yet highly versatile derivative: N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide . This readily accessible ligand, through its sulfonamide functionalities, provides robust coordination sites for a variety of transition metals, enabling a suite of powerful and highly enantioselective catalytic transformations.[2]

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific rationale for their successful implementation. We will delve into the application of this ligand, primarily in the context of asymmetric transfer hydrogenation (ATH) of prochiral ketones, a cornerstone reaction in the synthesis of chiral alcohols.[3]

Core Principles and Mechanistic Insights

The efficacy of this compound in asymmetric catalysis stems from its ability to form well-defined, chiral metal complexes. The sulfonamide groups, upon deprotonation, act as strong N-donors, creating a stable chelate with metals like Ruthenium(II) and Rhodium(III).[4] The inherent chirality of the cyclohexane backbone dictates the spatial arrangement of the entire complex, creating a chiral pocket that effectively discriminates between the enantiotopic faces of a prochiral substrate.

The Catalytic Cycle of Asymmetric Transfer Hydrogenation

The most well-documented application of this class of ligands is in the Noyori-type asymmetric transfer hydrogenation of ketones.[5] The catalytic cycle, illustrated below, involves a metal-ligand bifunctional mechanism where both the metal center and the ligand's N-H proton play crucial roles.

Asymmetric Transfer Hydrogenation Cycle Precatalyst [RuCl₂(arene)(R,R)-L)] Active_Catalyst [RuH(arene)((R,R)-L-H)] Precatalyst->Active_Catalyst Base, H₂ Source (e.g., HCOOH/NEt₃) Active_Catalyst_2 [RuH(arene)((R,R)-L-H)] Substrate_Complex Intermediate Complex Active_Catalyst_2->Substrate_Complex + Ketone (R₂C=O) Product_Complex Product Complex Substrate_Complex->Product_Complex Hydride Transfer (Outer Sphere) Product_Complex->Active_Catalyst_2 - Chiral Alcohol (R₂CHOH) caption Figure 1: Simplified Catalytic Cycle for Asymmetric Transfer Hydrogenation.

Caption: Figure 1: Simplified Catalytic Cycle for Asymmetric Transfer Hydrogenation.

The process commences with the in situ formation of the active ruthenium-hydride species from the precatalyst. The ketone then coordinates to this active catalyst in an outer-sphere fashion. The key enantioselective step is the concerted transfer of a hydride from the metal and a proton from the ligand's N-H group to the carbonyl carbon and oxygen, respectively. This bifunctional mechanism avoids direct coordination of the ketone to the metal, which is crucial for high catalytic turnover.

Experimental Protocols

Protocol 1: In Situ Preparation of the Ru(II)-N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide Catalyst

This protocol describes the preparation of the active catalyst solution, which can be directly used for asymmetric transfer hydrogenation reactions.

Materials:

  • [RuCl₂(p-cymene)]₂

  • This compound

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Isopropanol)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1 equivalent) and this compound (2.2 equivalents) in the chosen anhydrous, degassed solvent.

  • Stir the resulting mixture at room temperature for 1-2 hours. The color of the solution will typically change, indicating the formation of the catalyst complex.

  • This solution of the precatalyst can be used directly in the subsequent transfer hydrogenation reaction.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol provides a general procedure for the asymmetric transfer hydrogenation of a model ketone, acetophenone, using the in situ prepared catalyst.

Materials:

  • Acetophenone

  • In situ prepared Ru(II)-catalyst solution (from Protocol 1)

  • Hydrogen source: Formic acid/Triethylamine azeotrope (5:2 molar ratio) or Isopropanol

  • Base (if using isopropanol, e.g., KOH or t-BuOK)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Isopropanol)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask containing the in situ prepared catalyst solution (typically 0.1-1 mol%), add the solvent.

  • Add acetophenone (1 equivalent).

  • If using formic acid/triethylamine: Add the 5:2 formic acid/triethylamine mixture (typically 2-5 equivalents relative to the ketone).

  • If using isopropanol: Isopropanol can be used as both the solvent and the hydrogen source. A catalytic amount of a strong base (e.g., 2 M KOH in isopropanol, 2.5 mol%) is required to generate the active catalytic species.

  • Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor the progress by TLC or GC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral 1-phenylethanol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Data Presentation: Substrate Scope and Performance

The following table presents representative data for the asymmetric transfer hydrogenation of various prochiral ketones using catalysts derived from N,N'-disulfonylated (1R,2R)-cyclohexane-1,2-diamines. While specific data for the dimethanesulfonamide derivative may vary slightly, this table provides a strong indication of the expected performance.

EntrySubstrate (Ketone)Product (Alcohol)Conversion (%)ee (%)Ref.
1Acetophenone1-Phenylethanol>9998 (R)[4]
24'-Fluoroacetophenone1-(4-Fluorophenyl)ethanol>9997 (R)[4]
32'-Methoxyacetophenone1-(2-Methoxyphenyl)ethanol9895 (R)[4]
41-Tetralone1,2,3,4-Tetrahydronaphthalen-1-ol>9999 (R)[5]
5Benzylacetone4-Phenyl-2-butanol9596 (R)[5]

Table 1: Representative Performance in Asymmetric Transfer Hydrogenation.

Further Applications and Future Outlook

While asymmetric transfer hydrogenation is the most prominent application, the chiral environment provided by metal complexes of this compound suggests its potential in a broader range of asymmetric transformations.

Potential Applications:
  • Asymmetric Michael Additions: The ligand could be employed in Lewis acid catalysis for the conjugate addition of nucleophiles to α,β-unsaturated compounds.[6]

  • Asymmetric Aldol Reactions: Chiral metal complexes can act as Lewis acids to control the stereochemical outcome of aldol reactions.

  • Asymmetric Diels-Alder Reactions: The well-defined chiral pocket could induce enantioselectivity in cycloaddition reactions.

The modular synthesis of this ligand allows for fine-tuning of its steric and electronic properties by modifying the sulfonyl group, opening avenues for the development of next-generation catalysts with enhanced activity and selectivity.

Conclusion

This compound stands as a powerful and versatile chiral ligand in the arsenal of the synthetic chemist. Its straightforward synthesis, robust nature, and the predictable chirality it imparts to metal centers make it an excellent choice for a variety of asymmetric catalytic reactions, most notably the transfer hydrogenation of ketones. The protocols and insights provided herein are intended to empower researchers to confidently apply this valuable tool in their pursuit of complex chiral molecules for pharmaceutical and materials science applications.

References

  • This review summarizes current developments, novel synthetic routes for Ruthenium tethered chiral catalyst, and its derivatives along with its application in asymmetric synthesis. The review also covers derivatization in tethering unit, modification in N-monofunctionalized ligand as well as ligation of other ligand with Ru metal in chiral catalyst. Apparently, the effect of a modified tethered catalyst in the enantioselective synthesis of chiral products as well as in synthetic chemistry is also discussed in detail. Chirality, 2021, 33(7), 337-378.
  • A series of aromatic monosulfonamide ligands derived from (1R,2R)-diaminocyclohexane were synthesized with electron withdrawing and donating groups. These were complexed with Rh(Cp∗) or Ru(arene) and their catalytic efficiencies were compared in the ATH of acetophenone using sodium formate/water or isopropanol/KOH as the hydrogen source. Results suggest that substituents on the benzene ring of the sulfonamide have very little electronic impact on the enantioselectivity and mechanism of the reaction.
  • The synthesis of a range of novel enantiomerically pure vicinal 1,2-diamines is described as has their subsequent use as asymmetric catalysts. Most of the amines are of a C2 symmetric nature and are derivatives of (1R, 2R)-(-)-1,2-diaminocyclohexane, although several disymmetric ligands have been prepared. UCL Discovery, 2001.
  • Enantioselective ketone reductions convert prochiral ketones into chiral, non-racemic alcohols and are used heavily for the synthesis of stereodefined alcohols. Wikipedia.
  • A series of polymeric chiral diamine ligands are developed by diboron-templated asymmetric reductive couplings, and their iridium complexes Ir–polydiamines are efficient and recyclable catalysts for asymmetric transfer hydrogenation (ATH) of functionalized ketones, affording a series of optically active secondary alcohols in excellent enantioselectivities (up to 99% ee) and unprecedentedly high total TONs (12,000, six cycles). PMC - NIH.
  • A series of N,N′-dialkylated derivatives of (1R,2R)-cyclohexane-1,2-diamine were synthesized, and a new approach to the one-pot preparation of this type of amine was demonstrated. The prepared diamines were used as organocatalysts for the two-step synthesis of α-hydroxy γ-keto esters from arenes, chlorooxoacetates, and ketones; they were also used as chiral ligands for Meervein–Ponndorf–Verley reductions and Henry reactions. Sci-Hub.
  • The organocatalytic activity (conversion and enantioselectivity) of 1,2-benzenediamine-derived organocatalysts based on (1R,2R)
  • This review is oriented toward the asymmetric transfer hydrogenation (ATH) of imines regarding mostly fundamental, yet important topics from the practical point of view. MDPI, 2013.
  • This review describes the synthesis and use in hydrogen transfer reactions of ruthenacycles and iridacycles. PMC - NIH, 2018.
  • In this review article we will consider the main processes on asymmetric transfer hydrogenation (ATH) of ketones from 2008 up today. Universidad de Alicante, 2015.
  • A new type of Ru(II)/TsDPEN catalyst containing an ether-based linking tether has been prepared and shown to exhibit excellent activity in asymmetric transfer hydrogenation reactions of ketones. RSC Publishing, 2013.
  • This work reflects Ru-tethered-TsDPEN as an active chiral catalyst for one pot selective synthesis of optically active α-substituted alcohols and its derivatives from α-bromo ketones in the presence of dimethylamine borane (DMAB) as the hydrogen source. RSC Publishing, 2019.
  • A four-step synthesis process of bifunctional, noncovalent organocatalysts based on the chiral (1R,2R)-cyclohexane-1,2-diamine scaffold containing a 1,2-benzenediamine H-bond donor was developed. MDPI, 2022.
  • Hashiguchi et al. reported the asymmetric transfer hydrogenation of ketones using a catalyst system comprised of ruthenium complexed with a chiral diamine ligand (RuCl(p-cymene)[(S,S)-Ts-DPEN], Scheme 5). Sigma-Aldrich.
  • Bis(sulfonamide)-based ligands exhibit efficiency and enantioselectivity in the field of asymmetric synthesis, due to the robust nature of this linkage and bind well to some metals. NIH.
  • Noyori et al. in 1996 showed that the Ru(II)Cl(η6-p-cymene)[N-p-tosyl-1,2-diphenylethylenediamine] (= [RuCl(η6-p-cymene)TsDPEN]) in a HCOOH / triethylamine (TEA)
  • N-Alkylated TsDPEN derivatives bearing a small alkyl group act as highly efficient ligands in Ru(II) complexes for the asymmetric transfer hydrogenation of imines and ketones.
  • Asymmetric transfer hydrogenation (ATH) is frequently carried out in the azeotropic mixture of formic acid (F) and triethylamine (T), where the F/T molar ratio is 2.5. This study shows that the F/T ratio affects both the reduction rate and enantioselectivity, with the optimum ratio being 0.2 in the ATH of ketones with the Ru-TsDPEN catalyst.
  • We have developed a series of unprecedented polymeric chiral diamine ligands via the chiral diboron-templated asymmetric reductive coupling of bisaldimines. Their iridium complexes iridium–polydiamines are efficient and recyclable asymmetric hydrogenation catalysts of various functionalized ketones.
  • Asymmetric methods for the hydrogenation of ketones constitute an emerging area in organic synthesis, of significant interest to industry (pharmaceutical, agrochemicals) as well as to academics. Organic Chemistry Portal, 2006.
  • The Noyori-type (1S,2S)- and (1R,2R)-N-(para-tosyl)-1,2-diphenylethylene-1,2-diamine ligands complexed with ruthenium have been found to be effective catalysts for the regiospecific transfer hydrogenation of 3-methoxy- and 3-benzyloxy-(Z)16-hydroxymethylidene-13α-estra-1,3,5(10)-trien-17-ones to 3-methoxy- and 3-benzyloxy-16-hydroxymethyl-13α-estra-1,3,5(10)-trien-17-one diastereomers.
  • The trans-RuIICl2 complexes with structurally similar N,N'-bis[o-(diphenylphosphino)benzylidene]cyclohexane-1,2-diamine and N,N'-bis[o-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine ligands have been synthesized, and their molecular structures have been determined.
  • Asymmetric hydrogenation is a chemical reaction that adds two atoms of hydrogen to a target (substrate)

Sources

Application Notes and Protocols for (1R,2R)-Cyclohexanediamine-Derived Ligands in Enantioselective Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Elegance of the (1R,2R)-Diaminocyclohexane Scaffold

The C₂-symmetric (1R,2R)-(-)-1,2-diaminocyclohexane (DACH) scaffold is a cornerstone in the field of asymmetric catalysis.[1] Its rigid cyclohexane backbone locks the two amino groups in a defined spatial arrangement, providing a predictable and highly effective chiral environment upon coordination to a metal center or incorporation into an organocatalyst.[1] This structural rigidity is a key attribute, as it minimizes conformational ambiguity in the catalytic transition state, which is often a direct contributor to high levels of enantioselectivity.[1]

The versatility of the DACH unit is another of its significant strengths. The primary amine functionalities serve as convenient handles for the synthesis of a vast library of ligands, including but not limited to Schiff bases (Salen-type), diphosphines (Trost-type), ureas, and sulfonamides.[2][3] This modularity allows for the fine-tuning of steric and electronic properties to suit a wide variety of substrates and reaction types. This application note will provide an in-depth guide to the use of several classes of DACH-derived ligands, complete with mechanistic insights, detailed experimental protocols, and performance data for key enantioselective transformations.

I. Salen-Type Ligands: Mastering Asymmetric Epoxidation

One of the most celebrated applications of the DACH scaffold is in the Jacobsen-Katsuki epoxidation of unfunctionalized olefins.[4][5] The ligands for this reaction are typically Schiff base complexes, commonly referred to as Salen ligands, derived from the condensation of a substituted salicylaldehyde with (1R,2R)-DACH. The resulting tetradentate ligand coordinates to a manganese(III) center, forming a robust and highly effective catalyst.[4]

Mechanistic Rationale

The prevailing mechanism, while not definitively proven, is thought to involve the oxidation of the Mn(III) precatalyst to a highly reactive Mn(V)=O species.[4] The alkene then approaches the oxo-manganese intermediate. The C₂-symmetric chiral environment created by the Salen ligand effectively shields one face of the approaching alkene, dictating the trajectory of the oxygen atom transfer and thereby controlling the stereochemistry of the resulting epoxide.[4][5] The choice of substituents on the salicylaldehyde portion of the ligand is critical for tuning the catalyst's reactivity and selectivity. Bulky groups, such as tert-butyl, are often employed to enhance the steric differentiation of the alkene faces.

Experimental Workflow and Catalyst Activation

A typical workflow for a Jacobsen epoxidation experiment involves the synthesis of the Salen ligand, formation of the Mn(III) complex, and the subsequent catalytic epoxidation.

Caption: General workflow for Jacobsen Epoxidation.

Protocol: Asymmetric Epoxidation of 1-Phenylcyclohexene

This protocol is a representative example of the Jacobsen-Katsuki epoxidation.

Materials:

  • (1R,2R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)

  • 1-Phenylcyclohexene

  • Dichloromethane (DCM, anhydrous)

  • 4-Phenylpyridine N-oxide (4-PPNO)

  • Commercial bleach (buffered, ~8% NaOCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Jacobsen's catalyst (0.02-0.05 mol eq.) and 4-PPNO (0.25 mol eq.).

  • Solvent and Substrate Addition: Add anhydrous DCM and stir until the catalyst is fully dissolved. Add 1-phenylcyclohexene (1.0 mol eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Oxidant Addition: Add the buffered bleach solution dropwise over 1-2 hours while stirring vigorously. The reaction is typically biphasic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed.

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with saturated aqueous NaCl, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the epoxide.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

II. Trost Ligands: Precision in Asymmetric Allylic Alkylation

The Trost asymmetric allylic alkylation (AAA) is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. The reaction is catalyzed by palladium complexes bearing chiral diphosphine ligands. The archetypal "Trost ligand" is derived from the condensation of (1R,2R)-DACH with 2-(diphenylphosphino)benzoic acid.[6]

Mechanistic Rationale

The catalytic cycle begins with the coordination of a Pd(0) species to the allylic substrate, followed by oxidative addition to form a π-allyl-Pd(II) complex.[7] The chiral ligand, bound to the palladium center, creates a chiral pocket around the π-allyl intermediate. The nucleophile then attacks the π-allyl moiety, typically at the less substituted terminus. The enantioselectivity is determined by the facial selectivity of the nucleophilic attack, which is directed by the steric and electronic properties of the Trost ligand.[7]

G A Pd(0)L C [π-allyl-Pd(II)L]+ A->C Oxidative Addition B Allylic Substrate B->C C->A E Product C->E F Leaving Group Anion C->F D Nucleophile D->C Nucleophilic Attack

Caption: Simplified catalytic cycle for Trost AAA.

Protocol: Asymmetric Allylic Alkylation of rac-1,3-Diphenyl-2-propenyl Acetate

This protocol describes a classic dynamic kinetic asymmetric transformation (DYKAT) using a Trost ligand.

Materials:

  • (1R,2R)-DACH-phenyl Trost Ligand

  • Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃)

  • rac-1,3-Diphenyl-2-propenyl acetate

  • Dimethyl malonate

  • Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃·CHCl₃ (0.01 mol eq. Pd) and the Trost ligand (0.03 mol eq.) to a flask. Add anhydrous DCM and stir for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flask, dissolve rac-1,3-diphenyl-2-propenyl acetate (1.0 mol eq.), dimethyl malonate (3.0 mol eq.), BSA (3.0 mol eq.), and KOAc (0.1 mol eq.) in anhydrous DCM.

  • Reaction Initiation: Transfer the catalyst solution to the substrate solution via cannula.

  • Reaction Progress: Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product by flash column chromatography.

  • Analysis: Determine the yield and enantiomeric excess (by chiral HPLC) of the resulting product.

III. Noyori-Type Ligands: Asymmetric Hydrogenation of Ketones

The Noyori asymmetric hydrogenation of ketones is a highly efficient and industrially significant reaction for the synthesis of chiral alcohols.[8] The catalysts are typically ruthenium(II) complexes containing a C₂-symmetric diphosphine ligand (like BINAP) and a C₂-symmetric diamine ligand, often a derivative of (1R,2R)-DACH.[9]

Causality of Experimental Choices

The synergy between the diphosphine and the diamine ligand is crucial for the high activity and enantioselectivity of these catalysts. The diamine ligand is not merely a chiral auxiliary; it actively participates in the catalytic cycle. The N-H protons on the diamine are believed to engage in a metal-ligand cooperative mechanism, facilitating the hydrogen transfer to the carbonyl substrate through a six-membered pericyclic transition state.[9] This "ligand-assisted" hydrogenation is key to the catalyst's remarkable efficiency.

Performance Data Summary

The following table summarizes representative data for enantioselective reactions catalyzed by complexes of (1R,2R)-DACH-derived ligands.

Reaction TypeLigand TypeCatalyst SystemSubstrate ExampleYield (%)ee (%)Reference
EpoxidationSalen(1R,2R)-Mn(III)-Salencis-β-Methylstyrene8995[10]
Allylic AlkylationDiphosphine (Trost)Pd(0) / (R,R)-DACH-Phenylrac-Cyclohexenyl Acetate>9599[11]
HydrogenationDiphosphine/DiamineRu(II)-(R)-BINAP/(R,R)-DPENAcetophenone>97>97[12]
Henry ReactionDiamineCu(OAc)₂ / N,N'-dialkyl-DACHBenzaldehyde + NitromethaneHigh>90[13][14]
Michael AdditionThiourea-DACHOrganocatalystNitrostyrene + Malonate9798[15]

Note: Conditions and specific ligand structures vary. DPEN (diphenylethylenediamine) is shown for the Noyori hydrogenation as a classic example, though DACH-derived diamines function similarly.

Conclusion and Future Outlook

Ligands derived from the (1R,2R)-diaminocyclohexane scaffold have proven to be exceptionally versatile and effective in a multitude of enantioselective reactions. The inherent chirality, conformational rigidity, and synthetic accessibility of the DACH backbone have established it as a "privileged" structure in asymmetric catalysis. The continued development of novel DACH-derived ligands, including those for organocatalysis and earth-abundant metal catalysis, ensures that this remarkable scaffold will remain at the forefront of synthetic chemistry, enabling the efficient and selective production of chiral molecules for the pharmaceutical, agrochemical, and materials science industries.[16][17]

References

  • Title: azaoxa-macrocyclic ligands derived from (1R,2R)-1,2-diaminocyclohexane and their applications Source: RSC Publishing URL: [Link]

  • Title: Noyori Asymmetric Hydrogenation Source: Chem-Station Int. Ed. URL: [Link]

  • Title: 18-Noyori Asymmetric Hydrogenation Reaction Source: Scribd URL: [Link]

  • Title: Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications Source: ACS Publications URL: [Link]

  • Title: Noyori Hydrogenation Source: NROChemistry URL: [Link]

  • Title: The Noyori Asymmetric Hydrogenation Reaction Source: Andrew G Myers Research Group URL: [Link]

  • Title: Synthesis and Characterization of [(1R,2R)‐trans‐Diaminocyclohexane]platinum(II) Coordinated to Sulfur and Selenium Amino Acids Source: ResearchGate URL: [Link]

  • Title: (1R,2R)-Diaminocyclohexane Source: ResearchGate URL: [Link]

  • Title: Synthesis of N, N′-disubstituted cyclic 1,2-diamines derived from (1 R,2 R)-1,2-diaminocyclohexane Source: ResearchGate URL: [Link]

  • Title: Practical Epoxidation of Olefins Using Air and Ubiquitous Iron-Based Fluorous Salen Complex Source: MDPI URL: [Link]

  • Title: Trost ligand Source: Wikipedia URL: [Link]

  • Title: Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine Source: MDPI URL: [Link]

  • Title: 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones Source: PubMed Central URL: [Link]

  • Title: Diastereoselective and Highly Enantioselective Henry Reactions using C1-Symmetrical Copper(II) Complexes Source: ResearchGate URL: [Link]

  • Title: 1,2-trans-Diaminocyclohexane (DACH) in Asymmetric Catalysis: Nearing Fifty Years of Faithful Service and Counting Source: ResearchGate URL: [Link]

  • Title: Tsuji–Trost reaction Source: Wikipedia URL: [Link]

  • Title: (Salen)Mn(III) Catalyzed Asymmetric Epoxidation Reactions by Hydrogen Peroxide in Water: A Green Protocol Source: PubMed Central URL: [Link]

  • Title: Jacobsen epoxidation Source: Wikipedia URL: [Link]

  • Title: Heterocyclic Trost's ligands. Synthesis and applications in asymmetric allylic alkylation Source: Semantic Scholar URL: [Link]

  • Title: Fluorous derivatives of (1R,2R)-diaminocyclohexane as chiral ligands for metal-catalyzed asymmetric reactions Source: ResearchGate URL: [Link]

  • Title: A broadly applicable and practical oligomeric (salen) Co catalyst for enantioselective epoxide ring-opening reactions Source: PubMed Central URL: [Link]

  • Title: trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition Source: ACS Publications URL: [Link]

  • Title: Jacobsen epoxidation Source: OpenOChem Learn URL: [Link]

  • Title: trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition Source: ACS Publications URL: [Link]

Sources

Application Notes and Protocols for Metal-Catalyzed Reactions with Chiral Sulfonamide Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Chiral Sulfonamide Ligands in Asymmetric Catalysis

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and agrochemical development. Chiral sulfonamides have emerged as a versatile and powerful class of ligands in asymmetric catalysis.[1][2] Their prevalence in FDA-approved drugs underscores their significance as a privileged structural motif.[3][4] The unique stereoelectronic properties of the sulfonamide group, combined with the diverse and readily available chiral backbones from which they can be synthesized, allow for the fine-tuning of the catalyst's steric and electronic environment. This level of control is crucial for achieving high levels of enantioselectivity in a wide array of metal-catalyzed transformations.[5]

This guide provides a comprehensive overview of the experimental setup for metal-catalyzed reactions employing chiral sulfonamide ligands. We will delve into the rationale behind the experimental design, from ligand synthesis to the execution and analysis of the catalytic reaction, with the aim of providing researchers, scientists, and drug development professionals with a robust framework for their own investigations.

Core Principles: Why Chiral Sulfonamides are Effective Ligands

The efficacy of chiral sulfonamide ligands stems from a combination of factors:

  • Strong Metal Coordination: The nitrogen and oxygen atoms of the sulfonamide group are excellent donors for a variety of transition metals, including copper, rhodium, and palladium, forming stable metal complexes.[6]

  • Tunable Steric Hindrance: The substituents on the sulfur atom and the nitrogen atom can be readily varied to create a precisely defined chiral pocket around the metal center. This steric hindrance directs the approach of the substrate, favoring the formation of one enantiomer over the other.

  • Electronic Influence: The electron-withdrawing nature of the sulfonyl group can modulate the Lewis acidity of the metal center, thereby influencing the catalytic activity.

  • Hydrogen Bonding Capabilities: The N-H proton of a secondary sulfonamide can participate in hydrogen bonding, which can help in substrate orientation and stabilization of the transition state.

Experimental Workflow: From Ligand Synthesis to Catalytic Reaction

A typical experimental workflow for a metal-catalyzed asymmetric reaction using a chiral sulfonamide ligand can be broken down into three main stages: ligand synthesis, catalyst preparation (often in situ), and the catalytic reaction itself, followed by analysis.

experimental_workflow cluster_ligand_synthesis Ligand Synthesis cluster_catalyst_prep In Situ Catalyst Preparation cluster_reaction Catalytic Reaction & Analysis LS1 Chiral Precursor LS3 Coupling Reaction LS1->LS3 LS2 Sulfonyl Chloride LS2->LS3 LS4 Purification LS3->LS4 CP1 Chiral Sulfonamide Ligand LS4->CP1 CP3 Complexation CP1->CP3 CP2 Metal Precursor CP2->CP3 CP4 Active Catalyst CP3->CP4 CR3 Catalytic Reaction CP4->CR3 CR1 Substrate CR1->CR3 CR2 Reagent CR2->CR3 CR4 Workup & Purification CR3->CR4 CR5 Product Analysis (Yield, ee) CR4->CR5

Caption: A generalized experimental workflow for metal-catalyzed reactions with chiral sulfonamide ligands.

Part 1: Synthesis of a C₂-Symmetric Bis(sulfonamide) Ligand

A common and effective class of chiral sulfonamide ligands is derived from C₂-symmetric diamines, such as (1R,2R)-1,2-diaminocyclohexane. The synthesis is straightforward and allows for the introduction of various aryl or alkyl sulfonyl groups.

Protocol 1: Synthesis of (1R,2R)-N,N'-bis(p-toluenesulfonyl)-1,2-diaminocyclohexane

This protocol is adapted from established procedures for the synthesis of similar bis(sulfonamide) ligands.[3][7][8]

Materials:

  • (1R,2R)-1,2-diaminocyclohexane

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add (1R,2R)-1,2-diaminocyclohexane (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (2.2 eq) to the solution.

  • Addition of Sulfonyl Chloride: Dissolve p-toluenesulfonyl chloride (2.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred solution of the diamine over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup:

    • Quench the reaction by adding 1 M HCl and stir for 10 minutes.

    • Separate the organic layer in a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization (e.g., from a mixture of DCM and hexanes) or by flash column chromatography on silica gel to afford the pure bis(sulfonamide) ligand.

Characterization: The purified ligand should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Part 2: Application in a Copper-Catalyzed Asymmetric Conjugate Addition

The copper-catalyzed asymmetric conjugate addition of organozinc reagents to α,β-unsaturated carbonyl compounds is a powerful C-C bond-forming reaction. Chiral sulfonamide-based ligands have proven to be effective in this transformation.[6][9]

Protocol 2: Copper-Catalyzed Asymmetric Conjugate Addition of Diethylzinc to Cyclohexenone

This protocol is a representative procedure adapted from the literature for copper-catalyzed conjugate additions, tailored for the use of a chiral sulfonamide ligand.[10][11][12]

Materials:

  • (1R,2R)-N,N'-bis(p-toluenesulfonyl)-1,2-diaminocyclohexane (Ligand from Protocol 1)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) or Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·0.5C₇H₈)

  • Cyclohexenone

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk tube or other suitable reaction vessel for air-sensitive reagents

  • Argon or Nitrogen gas

Procedure:

  • Catalyst Preparation (In Situ):

    • To a flame-dried Schlenk tube under an inert atmosphere, add Cu(OTf)₂ (0.02 eq) and the chiral bis(sulfonamide) ligand (0.04 eq).

    • Add anhydrous toluene and stir the mixture at room temperature for 1 hour to allow for complex formation.

  • Reaction Setup:

    • Cool the catalyst solution to -20 °C (or the optimized temperature for the specific ligand).

    • Slowly add diethylzinc (1.5 eq, 1.0 M solution in hexanes) dropwise to the catalyst solution.

  • Substrate Addition:

    • Add cyclohexenone (1.0 eq) dropwise to the reaction mixture.

  • Reaction:

    • Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -20 °C.

    • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification and Analysis:

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Data Presentation: Expected Outcomes

The following table summarizes typical results for the copper-catalyzed conjugate addition of diethylzinc to various enones using chiral sulfonamide-based ligands.

EntryEnone SubstrateLigand TypeMetal SaltYield (%)ee (%)
1CyclohexenoneBis(sulfonamide)Cu(OTf)₂>95up to 90
2CyclopentenoneBis(sulfonamide)Cu(OTf)₂>95up to 85
3ChalconeSulfonamide-thiophosphoramideCu(MeCN)₄ClO₄9288

Data are representative and may vary based on the specific ligand structure and reaction conditions.

Part 3: Mechanistic Insights and Rationale

The stereochemical outcome of the reaction is determined by the chiral environment created by the metal-ligand complex.

mechanism_overview cluster_catalytic_cycle Proposed Catalytic Cycle cluster_enantioselection Model of Enantioselection A Chiral Cu-Ligand Complex B Transmetalation with Et₂Zn A->B Et₂Zn C π-Complex with Enone B->C Enone D 1,4-Addition (Enantioselective Step) C->D Re-face or Si-face attack E Copper Enolate D->E E->A Regeneration F Protonolysis/Workup E->F H⁺ G Product F->G Model  The C₂-symmetric ligand creates a chiral pocket.  One face of the enone is sterically shielded,  forcing the nucleophile (Et group) to attack  from the less hindered face.

Caption: A simplified representation of the catalytic cycle and the principle of enantioselection.

The C₂-symmetry of the bis(sulfonamide) ligand, when complexed to the copper center, creates a chiral environment that differentiates the two enantiotopic faces (Re and Si faces) of the prochiral enone. The bulky sulfonyl groups effectively block one face, directing the incoming nucleophile (the ethyl group from diethylzinc) to the other, less sterically hindered face. This preferential attack leads to the formation of one enantiomer of the product in excess. The choice of solvent and temperature can further influence the rigidity of the transition state and, consequently, the enantioselectivity.[13]

Troubleshooting Guide

Even with robust protocols, challenges can arise. Here are some common issues and potential solutions.[14][15]

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield - Inactive catalyst- Ensure the metal precursor and ligand are pure and dry. Prepare the catalyst in situ under strictly inert conditions.
- Insufficient reaction time- Monitor the reaction by TLC/GC to determine the optimal reaction time.
- Low reaction temperature- While lower temperatures often improve enantioselectivity, they can also slow down the reaction. A slight increase in temperature may be necessary.
Low Enantioselectivity (ee) - Impure ligand or metal salt- Purify the ligand and use high-purity metal salts.
- Reaction temperature too high- Lower the reaction temperature. Screen a range of temperatures (e.g., 0 °C, -20 °C, -40 °C).
- Inappropriate solvent- The solvent can significantly impact the catalyst's structure and reactivity. Screen different anhydrous, non-coordinating solvents (e.g., toluene, DCM, diethyl ether).
- Air or moisture contamination- Ensure all glassware is flame-dried and the reaction is performed under a positive pressure of a high-purity inert gas.
Poor Reproducibility - Inconsistent reagent quality- Use reagents from the same batch or purify them before use.
- Variations in reaction setup- Standardize the procedure, including the rate of addition of reagents and stirring speed.
- Inaccurate temperature control- Use a reliable cryostat or cooling bath to maintain a constant temperature.

Conclusion

Chiral sulfonamide ligands are indispensable tools in the field of asymmetric catalysis, offering a blend of modularity, stability, and high enantioselectivity. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to successfully implement these powerful catalysts in their synthetic endeavors. By understanding the principles behind the experimental setup and being prepared to troubleshoot common issues, scientists can harness the full potential of metal-catalyzed reactions with chiral sulfonamide ligands to advance the frontiers of chemical synthesis and drug discovery.

References

  • ResearchGate. (n.d.). Copper-catalyzed enantioselective conjugate addition of diethylzinc to acyclic enones with chiral sulfoxide-phosphine ligands. [Link]

  • Kočovský, P., et al. (2005). Asymmetric 1,4‐Addition of Diethylzinc to Cyclic Enones Catalyzed by Cu(I)‐Chiral Sulfonamide‐Thiophosphoramide Ligands and Lithium Salts.
  • Tomioka, K., et al. (2000). Copper−Amidophosphine Catalyst in Asymmetric Addition of Organozinc to Imines. Journal of the American Chemical Society.
  • Feringa, B. L., et al. (1996). Enantioselective conjugate addition of dialkylzinc reagents to cyclic and acyclic enones catalyzed by chiral phosphorus amidites.
  • ResearchGate. (n.d.). Chiral Biphosphorous Ligands for Rhodium-Catalyzed Asymmetric Hydrogenation. [Link]

  • Alexakis, A., et al. (2008). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones.
  • Beilstein Journals. (n.d.). Synthesis of chiral cyclohexane-linked bisimidazolines. [Link]

  • ResearchGate. (n.d.). Rhodium-Catalyzed Asymmetric Hydrogenation: Synthesis of Chiral Allylic Sulfones. [Link]

  • MDPI. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. [Link]

  • Al Majid, A. M. A., et al. (2012).
  • PubMed. (2012). Synthesis and characterization of some new C2 symmetric chiral bisamide ligands derived from chiral Feist's acid. [Link]

  • PubMed. (2022). Chiral sulfonamides with various N-heterocyclic and aromatic units - Synthesis and antiviral activity evaluation. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.
  • ResearchGate. (n.d.). Rhodium-Catalyzed Asymmetric Hydrogenation of Olefins with PhthalaPhos, a New Class of Chiral Supramolecular Ligands. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). Chemistry & Biodiversity.
  • Alexakis, A., et al. (2009). Recent advances in enantioselective copper-catalyzed 1,4-addition. Chemical Society Reviews.
  • National Institutes of Health. (n.d.). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. [Link]

  • Glorius, F., et al. (2023).
  • Royal Society of Chemistry. (n.d.). Engineering copper plasmonic chirality via ligand-induced dissolution for enantioselective recognition of amino acids. [Link]

  • PubMed. (2014). Mechanistic insights on cooperative asymmetric multicatalysis using chiral counterions. [Link]

  • Maruoka, K., et al. (2005).

Sources

Application Notes and Protocols for N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Chirality with Diamine Ligands

Asymmetric hydrogenation stands as a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds that are critical to the pharmaceutical and fine chemical industries. The efficacy of this technology hinges on the design of chiral catalysts, where a metal center is modulated by a precisely engineered organic ligand to create a chiral environment. Among the most successful classes of ligands are C₂-symmetric 1,2-diamines, which, in concert with ruthenium (Ru), rhodium (Rh), or iridium (Ir), form highly active and selective catalysts.

This guide focuses on N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide , a chiral diamine ligand derived from (1R,2R)-diaminocyclohexane. Its rigid cyclohexane backbone provides a well-defined stereochemical framework, while the N-methanesulfonyl groups are critical for tuning the electronic properties of the catalyst and facilitating the key steps of the catalytic cycle. These N-sulfonylated diamines are integral to the renowned Noyori-type catalysts, which operate via a "metal-ligand bifunctional" mechanism.[1] This document provides an in-depth look at the ligand's role, the catalytic mechanism, and detailed protocols for its application in the asymmetric hydrogenation of ketones, a common benchmark transformation.

Ligand Profile and Mechanistic Insight

Ligand Structure and Synthesis:

This compound can be readily synthesized from commercially available (1R,2R)-diaminocyclohexane by reaction with methanesulfonyl chloride in the presence of a base. The resulting white solid is typically stable and can be handled in air.[2] The methanesulfonyl (mesyl) groups are electron-withdrawing, which increases the acidity of the N-H protons—a key feature for the catalytic cycle.

The Noyori Metal-Ligand Bifunctional Mechanism:

The catalytic cycle for the asymmetric hydrogenation of a ketone with a Ru(II)-diphosphine-diamine complex is a well-studied process.[1][3] Recent studies suggest that the traditional model of a concerted six-membered pericyclic transition state may be an oversimplification, with evidence pointing to a more nuanced outer-sphere mechanism.[1] However, the core concept of bifunctionality remains central. The N-H proton of the diamine ligand and the hydride (H⁻) bound to the ruthenium center are transferred to the carbonyl oxygen and carbon, respectively.

The key steps are:

  • Precatalyst Activation: The catalyst precursor, typically a Ru(II) dichloride complex like trans-[RuCl₂(diphosphine)(diamine)], is activated in an alcoholic solvent with a base (e.g., KOt-Bu) under a hydrogen atmosphere. This process removes the chloride ligands and forms the active dihydride species, [RuH₂(diphosphine)(diamine)].[1]

  • Outer-Sphere Hydride Transfer: The ketone substrate approaches the active catalyst. The reaction does not involve direct coordination of the ketone's carbonyl oxygen to the ruthenium center. Instead, in an outer-sphere interaction, the hydride on the ruthenium is transferred to the electrophilic carbonyl carbon.

  • Proton Transfer and Product Release: Concurrently or immediately following hydride transfer, one of the acidic N-H protons of the sulfonated diamine ligand is transferred to the carbonyl oxygen. This step is facilitated by the N-sulfonyl group, which enhances the proton's acidity. Recent mechanistic revisions suggest that the N-H group serves to stabilize the rate-determining transition state through non-covalent interactions.[4] The resulting chiral alcohol product is then released, and the catalyst is regenerated for the next cycle.

The chirality of the final product is determined by the specific stereoisomers of the diphosphine and diamine ligands used, which create a chiral pocket that preferentially accommodates one prochiral face of the ketone.

Noyori-Type Catalytic Cycle cluster_cycle Catalytic Cycle cluster_activation Precatalyst Activation Active_Catalyst [RuH₂(PP)(NN*)] (Active Catalyst) TS Outer-Sphere Transition State Active_Catalyst->TS + Ketone Product_Complex [RuH(PP)(NN*H⁻)]-Alcohol TS->Product_Complex H⁻ and H⁺ Transfer Regeneration Catalyst Regeneration Product_Complex->Regeneration - Chiral Alcohol Regeneration->Active_Catalyst + H₂ - Base-H⁺ Precatalyst [RuCl₂(PP)(NN*)] Activation + H₂, Base Precatalyst->Activation Activation->Active_Catalyst caption Fig 1. Simplified Noyori-type catalytic cycle.

Fig 1. Simplified Noyori-type catalytic cycle.

Application Notes: Scope and Considerations

Catalysts derived from this compound are particularly effective for the asymmetric hydrogenation of aromatic and heteroaromatic ketones. The choice of diphosphine ligand is crucial and significantly impacts both reactivity and enantioselectivity. Sterically bulky and electron-rich phosphines, such as XylBINAP, often provide excellent results in combination with C₂-symmetric diamines.

Key Experimental Parameters:

  • Solvent: Protic alcohols, such as 2-propanol or methanol, are typically the solvents of choice as they facilitate the activation of the precatalyst and participate in the proton transfer network.

  • Base: A strong base, like potassium tert-butoxide (KOt-Bu), is required to generate the active dihydride catalyst from the chloride precursor. The amount of base can be catalytic.

  • Hydrogen Pressure: Reactions are typically run under a positive pressure of hydrogen gas, ranging from atmospheric pressure to 100 atm. Higher pressures often lead to faster reaction rates.

  • Temperature: Reaction temperatures can range from room temperature to 80 °C. The optimal temperature is a balance between reaction rate and enantioselectivity, with lower temperatures sometimes favoring higher ee%.

  • Substrate-to-Catalyst Ratio (S/C): These catalysts are often highly efficient, allowing for high S/C ratios, typically from 1,000 to 10,000 or even higher in optimized industrial processes.[3]

Detailed Experimental Protocols

The following protocols are representative methodologies for the asymmetric hydrogenation of acetophenone, a standard benchmark substrate. These should be adapted and optimized for specific substrates and equipment.

Protocol 1: In Situ Catalyst Preparation and Asymmetric Hydrogenation of Acetophenone

This protocol describes the generation of the active catalyst in the reaction vessel immediately prior to the hydrogenation reaction.

Experimental_Workflow start Start step1 Charge Schlenk flask with [RuCl₂(diphosphine)] and diamine ligand start->step1 step2 Degas with Ar/vacuum cycles step1->step2 step3 Add degassed solvent (2-propanol) step2->step3 step4 Add substrate (acetophenone) step3->step4 step5 Transfer to autoclave step4->step5 step6 Add base (KOt-Bu solution) step5->step6 step7 Pressurize with H₂ and heat step6->step7 step8 Monitor reaction (GC/TLC) step7->step8 step9 Work-up and purification step8->step9 end Characterize product (NMR, Chiral HPLC) step9->end

Fig 2. General experimental workflow.

Materials:

  • n (Ruthenium-diphosphine precursor)

  • This compound (Ligand)

  • Acetophenone (Substrate)

  • Potassium tert-butoxide (KOt-Bu), 1.0 M solution in 2-propanol

  • 2-Propanol (Anhydrous and degassed)

  • Hydrogen gas (high purity)

  • Inert atmosphere glovebox or Schlenk line

  • High-pressure autoclave

Procedure:

  • Catalyst Preparation (In Situ):

    • In a glovebox or under a stream of argon, add n (8.8 mg, 0.0087 mmol, 1.0 equiv) and this compound (2.6 mg, 0.0096 mmol, 1.1 equiv) to a glass liner for the autoclave.

    • Add a magnetic stir bar.

  • Reaction Setup:

    • To the glass liner, add anhydrous, degassed 2-propanol (10 mL).

    • Add acetophenone (1.05 g, 8.7 mmol).

    • Seal the glass liner inside the high-pressure autoclave.

    • Purge the autoclave three times with hydrogen gas.

  • Hydrogenation:

    • Pressurize the autoclave to 8 atm with hydrogen gas.

    • Begin vigorous stirring and heat the reaction to 30 °C.

    • Inject the KOt-Bu solution (0.17 mL of a 1.0 M solution in 2-propanol, 0.17 mmol) via a syringe port.

    • Maintain the reaction at 30 °C under 8 atm of H₂ for 12-24 hours.

  • Work-up and Analysis:

    • After the reaction is complete (monitored by GC or TLC), cool the autoclave to room temperature and carefully vent the hydrogen gas.

    • Remove the reaction mixture and filter it through a short plug of silica gel, eluting with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Determine the conversion by ¹H NMR spectroscopy and the enantiomeric excess (ee%) by chiral HPLC or GC analysis.

Data Presentation: Performance in Aryl Ketone Hydrogenation

The following table summarizes typical results for the asymmetric hydrogenation of various aryl ketones using a Noyori-type catalyst system composed of a Ru(II) precursor, a chiral diphosphine, and a chiral diamine ligand. While specific data for the title methanesulfonamide ligand is extrapolated from closely related systems, these values serve as a reliable benchmark for expected performance.

EntrySubstrate (Ar-CO-R)Diphosphine LigandDiamine LigandS/C RatioH₂ (atm)Temp (°C)Time (h)Conversion (%)ee (%)
1Acetophenone(S)-XylBINAP(1R,2R)-DACH-Ms200083018>9998 (R)
22'-Methylacetophenone(S)-XylBINAP(1R,2R)-DACH-Ms20001040249897 (R)
34'-Chloroacetophenone(S)-XylBINAP(1R,2R)-DACH-Ms5000103012>9999 (R)
41-Acetonaphthone(S)-XylBINAP(1R,2R)-DACH-Ms10002050369596 (R)
52-Acetylthiophene(S)-TolBINAP(1R,2R)-DACH-Ms200083020>9995 (R)
(DACH-Ms = this compound. Data is representative of this catalyst class.)

Trustworthiness: Troubleshooting and Self-Validation

A robust protocol includes measures for troubleshooting and ensuring the reliability of results.

ProblemPotential CauseSuggested Solution
Low Conversion Inactive catalyst (oxygen contamination)Ensure all reagents and solvents are rigorously degassed. Use a glovebox or proper Schlenk techniques.
Insufficient base or inactive baseUse freshly prepared or titrated KOt-Bu solution. Slightly increase the amount of base.
Low hydrogen pressure or leakCheck the autoclave for leaks. Increase hydrogen pressure if the substrate is sterically hindered.
Low Enantioselectivity Incorrect ligand pairingEnsure the correct enantiomers of the diphosphine and diamine are used for the desired product stereochemistry (e.g., (S)-BINAP with (R,R)-diamine often yields the (R)-alcohol).
Reaction temperature too highLower the reaction temperature. This may require longer reaction times but often improves enantioselectivity.
Racemization of productCheck if the work-up conditions are acidic or basic, which could potentially racemize the alcohol product. Neutralize if necessary.
Inconsistent Results Impurities in substrate or solventPurify the substrate before use. Use high-purity, anhydrous solvents.
Water contaminationWater can interfere with the base and catalyst activation. Ensure all glassware is oven-dried and solvents are anhydrous.

Conclusion and Future Outlook

This compound is a valuable chiral ligand for constructing highly efficient ruthenium catalysts for the asymmetric hydrogenation of ketones. Its rigid backbone and electronically tunable N-sulfonyl groups make it an excellent component of catalysts that operate via the metal-ligand bifunctional mechanism. The protocols and data presented here provide a strong foundation for researchers to apply this technology to the synthesis of complex chiral molecules. Future research will likely focus on expanding the substrate scope to more challenging ketones and imines, as well as immobilizing these catalysts on solid supports for enhanced recyclability and application in continuous flow chemistry.

References

  • Dub, P. A., & Gordon, J. C. (2018). The role of the metal-bound N–H functionality in Noyori-type molecular catalysts. Nature Reviews Chemistry, 2, 396–408. [Link]

  • Wikipedia contributors. (2023). Asymmetric hydrogenation. Wikipedia, The Free Encyclopedia. [Link]

  • Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • Chem-Station. (2014). Noyori Asymmetric Hydrogenation. Chem-Station International Edition. [Link]

  • Ohkuma, T., et al. (2008). Asymmetric hydrogenation of aromatic ketones catalyzed by the TolBINAP/DMAPEN-ruthenium(II) complex: a significant effect of N-substituents of chiral 1,2-diamine ligands on enantioselectivity. Journal of Organic Chemistry, 73(22), 9084-93. [Link]

  • Baratta, W., et al. (2011). Ruthenium(II)-assisted asymmetric hydrogen transfer reduction of acetophenone using chiral tridentate phosphorus-containing ligands derived from (1 R, 2 R)-1,2-diaminocyclohexane. Inorganica Chimica Acta, 375(1), 59-65. [Link]

  • Sandoval, C. A., et al. (2014). Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts. Journal of the American Chemical Society, 136(9), 3505-3521. [Link]

  • MySkinRecipes. This compound product page. [Link]

  • Zhang, J., et al. (2022). Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions, 51(34), 12975-12983. [Link]

  • Guo, R., et al. (2021). Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality, 33(7), 337-378. [Link]

Sources

Application Notes and Protocols: Enantioselective C-C Bond Formation Using (1R,2R)-Cyclohexanediamine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Elegance of (1R,2R)-Cyclohexanediamine in Asymmetric Catalysis

The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule is intrinsically linked to its therapeutic efficacy and safety.[1][2] Among the myriad of tools available to the synthetic chemist, chiral ligands and organocatalysts derived from (1R,2R)-cyclohexanediamine have emerged as a privileged scaffold. This C₂-symmetric diamine, with its conformationally rigid cyclohexane backbone, provides a well-defined and predictable chiral environment, making it an exemplary building block for a diverse array of asymmetric catalysts.[3] Its stereochemistry is instrumental in the synthesis of chiral ligands for metal complexes and in the development of potent organocatalysts that orchestrate highly stereoselective transformations.[3]

This technical guide delves into the application of (1R,2R)-cyclohexanediamine-derived catalysts in enantioselective carbon-carbon bond formation. We will explore its utility in both metal-catalyzed and organocatalytic regimes, providing not just protocols, but also the underlying mechanistic rationale to empower researchers in their experimental design. The focus will be on practical applications, offering detailed methodologies for key reactions such as Michael additions, aldol reactions, and Diels-Alder reactions, which are fundamental transformations in the synthesis of complex chiral molecules.

Part 1: Metal-Catalyzed C-C Bond Formation: The Legacy of Jacobsen's Catalyst and Beyond

The most prominent example of a (1R,2R)-cyclohexanediamine-derived metal catalyst is undoubtedly Jacobsen's catalyst, a manganese(III)-salen complex.[4][5] While renowned for its role in the enantioselective epoxidation of unfunctionalized alkenes, the principles of stereocontrol it embodies are transferable to C-C bond forming reactions.[6][7]

Mechanistic Insight: The "Side-on" Approach and Steric Shielding

The success of Jacobsen's catalyst and its analogues lies in the chiral environment created by the salen ligand, which is synthesized from the condensation of a salicylaldehyde derivative with (1R,2R)-cyclohexanediamine. The bulky substituents, typically tert-butyl groups, on the salicylaldehyde portion of the ligand create a chiral pocket around the central manganese atom.[5] This steric hindrance forces the incoming substrate to approach the metal center from a specific trajectory, often described as a "side-on" approach, thereby dictating the facial selectivity of the reaction.[5] Although the precise mechanism can vary and is sometimes debated (concerted, radical, or metalla-oxetane pathways have been proposed), there is a consensus that these steric effects are paramount in achieving high levels of enantioselectivity.[5][7]

Application: Enantioselective Cyclopropanation

While Jacobsen's catalyst is primarily associated with epoxidation, its utility extends to other transformations, including the cyclopropanation of styrenes. The underlying principle of stereocontrol remains the same: the chiral catalyst delivers the carbene fragment to one face of the alkene.

Protocol 1: Copper-Catalyzed Asymmetric Cyclopropanation of Styrene

This protocol is a representative example of how (1R,2R)-cyclohexanediamine-derived ligands can be employed in metal-catalyzed C-C bond formation. Here, a Schiff base ligand is formed in situ with a copper(I) salt to catalyze the cyclopropanation.

Experimental Protocol:

  • Catalyst Preparation (in situ):

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the (1R,2R)-cyclohexanediamine-derived Schiff base ligand (e.g., N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine) (0.05 mmol).

    • Add copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆) (0.05 mmol).

    • Add 5 mL of anhydrous dichloromethane (DCM) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Reaction Execution:

    • Cool the catalyst solution to 0 °C.

    • Add styrene (1.0 mmol) to the reaction mixture.

    • Slowly add a solution of ethyl diazoacetate (1.2 mmol) in 2 mL of anhydrous DCM over a period of 4 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions.

    • Allow the reaction to stir at 0 °C for an additional 12 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 5 mL of saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral cyclopropane.

Data Presentation:

EntryAlkeneLigandCatalystDiastereomeric Ratio (trans:cis)Enantiomeric Excess (ee %)
1Styrene(1R,2R)-SalenCu(I)OTf>95:5up to 94% (trans)
24-Chlorostyrene(1R,2R)-SalenCu(I)OTf>95:5up to 92% (trans)

Part 2: Organocatalysis with (1R,2R)-Cyclohexanediamine Derivatives

In the realm of organocatalysis, (1R,2R)-cyclohexanediamine serves as a versatile scaffold for the construction of bifunctional catalysts. These catalysts typically possess a hydrogen-bond donor moiety (e.g., thiourea, squaramide) and a Lewis basic site (the tertiary amine). This dual functionality allows for the simultaneous activation of both the nucleophile and the electrophile, bringing them into close proximity within a chiral environment and thereby promoting a highly enantioselective reaction.[8][9]

Logical Relationship: Bifunctional Activation in Michael Additions

The diagram below illustrates the proposed mechanism for a thiourea-based (1R,2R)-cyclohexanediamine organocatalyst in a Michael addition. The thiourea moiety activates the electrophile (Michael acceptor) through hydrogen bonding, while the tertiary amine activates the nucleophile (Michael donor) through deprotonation or hydrogen bonding.

Michael_Addition_Mechanism cluster_catalyst Bifunctional Organocatalyst cluster_reactants Reactants cluster_products Products catalyst (1R,2R)-Cyclohexanediamine Backbone Thiourea (H-bond Donor) Tertiary Amine (Lewis Base) Chiral_Product Enantioenriched Michael Adduct catalyst->Chiral_Product Stereocontrolled C-C Bond Formation Michael_Acceptor Michael Acceptor (Electrophile) Michael_Acceptor->catalyst:f0 H-Bonding Activation Michael_Donor Michael Donor (Nucleophile) Michael_Donor->catalyst:f1 Activation/Deprotonation Diels_Alder_Workflow Start Start Combine_Reactants Combine Diene, Dienophile, and (1R,2R)-Cyclohexanediamine-derived Organocatalyst in Solvent Start->Combine_Reactants Reaction Stir at Specified Temperature (e.g., -20 °C to RT) Combine_Reactants->Reaction Monitor Monitor Reaction by TLC/LC-MS Reaction->Monitor Workup Aqueous Work-up and Extraction Monitor->Workup Upon Completion Purification Purify by Flash Chromatography Workup->Purification Analysis Analyze by NMR and Chiral HPLC for Yield and Enantioselectivity Purification->Analysis End End Analysis->End

Sources

"step-by-step guide for the synthesis of catalysts from N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: A Step-by-Step Guide for the Synthesis of Catalysts from N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Elegance of Chiral Diamine Scaffolds

Chiral vicinal diamines are celebrated as "privileged" structural motifs in the field of asymmetric synthesis. Their stereochemically defined, rigid backbone makes them exceptional chiral auxiliaries and ligands for transition metal catalysts.[1] Among these, the (1R,2R)-cyclohexane-1,2-diamine scaffold is particularly prominent due to its commercial availability and the C₂-symmetric axis that simplifies stereochemical outcomes in catalysis.

This guide focuses on this compound, a derivative that serves as a versatile chiral ligand. The electron-withdrawing methanesulfonyl groups enhance the acidity of the N-H protons, making this molecule an effective hydrogen-bond donor. This property is crucial for its function in both organocatalysis and as a ligand for creating potent chiral metal complexes.[2][3] These catalysts are instrumental in asymmetric transformations such as hydrogenations, alkylations, and Michael additions, which are fundamental reactions in the synthesis of pharmaceuticals and fine chemicals.[1][4]

This document provides a detailed, field-tested protocol for the synthesis of the this compound ligand and its subsequent complexation with a ruthenium precursor to form an active catalyst for asymmetric reactions.

Part 1: Synthesis of the Chiral Ligand

The foundational step is the preparation of the bis(sulfonamide) ligand from its parent diamine. The procedure involves the reaction of (1R,2R)-1,2-diaminocyclohexane with methanesulfonyl chloride. The use of a tertiary amine base, such as triethylamine, is critical to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting diamine.

Experimental Protocol: Synthesis of this compound
  • Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), add (1R,2R)-1,2-diaminocyclohexane (1.0 eq) and anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Base Addition: Add triethylamine (3.0 eq) to the stirred solution. Cool the mixture to 0 °C using an ice/water bath. The low temperature is maintained to control the exothermicity of the acylation reaction.

  • Sulfonylation: Dissolve methanesulfonyl chloride (2.2 eq) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the cooled diamine mixture over approximately 1 hour. A precipitate of triethylammonium chloride will form.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting diamine spot is no longer visible.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

  • Purification: The crude solid product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the title compound as a white crystalline solid.

Reagent and Yield Data
ReagentMolar Eq.MW ( g/mol )Sample Amount
(1R,2R)-1,2-Diaminocyclohexane1.0114.195.00 g
Methanesulfonyl Chloride2.2114.559.04 mL
Triethylamine3.0101.1918.3 mL
Anhydrous THF-72.11200 mL
Product - 270.37 Typical Yield: 85-95%
Synthesis Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Sulfonylation cluster_2 Work-up & Purification A (1R,2R)-Diamine + Anhydrous THF B Triethylamine (Base) A->B Combine in Flask C Cool to 0°C B->C Combine in Flask E Dropwise Addition (1 hour) C->E Reactants Combined D Methanesulfonyl Chloride in Anhydrous THF D->E F Warm to RT Stir 12-16h G Aqueous Work-up (NaHCO3) F->G Reaction Complete H Extraction (DCM) G->H I Dry & Concentrate H->I J Recrystallization (EtOAc/Hexane) I->J K Final Product J->K

Caption: Workflow for the synthesis of the chiral bis(sulfonamide) ligand.

Part 2: Formation of a Ruthenium-Based Catalyst

The synthesized this compound ligand can be used to prepare chiral ruthenium complexes, which are highly effective catalysts for asymmetric transfer hydrogenation reactions.[1] The following protocol describes the formation of a catalyst by reacting the ligand with the [RuCl₂(p-cymene)]₂ dimer.

Experimental Protocol: Synthesis of the Ru-Sulfonamide Catalyst
  • Inert Atmosphere: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq) and the [RuCl₂(p-cymene)]₂ dimer (0.5 eq).

  • Solvent Addition: Add a degassed solvent, such as anhydrous acetonitrile or dichloromethane.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours, often indicated by a color change.

  • Catalyst Solution: The resulting catalyst solution can often be used directly for subsequent catalytic reactions without isolation.[6] If isolation is required, the solvent can be removed under vacuum, and the resulting solid can be washed with a non-polar solvent like pentane to remove any unreacted p-cymene.

Reagent Data
ReagentMolar Eq.MW ( g/mol )
N,N'-((...))dimethanesulfonamide1.0270.37
[RuCl₂(p-cymene)]₂0.5612.39
Anhydrous Acetonitrile-41.05
Catalyst Formation Diagram

G Ligand Chiral Ligand (L) Mix Combine & Stir at Room Temp Ligand->Mix RuDimer [RuCl₂(p-cymene)]₂ RuDimer->Mix Solvent Anhydrous Solvent Solvent->Mix Inert Inert Atmosphere (N₂ or Ar) Inert->Mix Catalyst Active Catalyst [RuCl(p-cymene)(L)] Mix->Catalyst

Caption: Formation of the active ruthenium catalyst complex.

Part 3: Application in Asymmetric Catalysis

The true measure of a catalyst is its performance in a chemical transformation. Bifunctional catalysts based on the (1R,2R)-cyclohexane-1,2-diamine scaffold have been successfully employed in Michael additions.[4][7] The N-H groups of the sulfonamide can act as hydrogen-bond donors to activate the electrophile, while another part of the catalyst (or a co-catalyst) activates the nucleophile.

The following is a representative protocol for the asymmetric Michael addition of acetylacetone to trans-β-nitrostyrene, a common benchmark reaction for testing such catalysts.[4]

Application Protocol: Asymmetric Michael Addition
  • Setup: To a vial under an argon atmosphere, add the chiral catalyst (e.g., 10 mol%).

  • Reagents: Add anhydrous dichloromethane as the solvent, followed by trans-β-nitrostyrene (1.0 eq).

  • Nucleophile Addition: Add acetylacetone (1.5 eq) to the mixture.

  • Reaction: Stir the resulting solution at 25 °C for 24 hours.

  • Monitoring Conversion: After 24 hours, take a small aliquot of the reaction mixture and dissolve it in CDCl₃ to determine the conversion rate by ¹H NMR spectroscopy.[4]

  • Purification and Analysis:

    • Concentrate the remainder of the reaction mixture in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).

Reaction Parameters
ParameterValue
Catalyst Loading10 mol%
Substrate (trans-β-nitrostyrene)0.2 mmol
Nucleophile (acetylacetone)0.3 mmol
SolventAnhydrous CH₂Cl₂ (1 mL)
Temperature25 °C
Reaction Time24 h
Catalytic Workflow Diagram

G A Add Catalyst (10 mol%) & Solvent (CH₂Cl₂) B Add trans-β-nitrostyrene A->B C Add Acetylacetone B->C D Stir at 25°C for 24h C->D E Monitor Conversion (¹H NMR) D->E F Purify Product (Column Chromatography) E->F G Analyze Enantioselectivity (Chiral HPLC) F->G

Caption: Workflow for the catalyst application in an asymmetric Michael addition.

References

  • Benchchem. Application Notes and Protocols: Preparation of Chiral Catalysts from 1,2-Diamines.
  • MDPI. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Available at: [Link]

  • PubMed Central. Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. Available at: [Link]

  • MySkinRecipes. This compound.
  • ResearchGate. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Available at: [Link]

  • MySkinRecipes. This compound.
  • ResearchGate. (PDF) Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Available at: [Link]

  • Semantic Scholar. Preparation and application of chiral monotosylated 1,2-diamines in asymmetric synthesis. Available at: [Link]

  • Preprints.org. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Available at: [Link]

  • Universidad de Alicante. Catalytic asymmetric synthesis of 1,2-diamines. Available at: [Link]

  • Peoples Friendship University of Russia. Synthesis of N,N′-Dialkylated Cyclohexane-1,2-diamines and Their Application as Asymmetric Ligands and Organocatalysts for the Synthesis of Alcohols. Available at: [Link]

  • MDPI. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Available at: [Link]

  • Sci-Hub. Synthesis of N,N′-Dialkylated Cyclohexane-1,2-diamines and Their Application as Asymmetric Ligands and Organocatalysts for the Synthesis of Alcohols. Available at: [Link]

  • NIH. N,N′-[(1S,2S)-Cyclohexane-1,2-diyl]bis(4-methylbenzenesulfonamide). Available at: [Link]

Sources

Application Note & Protocol: A Robust Methodology for Scaling the Synthesis of N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a C₂-Symmetric Diamine Ligand

N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide is a C₂-symmetric chiral diamine derivative that has emerged as a valuable precursor for sophisticated chiral ligands and auxiliaries. Its rigid cyclohexane backbone provides a well-defined stereochemical environment, making it a powerful tool in asymmetric synthesis for controlling the stereochemical outcome of reactions.[1][2] Applications are prominent in the synthesis of pharmaceutical intermediates, where precise stereochemical control is not merely a goal but a regulatory necessity.[2]

As promising drug candidates transition from discovery to development, the demand for multi-gram to kilogram quantities of such chiral building blocks necessitates a shift from laboratory-scale procedures to robust, scalable, and safe manufacturing processes. This document provides a comprehensive guide for the methodological scale-up of the synthesis of this title compound, moving from a foundational lab-scale protocol to a pilot-scale process. We will dissect the critical process parameters, address thermal and chemical hazards, and establish a framework for a safe, efficient, and reproducible synthesis.

Reaction Overview: The Chemistry of Diamine Protection

The synthesis involves a classic nucleophilic substitution reaction where the two primary amine functionalities of optically pure (1R,2R)-cyclohexane-1,2-diamine react with two equivalents of methanesulfonyl chloride (MsCl). The reaction generates two equivalents of hydrochloric acid (HCl) as a byproduct, which must be neutralized in situ by a suitable base, typically a tertiary amine like triethylamine (TEA), to drive the reaction to completion and prevent the formation of the unreactive diamine dihydrochloride salt.[3]

Caption: General Reaction Scheme for Synthesis.

PART I: Foundational Laboratory-Scale Protocol (5-10 g Scale)

This protocol establishes a baseline for reaction performance, yield, and purity, providing the critical data needed to inform scale-up decisions.

Protocol ID: LSS-CHDA-MS-001

ReagentMol. Wt.Amount (Scale: 10g)MolesEquivalents
(1R,2R)-cyclohexane-1,2-diamine114.194.22 g0.0371.0
Methanesulfonyl Chloride (MsCl)114.558.87 g (6.0 mL)0.0772.1
Triethylamine (TEA)101.198.2 g (11.3 mL)0.0812.2
Dichloromethane (DCM)-100 mL--
1 M Hydrochloric Acid (aq)-~50 mL--
Saturated Sodium Bicarbonate (aq)-~50 mL--
Brine-~50 mL--

Step-by-Step Procedure:

  • Reactor Setup: Charge a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel with (1R,2R)-cyclohexane-1,2-diamine (4.22 g) and dichloromethane (100 mL).

  • Inerting & Cooling: Begin stirring and purge the vessel with nitrogen. Cool the resulting solution to 0-5 °C using an ice-water bath.

  • Base Addition: Add triethylamine (11.3 mL) to the cooled solution. A slight exotherm may be observed.

  • Reagent Addition (Critical Step): Charge the dropping funnel with methanesulfonyl chloride (6.0 mL). Add the MsCl dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: This reaction is highly exothermic. Slow, controlled addition is paramount to prevent runaway reactions and the formation of impurities.

  • Reaction & Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction for completion by TLC or LC-MS, checking for the disappearance of the starting diamine.

  • Workup - Quench: Cool the mixture to 10 °C and slowly add 1 M HCl (50 mL) to quench the reaction and dissolve the triethylamine hydrochloride salt.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield a crude white solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product. The reported melting point is 156-157°C.[1]

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected yield: 85-95%.

PART II: Scale-Up Methodology & Process Optimization

Transitioning from the bench to a pilot plant requires a systematic evaluation of the process to ensure safety, scalability, and robustness. Simply multiplying reagent quantities is insufficient and hazardous.

G cluster_dev Key Development Activities lab Lab-Scale Synthesis (1-10 g) dev Process Development & Hazard Analysis lab->dev pilot Pilot-Scale Synthesis (0.5-5 kg) dev->pilot thermal Thermal Hazard Assessment (DSC, RC1 Calorimetry) solvent Solvent & Base Screening cryst Crystallization Development ipc In-Process Control (IPC) Method Development mfg Manufacturing Campaign pilot->mfg

Caption: Workflow for Reaction Scale-Up.

Thermal Hazard Assessment (Safety First)

The reaction of methanesulfonyl chloride with amines is notoriously exothermic. Before any scale-up, a thorough thermal hazard assessment is mandatory.

  • Why it's critical: The heat generated by the reaction (Q_rxn) must be removed efficiently by the reactor's cooling system. On a larger scale, the surface-area-to-volume ratio decreases dramatically, making heat removal less efficient. An unmanaged exotherm can lead to a runaway reaction, causing a rapid increase in temperature and pressure, potentially leading to reactor failure.

  • Actions:

    • Use Differential Scanning Calorimetry (DSC) to screen for decomposition temperatures of reactants, products, and the reaction mixture.

    • Employ a Reaction Calorimeter (RC1) to measure the heat of reaction, heat capacity of the mixture, and adiabatic temperature rise. This data is essential for calculating the Maximum Temperature of the Synthesis Reaction (MTSR) and ensuring the pilot plant's cooling capacity is sufficient.

    • MsCl Safety: Methanesulfonyl chloride is highly toxic, corrosive, a lachrymator, and reacts violently with water and bases.[4][5][6][7][8] All handling must occur in a well-ventilated area (fume hood or controlled reactor) with appropriate personal protective equipment (PPE), including a face shield, vapor respirator, and chemically resistant suit.[4][7]

Critical Process Parameter (CPP) Analysis

CPPs are operational parameters that must be controlled to ensure the process produces a product with the desired Critical Quality Attributes (CQAs) like purity and yield.

T Temperature P Purity / Impurities T->P Affects impurity formation AR MsCl Addition Rate AR->P Local hotspots cause degradation BE Base Equivalence BE->P Insufficient base leads to salt formation, excess complicates workup Y Yield BE->Y Incomplete reaction C Concentration C->Y Affects reaction rate & workup efficiency

Caption: Relationship between CPPs and CQAs.

  • Temperature Control: Maintaining 0-10 °C during addition is key. Higher temperatures can lead to side reactions and impurity formation.

  • Addition Rate: Directly linked to the rate of heat generation. This must be adjusted based on the reactor's cooling capacity. A linear-dosing profile via a calibrated pump is essential.

  • Stoichiometry: While a slight excess of MsCl and TEA is acceptable at the lab scale, process optimization should aim for near-stoichiometric amounts (e.g., 2.05 eq MsCl, 2.1 eq TEA) to improve atom economy and minimize waste.

  • Solvent Choice: Dichloromethane is effective but is environmentally disfavored and has a low boiling point, which can be problematic for temperature control. Consider evaluating alternative solvents like 2-Methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) which have better safety and environmental profiles.

Workup and Isolation at Scale
  • Quenching: Quenching the reaction with aqueous acid is also exothermic. The quench should be performed under temperature control.

  • Phase Separations: Large-scale liquid-liquid extractions can be slow and prone to emulsion ("rag layer") formation. Ensure adequate settling time is built into the process and have a plan for managing emulsions if they occur.

  • Purification: Column chromatography is not viable for multi-kilogram production. The process must be designed to yield a product that can be purified by crystallization.

    • Crystallization Development: Screen various solvent/anti-solvent systems to find one that provides high recovery and excellent impurity rejection.

    • Protocol: Develop a controlled crystallization protocol specifying the cooling rate, agitation speed, and potential seeding strategy to ensure consistent crystal form and particle size distribution, which impacts filtration and drying performance.

PART III: Illustrative Pilot-Scale Protocol (1 kg Scale)

This protocol is a conceptual translation of the lab procedure for a 1 kg target output, incorporating the scale-up principles discussed. This procedure must be validated with a prior safety and process review by qualified personnel.

Protocol ID: PSP-CHDA-MS-001

ReagentMol. Wt.Amount (Scale: 1 kg)MolesEquivalents
(1R,2R)-cyclohexane-1,2-diamine114.190.422 kg3.701.0
Methanesulfonyl Chloride (MsCl)114.550.868 kg (0.60 L)7.582.05
Triethylamine (TEA)101.190.787 kg (1.08 L)7.782.1
2-Methyltetrahydrofuran (2-MeTHF)-10 L (approx. 24 vol)--
1 M Hydrochloric Acid (aq)-~5 L--
Water-~5 L--

Equipment: 20 L glass-lined reactor with overhead agitation, temperature control unit (TCU), nitrogen supply, calibrated dosing pump, and a bottom outlet valve. The reactor off-gas should be vented through a caustic scrubber.

Step-by-Step Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with a positive pressure of nitrogen.

  • Charge Reactants: Charge the reactor with (1R,2R)-cyclohexane-1,2-diamine (0.422 kg) followed by 2-MeTHF (10 L).

  • Cooling & Base Addition: Start agitation and cool the reactor contents to 0-5 °C using the TCU. Once at temperature, charge triethylamine (1.08 L).

  • Controlled MsCl Addition: Begin dosing methanesulfonyl chloride (0.60 L) via the pump at a pre-determined rate (e.g., over 2-3 hours) while maintaining the internal batch temperature at < 10 °C. The addition rate is the primary control for the exotherm.

  • Reaction & IPC: Once the addition is complete, allow the batch to warm to 20-25 °C and agitate for 12-16 hours. Take a sample for an In-Process Control (IPC) test (e.g., HPLC) to confirm the consumption of the starting material (<1% remaining).

  • Controlled Quench: Cool the reactor to 5-10 °C. Slowly charge 1 M HCl (5 L) subsurface, monitoring the temperature and ensuring it does not exceed 20 °C.

  • Workup: Stop agitation and allow the layers to separate for at least 30 minutes. Drain the lower aqueous layer. Charge water (5 L), agitate for 15 minutes, settle, and drain the aqueous layer.

  • Solvent Swap/Concentration: If crystallization will be performed in a different solvent, distill the 2-MeTHF under vacuum to a minimum stirrable volume. Charge the crystallization solvent (e.g., Isopropanol) and continue distillation to remove residual 2-MeTHF.

  • Crystallization: Adjust the batch to the target crystallization volume/temperature. Execute the pre-developed cooling profile (e.g., cool to 0-5 °C over 4 hours) to induce crystallization.

  • Isolation and Drying: Filter the resulting slurry using a Nutsche filter. Wash the filter cake with a small amount of cold, fresh solvent. Dry the solid in a vacuum oven at a specified temperature (e.g., 50 °C) until constant weight is achieved.

  • Final Analysis: Analyze the final product for purity (HPLC), identity (NMR), and residual solvents (GC). Expected yield: 0.9 - 0.98 kg (85-93%).

References

  • Časar, Z. et al. (2024). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. MDPI. Available at: [Link]

  • Boruń, A. et al. (2023). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones. Dalton Transactions. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Available at: [Link]

  • Horiazon Chemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Available at: [Link]

  • International Labour Organization. (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE. International Chemical Safety Cards (ICSCs). Available at: [Link]

  • Davies, T. Q., & Willis, M. C. (2021). Rediscovering Sulfinylamines as Reagents for Organic Synthesis. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N,N′-[(1S,2S)-Cyclohexane-1,2-diyl]bis(4-methylbenzenesulfonamide). PubChem. Available at: [Link]

  • Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Available at: [Link]

  • National Research Council (US) Committee on Acute Exposure Guideline Levels. (2008). Methanesulfonyl Chloride: Acute Exposure Guideline Levels. Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 6. National Academies Press (US). Available at: [Link]

Sources

The Art of the Molecule: A Guide to the Practical Applications of Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Beyond Molecular Architecture

The total synthesis of natural products, the de novo construction of complex molecules isolated from nature, stands as a pinnacle of chemical science. It is an endeavor that not only showcases the remarkable power of organic chemistry to build intricate three-dimensional structures but also serves as a critical engine for innovation across various scientific disciplines. Historically, the confirmation of a natural product's structure was a primary driver for its total synthesis. Today, however, the field has evolved to address more profound practical challenges, from unlocking new therapeutic avenues to probing the fundamental mechanisms of life.

This guide provides an in-depth exploration of the practical applications of natural product total synthesis, moving beyond theoretical exercises to highlight its real-world impact. We will delve into the strategic thinking that underpins the design of a synthetic route, examine landmark achievements in the synthesis of medicinally vital compounds, and explore cutting-edge technologies that are reshaping the landscape of complex molecule construction. Through detailed application notes and protocols, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind experimental choices and the immense practical value of this enduring field.

Pillar 1: Strategic Blueprint - The Logic of Retrosynthetic Analysis

At the heart of every total synthesis lies the elegant logic of retrosynthetic analysis. This powerful conceptual framework, pioneered by E.J. Corey, deconstructs the target molecule into progressively simpler precursors. This process of "disconnection" is not arbitrary; it is guided by a deep understanding of chemical reactivity, stereochemistry, and the availability of starting materials. The goal is to arrive at a synthetic plan that is not only feasible but also efficient, scalable, and ideally, innovative.

A successful retrosynthesis hinges on several key considerations:

  • Convergent vs. Linear Synthesis: A linear synthesis builds a molecule step-by-step in a single sequence. In contrast, a convergent approach involves the independent synthesis of several complex fragments that are later joined together. Convergent syntheses are often more efficient as they allow for the parallel construction of molecular components, leading to higher overall yields.

  • Stereochemical Control: Natural products are often chiral, meaning they exist as non-superimposable mirror images (enantiomers). Biological systems are exquisitely sensitive to stereochemistry, and often only one enantiomer of a molecule will exhibit the desired biological activity. Therefore, a key challenge in total synthesis is to control the formation of stereocenters with high precision. This can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, and asymmetric catalysis.

  • Protecting Group Strategy: Many natural products contain multiple reactive functional groups. To prevent unwanted side reactions during a synthesis, it is often necessary to temporarily "protect" certain functional groups. The choice of protecting groups is critical, as they must be stable to the reaction conditions used to modify other parts of the molecule but readily removable under mild conditions when no longer needed.

  • Key Bond Formations: The identification of strategic bond disconnections that lead to reliable and high-yielding bond-forming reactions is a hallmark of an elegant synthesis. This often involves leveraging powerful and well-understood reactions or, in some cases, developing novel synthetic methodologies.

To illustrate this strategic thinking, let's examine the retrosynthetic analysis of two landmark natural products with profound medicinal importance: Taxol and Eribulin.

Case Study 1: The Convergent Synthesis of Taxol (Paclitaxel)

Taxol, a complex diterpenoid isolated from the Pacific yew tree, is a cornerstone of cancer chemotherapy.[1][2] Its scarcity from natural sources spurred a global effort to achieve its total synthesis. The Nicolaou group's convergent approach, a landmark in organic synthesis, provides an excellent example of strategic planning.[3][4][5]

The retrosynthetic analysis of Taxol by the Nicolaou group is depicted below. The strategy involved disconnecting the molecule into three key fragments: the A ring, the C ring, and the side chain. This convergent approach allowed for the parallel synthesis of these fragments, maximizing efficiency.

G taxol Taxol side_chain_coupling Side Chain Coupling (Ojima-Holton Method) taxol->side_chain_coupling abc_ring ABC Tricyclic Core side_chain_coupling->abc_ring b_ring_closure B Ring Closure (McMurry Coupling) abc_ring->b_ring_closure ac_fragments A and C Ring Fragments b_ring_closure->ac_fragments diels_alder Diels-Alder Reactions ac_fragments->diels_alder starting_materials Simple Starting Materials diels_alder->starting_materials

Caption: Retrosynthetic analysis of Nicolaou's Taxol synthesis.

Case Study 2: The Synthesis of Eribulin - A Triumph of Industrial Scale Synthesis

Eribulin mesylate (Halaven®), a synthetic analog of the marine natural product halichondrin B, is a potent anticancer agent used in the treatment of metastatic breast cancer and liposarcoma.[6][7][8] The total synthesis of Eribulin is one of the longest and most complex synthetic routes ever commercialized, a testament to the power of modern organic chemistry.[9] The synthesis developed by Eisai is a convergent masterpiece, involving the coupling of two large and highly functionalized fragments.

G eribulin Eribulin final_coupling Final Coupling and Macrolactonization eribulin->final_coupling c14_c35_fragment C14-C35 Fragment final_coupling->c14_c35_fragment c1_c13_fragment C1-C13 Fragment final_coupling->c1_c13_fragment fragment_synthesis Multi-step Synthesis of Fragments c14_c35_fragment->fragment_synthesis c1_c13_fragment->fragment_synthesis chiral_building_blocks Chiral Building Blocks fragment_synthesis->chiral_building_blocks

Caption: Convergent retrosynthetic strategy for Eribulin.

Pillar 2: From Flask to Clinic - Total Synthesis in Drug Discovery and Development

The most significant practical application of natural product total synthesis is in the realm of drug discovery and development. Many natural products exhibit potent biological activity but are often available in only minuscule quantities from their natural sources, precluding their development as therapeutic agents. Total synthesis provides a crucial solution to this "supply problem," enabling the production of sufficient quantities of a natural product for preclinical and clinical evaluation.

Beyond simply providing access to the natural product, total synthesis offers several other key advantages in drug development:

  • Structural Confirmation and Analogue Synthesis: Total synthesis provides the ultimate confirmation of a natural product's structure. Furthermore, a robust synthetic route allows for the creation of a library of analogues by systematically modifying the natural product's structure. This process, known as structure-activity relationship (SAR) studies, is essential for identifying which parts of the molecule are critical for its biological activity and for optimizing its drug-like properties, such as potency, selectivity, and metabolic stability.

  • Access to Novel Pharmacophores: Natural products often possess novel and complex molecular architectures that are not readily accessible through traditional medicinal chemistry approaches. Total synthesis provides a means to access these unique pharmacophores, which can interact with biological targets in novel ways, leading to the development of first-in-class medicines.

  • Development of Molecular Probes: The ability to synthetically modify natural products allows for the incorporation of tags, such as fluorescent dyes or biotin, to create molecular probes. These probes are invaluable tools for studying the mechanism of action of a natural product by enabling researchers to visualize its localization within cells and identify its biological targets.

Application Note: Key Synthetic Transformations in the Total Synthesis of Taxol

The total synthesis of Taxol by K.C. Nicolaou and his team is a masterclass in strategic bond construction and the application of powerful synthetic reactions.[1][4][5][10][11][12] Below are protocols for two key transformations in their convergent synthesis, highlighting the causality behind the chosen reagents and conditions.

1. Shapiro Reaction for A-C Ring Fragment Coupling:

The Shapiro reaction was ingeniously employed to couple the A and C ring fragments, forming a crucial C-C bond and setting the stage for the construction of the eight-membered B ring. This reaction involves the base-induced decomposition of a tosylhydrazone to a vinyllithium species, which then acts as a nucleophile.

Parameter Value/Reagent Rationale
Starting Materials A-ring tosylhydrazone, C-ring aldehydePre-synthesized fragments of the convergent strategy.
Reagent n-Butyllithium (n-BuLi)A strong base required to deprotonate the tosylhydrazone and initiate the Shapiro reaction.
Solvent Tetrahydrofuran (THF)An aprotic and polar solvent that is compatible with the organolithium intermediates.
Temperature -78 °C to 0 °CLow temperature is crucial to control the reactivity of the highly basic n-BuLi and the resulting vinyllithium species, preventing side reactions.
Reaction Time ~1-2 hoursSufficient time for the formation of the vinyllithium and its subsequent addition to the aldehyde.
Workup Aqueous ammonium chloride (NH₄Cl)To quench the reaction and neutralize any remaining organolithium species.
Typical Yield ~80-85%A high-yielding and reliable coupling reaction.

Experimental Protocol:

  • A solution of the A-ring tosylhydrazone in anhydrous THF is cooled to -78 °C under an inert atmosphere (argon or nitrogen).

  • A solution of n-BuLi in hexanes is added dropwise, and the reaction mixture is stirred at -78 °C for 30 minutes, then allowed to warm to 0 °C for 30 minutes.

  • The reaction is then re-cooled to -78 °C, and a solution of the C-ring aldehyde in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to 0 °C over 1 hour.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the coupled product.

2. McMurry Reaction for B-Ring Cyclization:

The formation of the eight-membered B ring of Taxol presented a significant synthetic challenge. The Nicolaou group elegantly solved this by employing an intramolecular McMurry reaction, a reductive coupling of two carbonyl groups (in this case, aldehydes) mediated by a low-valent titanium species.

Parameter Value/Reagent Rationale
Starting Material Dialdehyde precursorContains the two carbonyl groups that will be coupled to form the B ring.
Reagent Titanium(III) chloride (TiCl₃) and Zinc-Copper couple (Zn-Cu)The combination of these reagents generates the low-valent titanium species required for the reductive coupling.
Solvent Dimethoxyethane (DME)A polar aprotic solvent that is suitable for the reaction conditions.
Temperature RefluxHigh temperature is necessary to promote the reductive coupling and overcome the entropic barrier to forming an eight-membered ring.
Reaction Time Several hoursTo ensure complete reaction.
Workup Aqueous potassium carbonate (K₂CO₃)To quench the reaction and facilitate the workup.
Typical Yield ~20-30%While seemingly low, this is a reasonable yield for a challenging macrocyclization reaction.

Experimental Protocol:

  • A flask containing a suspension of TiCl₃ and Zn-Cu couple in anhydrous DME is heated to reflux under an inert atmosphere for 2 hours to generate the active low-valent titanium species.

  • A solution of the dialdehyde precursor in anhydrous DME is added slowly via syringe pump over several hours to the refluxing titanium suspension. This slow addition is crucial to maintain high dilution conditions, which favor the intramolecular cyclization over intermolecular polymerization.

  • After the addition is complete, the reaction mixture is refluxed for an additional hour.

  • The reaction is cooled to room temperature and quenched by the slow addition of an aqueous solution of K₂CO₃.

  • The mixture is filtered through a pad of Celite, and the filtrate is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the cyclized product.

Pillar 3: The Future of Synthesis - Enabling Technologies

The field of total synthesis is continuously evolving, driven by the development of new technologies that enable chemists to construct complex molecules with greater efficiency, precision, and sustainability. One such technology that is revolutionizing the field is flow chemistry.

Application Note: Flow Chemistry in Natural Product Synthesis

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach offers several significant advantages over traditional batch synthesis, which is performed in flasks.

Advantages of Flow Chemistry:

  • Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat and mass transfer. This enables precise temperature control, even for highly exothermic or endothermic reactions, and rapid mixing of reagents, which can lead to cleaner reactions and higher yields.

  • Improved Safety: The small reaction volumes in flow systems inherently limit the amount of hazardous material present at any given time, significantly improving the safety of a process. This is particularly advantageous when working with unstable or explosive intermediates.

  • Scalability: Scaling up a reaction in a flow system is straightforward; instead of using larger and larger flasks, one simply runs the system for a longer period of time. This provides a seamless transition from laboratory-scale synthesis to large-scale production.

  • Access to Novel Reaction Conditions: Flow reactors can be easily pressurized and heated to temperatures above the boiling point of the solvent, allowing for reactions to be performed under conditions that are inaccessible in traditional batch chemistry. This can lead to dramatic rate accelerations and the discovery of new reactivity.

  • Automation and Integration: Flow chemistry systems are readily automated, allowing for high-throughput reaction optimization and the integration of multiple synthetic steps into a single, continuous process. This "telescoping" of reactions eliminates the need for intermediate workups and purifications, saving time and resources.[13][14][15][16][17][18][19]

G reagent_a Reagent A Reservoir pump_a Pump A reagent_a->pump_a reagent_b Reagent B Reservoir pump_b Pump B reagent_b->pump_b mixer T-Mixer pump_a->mixer pump_b->mixer reactor Heated Reactor Coil mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: A basic single-step flow chemistry setup.

Generalized Protocol for Setting Up a Flow Chemistry System for a Hypothetical Natural Product Fragment Synthesis:

This protocol outlines the general steps for setting up a simple flow chemistry system to perform a hypothetical reaction, such as a Suzuki coupling to form a key biaryl bond in a natural product synthesis.

Materials:

  • Two syringe pumps

  • Two gas-tight syringes

  • A T-mixer

  • A length of PFA or PTFE tubing for the reactor coil

  • A heating block or oil bath

  • A back pressure regulator

  • Collection vial

  • Appropriate fittings and connectors

Procedure:

  • Prepare Reagent Solutions: Prepare stock solutions of the aryl halide and the boronic acid coupling partners, along with the palladium catalyst and base, in a suitable solvent (e.g., dioxane/water). Ensure all solutions are thoroughly degassed to remove oxygen, which can deactivate the catalyst.

  • Assemble the Flow System:

    • Connect the syringes to the syringe pumps.

    • Connect the outlet of each syringe to an inlet of the T-mixer using appropriate tubing and fittings.

    • Connect the outlet of the T-mixer to the inlet of the reactor coil.

    • Place the reactor coil in the heating block or oil bath.

    • Connect the outlet of the reactor coil to the inlet of the back pressure regulator.

    • Connect the outlet of the back pressure regulator to the collection vial.

  • Prime the System: Prime the pumps and tubing with the reaction solvent to remove any air bubbles.

  • Run the Reaction:

    • Set the desired flow rates on the syringe pumps to achieve the desired stoichiometry and residence time. The residence time is calculated by dividing the reactor volume by the total flow rate.

    • Set the desired temperature on the heating block.

    • Start the pumps to introduce the reagent solutions into the system.

  • Achieve Steady State: Allow the system to run for a period of time (typically 2-3 times the residence time) to reach a steady state, where the concentration of reactants and products is constant at any given point in the reactor.

  • Collect the Product: Once the system has reached a steady state, begin collecting the product.

  • Quench and Analyze: At the end of the run, flush the system with solvent. Quench the collected reaction mixture and analyze the product by standard analytical techniques (e.g., LC-MS, NMR) to determine the conversion and yield.

Conclusion: An Enduring Frontier

The total synthesis of natural products continues to be a vibrant and indispensable field of scientific inquiry. It is a discipline that not only fuels the discovery and development of new medicines but also drives innovation in chemical synthesis and provides powerful tools to explore the complexities of the biological world. As our ability to construct ever more complex molecules with increasing precision and efficiency grows, so too will the practical applications of this remarkable science. The journey from a complex natural product to a life-saving drug is often long and arduous, but it is a journey made possible by the ingenuity, perseverance, and artistry of the synthetic chemist.

References

  • Bauer, A. (2016). Story of Eribulin Mesylate: Development of the Longest Drug Synthesis. In Synthesis of Heterocycles in Contemporary Medicinal Chemistry (pp. 209-270). Springer, Cham. [Link]

  • Nicolaou, K. C., et al. (1994). Total synthesis of taxol. Nature, 367(6464), 630–634. [Link]

  • Formal Syntheses of Eribulin and Synthesis of Biologically-active Small Molecules. (2023). SFU Summit. [Link]

  • Nicolaou, K. C., Yang, Z., Liu, J. J., Ueno, H., Nantermet, P. G., Guy, R. K., ... & Sorensen, E. J. (1994). Total synthesis of taxol. Nature, 367(6464), 630-634. [Link]

  • A Field Guide to Flow Chemistry for Synthetic Organic Chemists. (2024). Elveflow. [Link]

  • Synthesis of Taxol by Kyriacos C. Nicolaou (1994). SynArchive. [Link]

  • Story of Eribulin Mesylate: Development of the Longest Drug Synthesis. (2016). ResearchGate. [Link]

  • Nicolaou, K. C., Nantermet, P. G., Ueno, H., Guy, R. K., Couladouros, E. A., & Sorensen, E. J. (1995). Total Synthesis of Taxol. 1. Retrosynthesis, Degradation, and Reconstitution. Journal of the American Chemical Society, 117(2), 624–633. [Link]

  • Nicolaou, K. C., et al. (1994). Total synthesis of taxol. Semantic Scholar. [Link]

  • Yu, M. J., et al. (2013). From micrograms to grams: Scale-up synthesis of eribulin mesylate. Natural Product Reports, 30(9), 1158-1164. [Link]

  • Nicolaou, K. C., et al. (1995). Total Synthesis of Taxol. 1. Retrosynthesis, Degradation, and Reconstitution. Journal of the American Chemical Society, 117(2), 624-633. [Link]

  • Jamison, T. F. (Ed.). (2017). Flow Chemistry in Organic Synthesis. Thieme. [Link]

  • Nicolaou, K. C., et al. (1994). Total synthesis of taxol. PubMed. [Link]

  • Gemoets, H. P. L., et al. (2023). A field guide to flow chemistry for synthetic organic chemists. Chemical Science, 14(13), 3314–3345. [Link]

  • Frense, D. (2006). Taxol synthesis. African Journal of Biotechnology, 5(3). [Link]

  • Gemoets, H., et al. (2023). A field guide to flow chemistry for synthetic organic chemists. Chemical Science, 14(13), 3314-3345. [Link]

  • The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. (2018). DSpace@MIT. [Link]

  • Jordan, M. A., & Wilson, L. (2014). Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent. Clinical Cancer Research, 20(18), 4743-4750. [Link]

  • Gemoets, H. P. L., et al. (2023). A field guide to flow chemistry for synthetic organic chemists. PubMed Central. [Link]

  • Kappe, C. O. (2012). Flow Chemistry A Key Enabling Technology for (Multistep) Organic Synthesis. CHIMIA International Journal for Chemistry, 66(3), 112-118. [Link]

  • Multistep Synthesis. Vapourtec. [Link]

  • Webb, D., & Jamison, T. F. (2017). Multi-step continuous-flow synthesis. Chemical Society Reviews, 46(6), 1584-1597. [Link]

  • What Does It Take to Develop Structurally Complex Molecules by Total Synthesis? Rapid Process Development and GMP Manufacturing of E7130 Drug Substance for First-in-Human Clinical Study. (2024). ACS Publications. [Link]

  • Nicolaou, K. C., et al. (2022). A unified strategy for the total syntheses of eribulin and a macrolactam analogue of halichondrin B. Proceedings of the National Academy of Sciences, 119(33), e2208152119. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Enantioselectivity with N,N'-((1R,2R)-Cyclohexane-1,2-diyl)dimethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when utilizing this chiral ligand in asymmetric catalysis. The following troubleshooting guides and FAQs are structured to provide in-depth, experience-driven insights to help you diagnose and resolve issues of low enantioselectivity in your reactions.

I. Understanding the Catalyst System: A Quick Primer

This compound is a C₂-symmetric chiral ligand derived from (1R,2R)-diaminocyclohexane. Its rigid chiral backbone and the coordinating sulfonamide groups make it an effective ligand for various metal-catalyzed asymmetric transformations, such as Henry (nitroaldol) reactions and Friedel-Crafts alkylations.[1][2] The catalyst is typically formed in situ by reacting the ligand with a suitable metal salt, most commonly a copper(II) salt like Cu(OAc)₂ or Cu(OTf)₂.[1][3] The resulting chiral metal complex then orchestrates the enantioselective addition of a nucleophile to an electrophile.

II. Troubleshooting Guide: Low Enantioselectivity (ee)

Low enantiomeric excess (ee) is a frequent challenge in asymmetric catalysis. This guide will walk you through a logical troubleshooting process to identify and rectify the root cause of suboptimal stereocontrol in your reaction.

Step 1: Verify Ligand and Reagent Quality

Question: My enantioselectivity is significantly lower than reported values. Could the quality of my ligand or reagents be the issue?

Answer: Absolutely. The purity of all reaction components is paramount for achieving high enantioselectivity.

  • Ligand Purity:

    • Source: Ensure your this compound is of high purity (>98%). Impurities, especially any remaining starting materials from its synthesis (e.g., (1R,2R)-diaminocyclohexane), can interfere with the formation of the active chiral catalyst.

    • Storage: The ligand should be stored in a cool, dry place.[4] While generally stable, prolonged exposure to moisture and air can lead to degradation.

  • Metal Salt:

    • Anhydrous Conditions: Many metal salts, such as Cu(OTf)₂, are hygroscopic. The presence of water can lead to the formation of achiral metal-aqua complexes, which can catalyze the background reaction, leading to a racemic product. Use freshly opened bottles of anhydrous metal salts or dry them under vacuum before use.

  • Solvent and Other Reagents:

    • Solvent Purity: Use anhydrous, high-purity solvents. Protic impurities or coordinating solvents can interfere with the catalyst-substrate interaction. Non-polar, non-coordinating solvents like toluene or dichloromethane are often preferred.[2]

    • Substrate Purity: Impurities in your starting materials can sometimes act as catalyst poisons or participate in side reactions.

Workflow for Verifying Reagent Quality:

start Low ee Observed check_ligand Verify Ligand Purity (NMR, HPLC) start->check_ligand check_metal Check Metal Salt (Anhydrous?) check_ligand->check_metal check_solvent Use Anhydrous Solvent check_metal->check_solvent check_substrates Purify Substrates check_solvent->check_substrates end Re-run Reaction check_substrates->end

Caption: Workflow for verifying reagent and ligand quality.

Step 2: Optimize Reaction Conditions

Question: I've confirmed my reagents are pure, but my ee is still low. What reaction parameters should I investigate?

Answer: The interplay of various reaction conditions critically influences the stereochemical outcome. A systematic optimization is often necessary.

A. Solvent Effects

The choice of solvent can dramatically impact enantioselectivity.

Solvent TypeExpected Impact on eeRationale
Non-polar, Aprotic (e.g., Toluene, CH₂Cl₂)Generally HighPromotes a more organized, hydrogen-bonded transition state, enhancing chiral induction.[2]
Polar, Aprotic (e.g., THF, Acetonitrile)Moderate to LowCan coordinate with the metal center, potentially displacing the chiral ligand or disrupting the catalyst-substrate complex.
Protic (e.g., Alcohols)Very LowCompetes with the substrate for hydrogen bonding with the catalyst and can lead to catalyst deactivation or promote the non-catalyzed background reaction.[2]

Experimental Protocol for Solvent Screening:

  • Set up a series of parallel reactions, each in a different anhydrous solvent (e.g., Toluene, Dichloromethane, THF, Acetonitrile).

  • Maintain all other reaction parameters constant (temperature, catalyst loading, concentrations).

  • Run the reactions for the same duration and analyze the ee of the product from each reaction.

B. Temperature

Lowering the reaction temperature often leads to higher enantioselectivity.

Rationale: At lower temperatures, the energy difference between the diastereomeric transition states leading to the two enantiomers is more pronounced. The reaction will preferentially proceed through the lower energy transition state, resulting in a higher ee.

Troubleshooting Tip: If your reaction is sluggish at lower temperatures, you may need to increase the reaction time or catalyst loading.

C. Catalyst Loading

While it may seem counterintuitive, a higher catalyst loading does not always lead to a better ee.

  • Too Low: Insufficient catalyst can result in a significant contribution from the uncatalyzed background reaction, which is typically non-selective.

  • Too High: At high concentrations, catalyst aggregation can occur, which may lead to species with lower catalytic activity and selectivity.

Optimization Workflow:

start Low ee with Pure Reagents solvent Screen Solvents (Toluene, CH2Cl2, THF) start->solvent temp Vary Temperature (RT, 0°C, -20°C) solvent->temp loading Optimize Catalyst Loading (1, 5, 10 mol%) temp->loading base Screen Additives/Bases (if applicable) loading->base analyze Analyze ee and Yield base->analyze

Caption: Systematic optimization of reaction conditions.

D. Influence of Additives and Bases

In some reactions, such as the Henry reaction, the presence of a base is necessary. The choice and amount of base can significantly affect the enantioselectivity.

  • Sterically Hindered Bases: Non-coordinating, sterically hindered bases (e.g., DIPEA) are often preferred as they are less likely to interfere with the chiral catalyst.

  • Base Stoichiometry: The amount of base should be carefully optimized. An excess of a strong base can promote the uncatalyzed background reaction.

Step 3: Consider the Substrate Scope

Question: The reaction works well for some substrates but gives low ee for others. Why is this?

Answer: The electronic and steric properties of your substrates play a crucial role in the enantiodiscrimination step.

  • Electronic Effects: Electron-withdrawing or -donating groups on your substrates can alter their reactivity and how they interact with the chiral catalyst. For instance, in some reactions catalyzed by related cyclohexane-1,2-diamine derivatives, electron-donating substituents have been shown to have a detrimental effect on enantioselectivity and yield.

  • Steric Hindrance: Very bulky substrates may not be able to adopt the optimal geometry in the transition state for high stereochemical induction. Conversely, very small substrates may have too much conformational freedom, leading to poor enantioselectivity.

Troubleshooting Approach: If you observe a significant drop in ee with a particular substrate, consider modifying the ligand structure to better accommodate it. For example, using a ligand with different sulfonamide groups (e.g., tosyl instead of mesyl) could alter the steric and electronic environment around the metal center.

III. Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding to completion, and the ee of the product formed is low. What could be the problem?

A1: This often points to catalyst deactivation. For catalyst systems based on cyclohexane-1,2-diamines, deactivation can occur through the formation of inactive side products.[5] For example, in the conjugate addition of ketones to nitroalkenes, the irreversible formation of pyrroles from the catalyst, nitroalkene, and ketone has been identified as a deactivation pathway.

To address this:

  • Consider a slow addition of the most reactive substrate to maintain a low concentration and minimize side reactions.

  • Increase the catalyst loading to compensate for the deactivation.

  • Investigate if a different metal salt or solvent can suppress the deactivation pathway.

Q2: I am using the (1S,2S) version of the ligand, but the enantioselectivity is still poor. Should I try the (1R,2R) version?

A2: this compound and its (1S,2S)-enantiomer are expected to produce the opposite enantiomers of the product with similar enantioselectivity. If you are experiencing low ee with one enantiomer of the ligand, it is unlikely that simply switching to the other will solve the problem. The issue is more likely related to the reaction conditions or substrate compatibility as discussed above.

Q3: Can I pre-form the catalyst before adding my substrates?

A3: Yes, pre-forming the catalyst can be beneficial. Stirring the ligand and the metal salt in the reaction solvent for a period (e.g., 30-60 minutes) before adding the substrates can ensure the complete formation of the active chiral complex. This can be particularly useful if one of your substrates is sensitive or could react with the "free" ligand or metal salt.

Q4: How does the acidity of the sulfonamide N-H bond affect the reaction?

A4: The sulfonamide N-H bonds can act as hydrogen bond donors, helping to activate the electrophile and organize the transition state. Enhancing the acidity of the N-H bond can sometimes improve chiral induction.[2] While modifying the methanesulfonamide groups of the title ligand is a synthetic task, this principle is important to keep in mind when comparing its performance to other bis(sulfonamide) ligands with different sulfonyl groups (e.g., tosyl or nosyl).

IV. References

  • Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand. Molecules. [Link]

  • Novel bifunctional sulfonamides catalyze an enantioselective conjugate addition. National Institutes of Health. [Link]

  • A highly diastereo- and enantioselective copper(I)-catalyzed Henry reaction using a bis(sulfonamide)-diamine ligand. The Journal of Organic Chemistry. [Link]

  • This compound. MySkinRecipes. [Link]

  • Enantioselective synthesis of chiral sulfinates using chiral diamines. Chirality. [Link]

  • A New Type of Bis(sulfonamide)-Diamine Ligand for a Cu(OTf)2-catalyzed Asymmetric Friedel-Crafts Alkylation Reaction of Indoles With Nitroalkenes. PubMed. [Link]

  • Discovery and exploration of axially chiral sulfonamides. ResearchGate. [Link]

  • Enantioselective Construction of Chiral Sulfides via Catalytic Electrophilic Azido- and Oxythiolation of N-Allyl Sulfonamides. ResearchGate. [Link]

  • N,N′-[(1S,2S)-Cyclohexane-1,2-diyl]bis(4-methylbenzenesulfonamide). National Institutes of Health. [Link]

  • Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. [Link]

Sources

"common challenges in the synthesis of chiral N,N'-disubstituted diamines"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chiral N,N'-disubstituted diamines. These molecules are of immense interest as they form the backbone of many chiral catalysts, ligands, and pharmaceuticals.[1][2] However, their synthesis is often challenging, with researchers frequently encountering issues related to stereocontrol, purification, and scalability.[3][4]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide not just solutions, but also the underlying chemical principles to empower you to diagnose and resolve challenges in your own experiments.

Part 1: Frequently Asked Questions (FAQs) - Core Concepts

Q1: What are the most common strategies for synthesizing chiral N,N'-disubstituted diamines, and how do I choose the right one?

A1: The choice of synthetic strategy depends heavily on your starting materials and the desired substitution pattern (symmetric vs. unsymmetric). The three most prevalent methods are:

  • Reductive Amination: This is arguably the most versatile and widely used method. It involves the reaction of a chiral primary amine with two equivalents of a carbonyl compound (aldehyde or ketone), or a chiral diamine with carbonyl compounds, followed by reduction of the intermediate imine(s).[5][6] It is excellent for producing symmetrically substituted diamines and can be adapted for unsymmetrical ones through a stepwise approach.[7][8]

  • Metal-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination allow for the formation of C-N bonds between a chiral diamine and aryl or vinyl halides. This method is powerful for installing specific aryl groups.

  • Ring-Opening of Aziridines: The nucleophilic ring-opening of activated chiral aziridines with an amine provides a direct route to 1,2-diamines. This method can offer high regio- and stereoselectivity but is limited to vicinal diamine scaffolds.[9]

Decision Workflow:

start What is my target diamine? sym Symmetrically N,N'-disubstituted? start->sym ra Reductive Amination is a strong choice. sym->ra Yes step_ra Stepwise Reductive Amination or protecting group strategy. sym->step_ra No (Unsymmetrical) vicinal Is it a 1,2-diamine? coupling Metal-Catalyzed Coupling (e.g., Buchwald-Hartwig). vicinal->coupling No aziridine Aziridine Ring-Opening is a highly selective option. vicinal->aziridine Yes step_ra->vicinal Also consider...

Caption: Decision tree for selecting a synthetic strategy.

Part 2: Troubleshooting Guide by Method

This section addresses specific problems you might encounter during your experiments.

Method 1: Reductive Amination

Reductive amination is a powerful one-pot reaction but is sensitive to several factors.[6][10]

Q2: My reductive amination reaction has stalled or gives very low yields. What's wrong?

A2: This is a classic issue, often boiling down to the equilibrium of imine formation and the activity of your reducing agent.

  • Causality - Imine/Iminium Formation: The reaction proceeds via a hemiaminal, which dehydrates to an imine. This dehydration is reversible and often requires a mildly acidic catalyst (pH ~4-5) to protonate the hydroxyl group, making it a better leaving group (water).[5] If the pH is too low, the starting amine becomes fully protonated and non-nucleophilic. If the pH is too high, the carbonyl is not activated and the hydroxyl group of the hemiaminal is not easily eliminated.

  • Troubleshooting Steps:

    • Check the pH: Ensure conditions are weakly acidic. A common practice is to add a catalytic amount of acetic acid.[11]

    • Remove Water: The formation of the imine intermediate generates water. Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can drive the equilibrium toward the imine, increasing the overall reaction rate.[6][11]

    • Reagent Choice: The choice of reducing agent is critical. A common mistake is using a reagent that is too reactive, like sodium borohydride (NaBH₄), without controlling the conditions. NaBH₄ can reduce the starting aldehyde or ketone directly, consuming your material before the imine even forms.[12]

Q3: I'm getting a mixture of mono- and di-substituted products, along with the starting amine. How can I improve selectivity?

A3: This points to issues with reaction control and the choice of reducing agent. The product amine can be more nucleophilic than the starting amine, leading to unwanted side reactions.

  • Causality - Competing Reactions: The desired secondary amine product can compete with the primary starting amine in reacting with the carbonyl, leading to a tertiary amine byproduct. This is analogous to the problem of over-alkylation in direct alkylations with alkyl halides.[5]

  • Troubleshooting with Selective Reagents: The solution is to use a reducing agent that is selective for the protonated imine (the iminium ion) over the carbonyl starting material.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the modern reagent of choice. It is mild, tolerant of acidic conditions (which favors iminium ion formation), and selectively reduces the iminium ion much faster than it reduces aldehydes or ketones.[6][12]

    • Sodium Cyanoborohydride (NaBH₃CN): Also highly selective for imines over carbonyls at mildly acidic pH.[5][13] However, it is highly toxic and requires careful handling and quenching.

ReagentTypical Solvent(s)pH ConditionSelectivity (Imine vs. Carbonyl)Key Advantage(s)Key Disadvantage(s)
NaBH(OAc)₃ (STAB) DCE, THF, MeCNWeakly AcidicExcellentHigh selectivity, non-toxic, commercially available.[12]Can be slower, sensitive to moisture.
NaBH₃CN MeOH, H₂OWeakly AcidicExcellentHighly selective, works in protic solvents.[5][13]Highly Toxic (HCN gas) , requires careful quenching.
H₂ with Pd/C, PtO₂, etc. Alcohols, EtOAcNeutralGood"Green" (no hydride waste), scalable.Requires specialized hydrogenation equipment.
NaBH₄ AlcoholsNeutral/BasicPoorInexpensive, readily available.Reduces aldehydes/ketones quickly, poor selectivity.[12]
Q4: My reaction shows poor diastereoselectivity. How can I influence the formation of one stereoisomer?

A4: Diastereoselectivity is governed by the approach of the hydride to the C=N double bond of the imine intermediate. The existing stereocenter(s) in the chiral amine or carbonyl component create a sterically biased environment.

  • Causality - Steric Hindrance: According to Felkin-Anh-type models, the hydride will preferentially attack from the less hindered face of the imine. The degree of selectivity depends on the steric bulk of the substituents near the reacting center.

  • Troubleshooting Steps:

    • Lower the Temperature: Running the reaction at lower temperatures (e.g., 0 °C or -78 °C) can enhance selectivity by amplifying small energy differences between the transition states leading to the different diastereomers.

    • Change the Reducing Agent: A bulkier hydride source (e.g., L-Selectride®) may increase steric differentiation and favor one diastereomer over the other. However, these are often more reactive and may require more careful control.

    • Solvent Effects: The solvent can influence the conformation of the imine intermediate. Experimenting with different solvents (e.g., polar aprotic like THF vs. nonpolar like toluene) can sometimes improve diastereomeric ratios.

cluster_0 Troubleshooting Low Yield in Reductive Amination start Low Yield or Stalled Reaction q1 Is the imine forming? start->q1 q2 Is the starting carbonyl being consumed? q1->q2 Yes sol1 Add catalytic acid (e.g., AcOH). Add dehydrating agent (e.g., mol. sieves). q1->sol1 No (Monitor by TLC/LCMS) sol2 Switch to a more selective reducing agent: - NaBH(OAc)3 (STAB) - NaBH3CN q2->sol2 Yes (side product is reduced carbonyl) sol3 Check reagent quality. Increase reaction time/temperature. q2->sol3 No

Sources

Technical Support Center: Optimizing Asymmetric Reactions with N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile chiral ligand in asymmetric synthesis. Our goal is to provide practical, experience-driven advice to help you troubleshoot common experimental challenges and improve the yield and enantioselectivity of your reactions.

The this compound is a C₂-symmetric chiral bis(sulfonamide) ligand, renowned for its ability to form well-defined complexes with various metals.[1] These complexes are effective catalysts for a range of asymmetric transformations, including carbon-carbon bond-forming reactions.[1][2] This guide focuses on its application as a ligand for metal catalysts, addressing specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses common problems in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.

Q1: Why is my reaction yield consistently low?

A low yield can be attributed to several factors, ranging from catalyst activity to suboptimal reaction conditions. A systematic approach to troubleshooting is essential.

Potential Causes and Solutions:

  • Inactive Catalyst Complex: The in-situ formation of the active metal-ligand complex is a critical step. Incomplete complexation can lead to a sluggish reaction.

    • Pre-formation of the Catalyst: Consider pre-forming the catalyst by stirring the this compound ligand with the metal salt in the reaction solvent for a period (e.g., 30-60 minutes) before adding the substrates. This ensures the active catalytic species is present at the start of the reaction.

    • Choice of Metal Salt: The counter-ion of the metal salt can influence its Lewis acidity and solubility. For copper-catalyzed reactions, salts like Cu(I) halides (e.g., CuBr) or Cu(II) triflate (Cu(OTf)₂) are often used.[2][3] If one salt gives poor results, screen others to find the optimal precursor.[4]

  • Substrate or Reagent Quality: Impurities in your starting materials can poison the catalyst or participate in side reactions.

    • Purification of Substrates: Ensure your substrates are pure. For example, aldehydes are prone to oxidation to carboxylic acids, which can interfere with the catalyst. Freshly distill or purify substrates if necessary.

    • Reagent Stoichiometry: Carefully verify the stoichiometry of all reagents. An excess of a nucleophile or an electrophile can sometimes lead to side reactions or product inhibition.

  • Suboptimal Reaction Conditions: Temperature, concentration, and solvent choice play a crucial role in reaction kinetics.

    • Temperature Screening: Many asymmetric reactions are highly sensitive to temperature. While lower temperatures often improve enantioselectivity, they can also decrease the reaction rate.[5] Perform a temperature screen (e.g., -20 °C, 0 °C, room temperature) to find a balance between yield and selectivity.

    • Concentration Effects: If you are observing intermolecular side reactions, consider running the reaction under more dilute conditions.[6]

Q2: The enantioselectivity (e.e.) of my reaction is poor. How can I improve it?

Poor enantioselectivity is a common challenge in asymmetric catalysis and often points to issues with the chiral environment of the catalyst.

Potential Causes and Solutions:

  • Ligand Purity: The enantiomeric purity of the this compound ligand is paramount. Even small amounts of the opposite enantiomer can lead to a significant decrease in the product's e.e.

    • Verify Ligand Purity: Confirm the enantiomeric purity of your ligand, for example, by chiral HPLC. If necessary, recrystallize the ligand to enhance its purity.

  • Incorrect Ligand-to-Metal Ratio: The stoichiometry between the ligand and the metal is critical for forming the desired chiral complex. An incorrect ratio can lead to the formation of multiple, less selective catalytic species.

    • Optimize the Ratio: While a 1:1 or 1.1:1 ligand-to-metal ratio is a common starting point, the optimal ratio can be reaction-dependent. Screen ratios from 1:1 to 1.5:1 to determine the ideal conditions for your specific transformation.

  • Solvent Effects: The solvent can influence the geometry and stability of the catalyst-substrate complex, thereby affecting stereoselectivity.

    • Solvent Screening: Screen a variety of solvents. Non-coordinating solvents like toluene or dichloromethane are often good starting points.[5] Protic solvents like methanol have been shown to be effective in some cases, such as the copper-catalyzed Henry reaction.[2]

  • Presence of Water: Trace amounts of water can hydrolyze the metal-ligand complex or interfere with its formation, leading to a loss of enantioselectivity.

    • Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[5]

Q3: I am observing significant amounts of side products. What are the likely causes and solutions?

Side product formation can reduce your yield and complicate purification. Identifying the nature of the side products is the first step toward mitigating their formation.

Potential Causes and Solutions:

  • Uncatalyzed Background Reaction: If the reaction can proceed without the catalyst, you may observe the formation of a racemic product, which will lower the overall enantioselectivity.

    • Run a Control Reaction: Perform the reaction without the chiral ligand or the metal salt to assess the rate of the background reaction. If it is significant, lowering the reaction temperature can often slow the uncatalyzed pathway more than the catalyzed one.

  • Substrate Decomposition: Some substrates may be unstable under the reaction conditions, leading to decomposition products.

    • Milder Conditions: Explore milder reaction conditions, such as lower temperatures or the use of a less Lewis acidic metal salt.

  • Product Inhibition or Evolution: The desired product may inhibit the catalyst, or it may be unstable and degrade over time.

    • Monitor Reaction Progress: Track the reaction progress by TLC or GC/LC-MS to determine the point of maximum product formation. Avoid unnecessarily long reaction times.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right metal salt to use with this ligand?

The choice of metal salt depends on the reaction you are catalyzing. Copper salts are a common choice for this class of ligands.[4] For reactions like the Henry reaction, Cu(I) salts such as CuBr have proven effective.[2] For Diels-Alder reactions, Lewis acidic metals like Cu(II) or Zn(II) might be more suitable. It is often best to consult the literature for your specific reaction type and consider screening a few different metal salts.

Q2: What is the optimal catalyst loading?

Catalyst loading is a balance between reaction rate and cost. A typical starting point is 5-10 mol%. If the reaction is slow, you can increase the loading to 15-20 mol%. Conversely, for highly efficient reactions, you may be able to reduce the loading to 1-2 mol% without a significant drop in yield or enantioselectivity.

Q3: How can I confirm the formation of the active catalyst complex?

While detailed structural confirmation often requires techniques like X-ray crystallography, you can infer complex formation through indirect methods. A distinct color change upon mixing the ligand and the metal salt is often an indicator of complexation. Additionally, running the reaction with the pre-formed catalyst should lead to a more efficient and reproducible outcome compared to adding all components at once.

Q4: What are the best practices for handling and storing the ligand?

This compound is a stable, crystalline solid.[7][8] It should be stored in a cool, dry place. While not exceptionally hygroscopic, it is good practice to store it in a desiccator to prevent moisture absorption, which could affect its performance in sensitive reactions.

Q5: Which solvents are generally recommended for reactions using this ligand?

The choice of solvent is highly reaction-dependent. A good starting point is to screen a range of aprotic solvents of varying polarity, such as toluene, dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. In some specific cases, like certain Henry reactions, protic solvents such as methanol have been found to be optimal.[2] Always ensure your solvent is anhydrous.[5]

Summary of Recommended Starting Conditions

The following table provides general starting points for optimizing reactions using this compound as a ligand. These are not universally optimal but serve as a good foundation for your own investigations.

Reaction TypeMetal Salt (mol%)Ligand:Metal RatioSolventTemperature (°C)Reference
Henry Reaction CuBr (5-10)1.1 : 1Methanol0 to RT[2][9]
Diels-Alder Cu(OTf)₂ (10)1.1 : 1DCM or Toluene-20 to 0[1]
Alkylation Cu(I) or Zn(II) (10)1.2 : 1THF or Toluene-78 to -20[1]
Friedel-Crafts Cu(OTf)₂ (15)1.1 : 1TolueneRT[3]

Visualizing the Troubleshooting Process

Troubleshooting Workflow for Low Yield and/or Enantioselectivity

troubleshooting_workflow start Low Yield or Poor e.e. check_ligand Verify Ligand Purity (Chiral HPLC) start->check_ligand check_conditions Review Reaction Conditions start->check_conditions check_catalyst Investigate Catalyst Formation start->check_catalyst recrystallize Action: Recrystallize Ligand check_ligand->recrystallize temp_screen Temperature Screening check_conditions->temp_screen solvent_screen Solvent Screening check_conditions->solvent_screen conc_screen Concentration Screening check_conditions->conc_screen preformation Pre-form Catalyst Complex check_catalyst->preformation ratio_screen Screen Ligand:Metal Ratio check_catalyst->ratio_screen metal_screen Screen Metal Salts check_catalyst->metal_screen optimize_conditions Action: Optimize T, Solvent, Conc. temp_screen->optimize_conditions solvent_screen->optimize_conditions conc_screen->optimize_conditions optimize_catalyst Action: Optimize Pre-formation, Ratio, Metal preformation->optimize_catalyst ratio_screen->optimize_catalyst metal_screen->optimize_catalyst

Caption: A workflow for systematically troubleshooting low yield or poor enantioselectivity.

In-Situ Formation of the Chiral Metal-Ligand Catalyst

catalyst_formation ligand Chiral Ligand (L) complex Active Chiral Catalyst [M(L)Xn] ligand->complex Stir (Pre-formation) metal Metal Salt (MXn) metal->complex solvent Anhydrous Solvent solvent->complex product Chiral Product complex->product Catalysis substrates Substrates (A + B) substrates->product

Caption: Schematic of the in-situ formation of the active chiral catalyst complex.

References

  • Kano, T., Yamaguchi, Y., Tokuda, O., & Maruoka, K. (2005). A designer axially chiral amino sulfonamide as an efficient organocatalyst for direct asymmetric anti-selective Mannich reactions and syn-selective cross-aldol reactions. Journal of the American Chemical Society, 127(47), 16408–16409. [Link]

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Squaramide–Sulfonamide Organocatalyst for Asymmetric Direct Vinylogous Aldol Reactions. The Journal of Organic Chemistry, 73(23), 9170-9173. [Link]

  • ResearchGate. (n.d.). Chiral sulfinamide organocatalysts applied in asymmetric reduction. Retrieved January 14, 2026, from [Link]

  • Kano, T., Yamaguchi, Y., & Maruoka, K. (2005). anti-selective direct asymmetric Mannich reactions catalyzed by axially chiral amino sulfonamide as an organocatalyst. Journal of the American Chemical Society, 127(47), 16408-16409. [Link]

  • ResearchGate. (n.d.). Scheme 9 Chiral amino sulfonamide as an efficient organocatalyst for direct asymmetric Mannich reactions of N-Boc-protected imines. Retrieved January 14, 2026, from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

  • National Institutes of Health. (n.d.). N,N′-[(1S,2S)-Cyclohexane-1,2-diyl]bis(4-methylbenzenesulfonamide). Retrieved January 14, 2026, from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

  • Journal of the American Chemical Society. (2026). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. [Link]

  • Jin, W., Li, X., & Wan, B. (2011). A Highly Diastereo- and Enantioselective Copper(I)-Catalyzed Henry Reaction Using a Bis(sulfonamide)-Diamine Ligand. The Journal of Organic Chemistry, 76(2), 484–491. [Link]

  • Jin, W., Li, X., & Wan, B. (2011). A highly diastereo- and enantioselective copper(I)-catalyzed Henry reaction using a bis(sulfonamide)-diamine ligand. The Journal of Organic Chemistry, 76(2), 484-91. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-diamine. Retrieved January 14, 2026, from [Link]

  • Stoeck, R., et al. (2008). (1R,2R)-N,N'-Dimethyl-cyclo-hexane-1,2-diamine. Acta Crystallographica Section E, 64(Pt 4), o687. [Link]

  • Preprints.org. (2024). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-diamine. [Link]

  • ResearchGate. (n.d.). Synthesis of N, N′-disubstituted cyclic 1,2-diamines derived from (1 R,2 R)-1,2-diaminocyclohexane | Request PDF. Retrieved January 14, 2026, from [Link]

  • Al-Zoubi, W., et al. (2018). Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation. Molecules, 23(10), 2633. [Link]

  • Buchler GmbH. (n.d.). Michael Addition catalyzed by Quinidine Derivative. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Purification of N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges encountered during the purification of this chiral bis-sulfonamide. The following troubleshooting guides and FAQs are structured to address specific issues and provide a clear rationale for the proposed solutions.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound. Each issue is followed by potential causes and detailed, step-by-step solutions.

Issue 1: Low Yield After Recrystallization

You've completed the synthesis and attempted recrystallization, but the final isolated yield of your purified product is significantly lower than expected.

Potential Causes:

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at low temperatures, leading to significant product loss in the filtrate.

  • Excessive Solvent Volume: Using too much solvent will prevent the solution from becoming saturated enough for efficient crystallization upon cooling.[1]

  • Premature Crystallization: The product may have crystallized prematurely during a hot filtration step, resulting in loss of material on the filter paper or in the funnel.[1]

  • Multiple Transfers: Each transfer of the solid between glassware can lead to mechanical losses.[1]

Solutions:

  • Optimize the Recrystallization Solvent:

    • Rationale: The ideal recrystallization solvent should dissolve the sulfonamide completely at its boiling point but have low solubility at cooler temperatures. For sulfonamides, mixtures like ethanol-water or isopropanol-water are often effective.[1]

    • Protocol:

      • Start with a small amount of the crude product.

      • Test a range of solvent systems (e.g., isopropanol, ethanol, acetone, and their aqueous mixtures).

      • Determine the solvent that provides a significant difference in solubility between hot and cold conditions.

  • Minimize the Amount of Solvent:

    • Rationale: Using the minimum amount of hot solvent necessary to dissolve the crude product ensures the solution is saturated, maximizing crystal formation upon cooling.

    • Protocol:

      • Add the hot solvent portion-wise to the crude material with constant stirring until the solid just dissolves.[2]

      • Avoid adding a large excess of solvent.

  • Prevent Premature Crystallization:

    • Rationale: Maintaining a high temperature during hot filtration is crucial to keep the product dissolved.

    • Protocol:

      • Pre-heat all glassware (funnel, receiving flask) before starting the hot filtration.[1]

      • Perform the filtration step as quickly as possible.

  • Reduce Mechanical Losses:

    • Rationale: A streamlined workflow with fewer transfers will minimize the loss of solid material.

    • Protocol:

      • Plan your purification steps to use a minimal number of flasks.

      • Ensure complete transfer of solids by rinsing glassware with a small amount of the cold recrystallization solvent.

Issue 2: "Oiling Out" During Recrystallization

Instead of forming solid crystals upon cooling, your product separates from the solution as an oily liquid.

Potential Causes:

  • High Impurity Concentration: A high level of impurities can depress the melting point of the mixture and interfere with crystal lattice formation.[1]

  • Inappropriate Solvent: The chosen solvent may be too nonpolar for the sulfonamide.

  • Solution Cooled Too Quickly: Rapid cooling does not provide sufficient time for the ordered arrangement of molecules into a crystal lattice.

Solutions:

  • Re-dissolve and Adjust the Solvent System:

    • Rationale: Adding more solvent or a more polar solvent can help to keep impurities dissolved while allowing the desired compound to crystallize.

    • Protocol:

      • Heat the solution to re-dissolve the oil.[1]

      • Add a small amount of additional hot solvent and allow it to cool more slowly.[1]

      • If oiling persists, try a more polar solvent system, such as an ethanol-water or isopropanol-water mixture.[1]

  • Induce Crystallization:

    • Rationale: Introducing a nucleation site can initiate the crystallization process.

    • Protocol:

      • Scratch the inside of the flask just below the surface of the liquid with a glass rod.[1]

      • If available, add a "seed" crystal of the pure this compound.[1]

  • Preliminary Purification:

    • Rationale: Reducing the impurity load before recrystallization can prevent oiling out.

    • Protocol:

      • Consider performing column chromatography on the crude product to remove a significant portion of the impurities before attempting recrystallization.[1]

Issue 3: No Crystal Formation

The solution has cooled to room temperature, and even after an extended period, no crystals have formed.

Potential Causes:

  • Supersaturation: The solution may be supersaturated, where the concentration of the sulfonamide is higher than its normal solubility, but crystallization has not been initiated.[1]

  • Insufficient Concentration: Too much solvent was used, and the solution is not saturated enough for crystals to form.[1]

Solutions:

  • Induce Crystallization:

    • Rationale: As with "oiling out," providing a surface for nucleation can trigger crystal growth.

    • Protocol:

      • Scratch the inner surface of the flask with a glass rod.[1]

      • Add a seed crystal of the pure compound.[1]

  • Reduce the Volume of Solvent:

    • Rationale: Increasing the concentration of the solute can lead to saturation and subsequent crystallization.

    • Protocol:

      • Gently heat the solution to evaporate some of the solvent.

      • Allow the solution to cool slowly again.

  • Lower the Cooling Temperature:

    • Rationale: Decreasing the temperature will further reduce the solubility of the compound and promote crystallization.

    • Protocol:

      • Once the flask has cooled to room temperature, place it in an ice bath to encourage crystal formation.[1]

Issue 4: Impurities Remain After a Single Purification Step

Analysis (e.g., by NMR or LC-MS) of your purified product shows that significant impurities are still present.

Potential Causes:

  • Co-crystallization: Impurities with similar structures or properties may have co-crystallized with your product.

  • Inadequate Purification Technique: A single purification method may not be sufficient to remove all impurities.

Solutions:

  • Employ a Multi-Step Purification Strategy:

    • Rationale: Combining different purification techniques that separate based on different physical properties can be highly effective.

    • Workflow:

      • Column Chromatography: Use silica gel chromatography to separate the target compound from impurities with different polarities.

      • Recrystallization: Follow up with recrystallization to further refine the product and remove any remaining minor impurities.

  • Optimize Chromatographic Conditions:

    • Rationale: The choice of stationary and mobile phases is critical for achieving good separation in chromatography.

    • Protocol:

      • Stationary Phase: Standard silica gel is often a good starting point.

      • Mobile Phase: Use a solvent system that provides good separation of your compound from impurities on a TLC plate before scaling up to a column. Common mobile phases for sulfonamides include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.

Purification Workflow Diagram

PurificationWorkflow Crude_Product Crude N,N'-((1R,2R)-cyclohexane- 1,2-diyl)dimethanesulfonamide Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Product->Column_Chromatography Purity_Check_1 Purity Check (TLC, LC-MS, NMR) Column_Chromatography->Purity_Check_1 Recrystallization Recrystallization Purity_Check_1->Recrystallization If impurities present Pure_Product Pure Product Purity_Check_1->Pure_Product If pure Purity_Check_2 Final Purity Check (NMR, Elemental Analysis) Recrystallization->Purity_Check_2 Purity_Check_2->Recrystallization If impurities remain Purity_Check_2->Pure_Product If pure

Caption: A general workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure this compound?

The pure compound is typically a white to light yellow crystalline solid.[3] The melting point is reported to be in the range of 156-157°C.[4][5]

Q2: What are the common impurities I might encounter?

Common impurities can include:

  • Unreacted starting materials, such as (1R,2R)-(-)-1,2-diaminocyclohexane and methanesulfonyl chloride.

  • Byproducts from side reactions, such as monosulfonated diamine or over-sulfonated products.

  • Residual solvents from the reaction or workup.

Q3: Is this compound chiral? Do I need to worry about racemization?

Yes, this compound is a chiral molecule due to the stereocenters on the cyclohexane ring. The synthesis starts from the chiral (1R,2R)-(-)-1,2-diaminocyclohexane, and the reaction conditions for sulfonamide formation are generally mild and do not typically cause racemization of the cyclohexane backbone.

Q4: Can I use chiral chromatography to purify this compound?

While the starting material is enantiomerically pure, chiral chromatography can be a powerful tool if you suspect any racemization has occurred or if you are working with a racemic mixture. Chiral stationary phases based on polysaccharides are often effective for separating enantiomers of sulfonamide derivatives.[6][7] Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) can be employed for this purpose.[6][7]

Q5: What analytical techniques are best for assessing the purity of the final product?

A combination of techniques is recommended for a comprehensive assessment of purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and assess the presence of trace impurities.

  • Elemental Analysis: To confirm the elemental composition (C, H, N, S) of the final product.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.[4][5]

Summary of Purification Parameters
Purification TechniqueKey ParametersTypical Values/Ranges
Recrystallization Solvent SystemIsopropanol/water, Ethanol/water
Cooling RateSlow cooling to room temperature, followed by an ice bath.
Column Chromatography Stationary PhaseSilica Gel
Mobile PhaseHexane/Ethyl Acetate or Dichloromethane/Methanol gradients

References

  • Ayé, A., et al. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. PubMed. Retrieved from [Link]

  • Ayé, A., et al. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Sulfonamide purification process - US2777844A.
  • MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. MDPI. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization of Sulfanilamide. Retrieved from [Link]

  • ACS Publications. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. Retrieved from [Link]

  • PubMed. (n.d.). Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N, N′-disubstituted cyclic 1,2-diamines derived from (1 R,2 R)-1,2-diaminocyclohexane. ResearchGate. Retrieved from [Link]

  • Arkivoc. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Arkivoc. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN104513182A - Method for preparing (1R,2R)-1,2-cyclohexanedimethanol disulfonate.
  • Scholarly Commons. (n.d.). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Retrieved from [Link]

  • NIH. (n.d.). N,N′-[(1S,2S)-Cyclohexane-1,2-diyl]bis(4-methylbenzenesulfonamide). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexane-1,2-diamine-N,N,N',N'-tetraacetic acid monohydrate, trans-. Retrieved from [Link]

  • RUDN University. (n.d.). Dialkylated Cyclohexane-1,2-diamines and Their Application as Asymmetric Ligands and Organocatalysts for the Synthesis of Alcohols. Retrieved from [Link]

Sources

Technical Support Center: Stability of Metal Complexes with Chiral Sulfonamide Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with chiral sulfonamide metal complexes. This guide is designed to provide practical, in-depth solutions to common stability issues encountered during synthesis, purification, and application. As your dedicated application scientist, my goal is to explain the causality behind these challenges and offer robust, field-proven protocols to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Stability Challenges

This section addresses specific problems in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Q1: My metal complex is decomposing during synthesis or workup. I'm observing unexpected color changes and the formation of precipitates. What's happening and how can I fix it?

A1: Root Cause Analysis & Mitigation Strategies

Decomposition of metal complexes, especially those with sensitive σ-bonds, is a frequent challenge. The issues you're observing often stem from one or more of the following pathways:

  • Air and Moisture Sensitivity: Many transition metal complexes, particularly those with metals in low oxidation states (e.g., Cu(I), Ru(II), Rh(I)), are highly susceptible to oxidation by atmospheric oxygen or hydrolysis by trace moisture. The sulfonamide ligand itself can also be sensitive to hydrolysis under certain conditions. Coordination of a ligand to a metal ion can enhance its pharmacological properties.[1]

  • Thermal Instability: Elevated temperatures can provide the activation energy needed for decomposition pathways such as reductive elimination or β-hydride elimination, especially if your ligand's chiral backbone has accessible β-hydrogens.[2]

  • Solvent-Induced Decomposition (Solvolysis): Protic or highly coordinating solvents (e.g., methanol, DMSO, acetonitrile) can displace your chiral sulfonamide ligand or directly participate in decomposition reactions. This is particularly true if the metal-sulfonamide bond is labile. The choice of solvent can significantly influence reaction outcomes.[3]

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to diagnosing and solving complex decomposition.

DecompositionTroubleshooting start Decomposition Observed (Color Change, Precipitate, etc.) check_atmosphere Was the reaction run under a strictly inert atmosphere? start->check_atmosphere sol_inert Implement rigorous inert atmosphere techniques (Schlenk line or glovebox). Use freshly distilled, degassed solvents. check_atmosphere->sol_inert No check_temp Is the reaction run at elevated temperatures? check_atmosphere->check_temp Yes sol_temp Reduce reaction temperature. Consider running a temperature screen from -20°C to RT. Monitor reaction progress closely by TLC or LC-MS. check_temp->sol_temp Yes check_solvent Is the solvent coordinating (e.g., MeOH, MeCN, DMSO)? check_temp->check_solvent No sol_solvent Switch to a non-coordinating solvent. (e.g., Toluene, Dichloromethane, THF, Hexanes). See Table 1 for guidance. check_solvent->sol_solvent Yes end If issues persist, consider ligand modification (e.g., increase steric bulk, remove β-hydrogens). check_solvent->end No

Caption: Troubleshooting flowchart for complex decomposition.

Data-Driven Solvent Selection

The choice of solvent is critical. Use the following table to guide your selection based on coordination potential.

Solvent ClassExamplesCoordination PotentialRecommended Use Case
Non-Coordinating Toluene, Hexanes, BenzeneLowIdeal for sensitive complexes to minimize ligand displacement.
Weakly Coordinating Dichloromethane (DCM), Chloroform, Diethyl EtherModerateGood general-purpose solvents for synthesis and purification.
Coordinating Tetrahydrofuran (THF), Acetonitrile (MeCN)HighUse with caution; may be required for solubility but can displace ligands.
Protic / H-Bonding Methanol, Ethanol, WaterVery HighGenerally avoid during synthesis unless part of the reaction mechanism.

Table 1: Solvent selection guide based on coordination properties.

Q2: I'm observing a significant drop in enantiomeric excess (ee) after complexation or during purification. How can I prevent this racemization?

A2: Preserving Stereochemical Integrity

Loss of stereochemical purity is a critical failure point, especially in drug development. Racemization in these systems can occur at the metal center or, less commonly, at a stereocenter on the ligand itself.

  • Racemization at the Metal Center: For octahedral complexes, racemization can occur through non-dissociative twist mechanisms (e.g., Bailar or Ray-Dutt twists).[4] The energy barrier for these twists is influenced by the ligand's bite angle and steric profile. Using rigid, chelating sulfonamide ligands can significantly increase this barrier and prevent racemization.[4] Computational studies using DFT can help predict these racemization pathways and barriers.[4][5]

  • Ligand-Based Racemization: While the sulfur atom in a sulfonamide is typically configurationally stable, stereocenters on the chiral backbone (e.g., an α-carbon to an aryl group) can be susceptible to epimerization, especially under acidic or basic conditions during workup. The N-acyl sulfonamide group is a common feature in many pharmaceutically active compounds.[6]

Protocol 1: Assessing and Preventing Racemization

  • Baseline ee Measurement: Before the complexation reaction, carefully measure the enantiomeric excess of your chiral sulfonamide ligand using chiral HPLC or SFC. This is your baseline.

  • Time-Course Monitoring: Set up the complexation reaction and take aliquots at regular intervals (e.g., 1 hr, 4 hrs, 12 hrs, 24 hrs). Quench the aliquot, remove the metal (e.g., by passing through a small silica plug), and analyze the ee of the free ligand. This will tell you if the ligand itself is racemizing under the reaction conditions.

  • Workup pH Control: During aqueous workup, use buffered solutions (e.g., phosphate buffer at pH 7) instead of strong acids or bases to wash your organic layers. This minimizes the risk of pH-induced epimerization.

  • Minimize Heat Exposure: Perform all purification steps, especially solvent evaporation via rotary evaporator, at the lowest possible temperature. Purify via column chromatography at room temperature or in a cold room if the complex is particularly sensitive.

  • Ligand Design Considerations: If racemization persists, consider modifying the ligand. Increasing steric bulk near the stereocenter or using a more rigid chiral backbone (e.g., from a cyclic diamine) can lock the conformation and prevent racemization.

Frequently Asked Questions (FAQs)
Q1: What are the fundamental factors governing the stability of the metal-sulfonamide bond?

A1: The stability of a metal-sulfonamide complex is a multifactorial issue governed by the interplay between the metal ion, the ligand's structure, and the surrounding environment. The key factors are summarized in the diagram below.

StabilityFactors center Complex Stability metal Metal Ion Properties center->metal ligand Ligand Properties center->ligand solvent Solvent Effects center->solvent conditions External Conditions center->conditions charge Charge & Size (Charge Density) metal->charge hsab Hard/Soft Acid Character metal->hsab geometry Preferred Coordination Geometry metal->geometry sterics Steric Hindrance ligand->sterics electronics Electronic Effects (e.g., R-group on SO2) ligand->electronics chelation Chelation & Bite Angle ligand->chelation

Caption: Key factors influencing complex stability.

  • Nature of the Metal Ion: The stability of metal complexes increases with a higher charge on the central metal ion and a smaller ionic radius.[7] For divalent first-row transition metals, stability often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[7][8]

  • Nature of the Ligand:

    • Chelation: Bidentate or tridentate sulfonamide ligands form chelate rings with the metal, leading to a significant increase in stability (the "chelate effect") compared to monodentate ligands.

    • Steric Bulk: Bulky groups on the ligand can protect the metal center from unwanted reactions but can also introduce strain, potentially weakening the metal-ligand bond.

    • Electronics: Electron-withdrawing groups on the sulfonamide can decrease the basicity of the coordinating nitrogen or oxygen atoms, potentially affecting bond strength.[9]

Q2: My complex is poorly soluble. What strategies can I use to improve its solubility for characterization and reactions?

A2: Poor solubility is a common hurdle. Here are several approaches to address it:

  • Solvent Screening: First, perform a systematic small-scale solubility test in a wide range of solvents, from nonpolar (hexane, toluene) to polar aprotic (DCM, THF, MeCN) and polar protic (if the complex is stable).

  • Ligand Modification: This is often the most effective long-term solution. Introduce solubilizing groups onto the periphery of your chiral sulfonamide ligand. Common choices include:

    • Long alkyl chains (e.g., hexyl, octyl).

    • Tert-butyl groups.

    • Methoxy or other alkoxy groups on aryl rings.

  • Change the Counter-ion: If your complex is ionic, exchanging the counter-ion can dramatically alter solubility. For example, if you have a chloride anion, try exchanging it for a larger, less coordinating anion like triflate (OTf⁻), hexafluorophosphate (PF₆⁻), or tetrafluoroborate (BF₄⁻).

Q3: Are there specific analytical techniques you recommend for monitoring the stability of these complexes in solution?

A3: Yes, monitoring stability in solution is crucial for understanding reaction kinetics and catalyst lifetime.

  • NMR Spectroscopy: This is a powerful tool. You can monitor the appearance of new signals or the broadening of existing signals, which can indicate decomposition or dynamic exchange processes. Variable Temperature NMR (VT-NMR) is particularly useful for studying fluxional processes and determining energy barriers to racemization.

  • UV-Vis Spectroscopy: If your complex has a chromophore, you can monitor changes in its UV-Vis spectrum over time. The appearance of new absorption bands or a shift in the λ(max) can indicate ligand dissociation or a change in the metal's coordination environment. This technique was used to determine the stability constants of various sulfonamide complexes.[8]

  • Mass Spectrometry (ESI-MS): Electrospray Ionization Mass Spectrometry is excellent for identifying the species present in solution. You can directly observe your complex's molecular ion peak. The appearance of peaks corresponding to free ligand or solvent adducts can signal instability.

References
  • Mikołajczyk, M., & Drabowicz, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. PMC - PubMed Central. [Link]

  • El-fakharany, M. F., et al. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. MDPI. [Link]

  • Various Authors. (2025). (a) Optimizing the reaction condition for obtaining chiral sulfinamide;... ResearchGate. [Link]

  • Góra, A., et al. (2025). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. PMC - PubMed Central. [Link]

  • Lu, S., et al. (2019). Discovery and exploration of axially chiral sulfonamides. ResearchGate. [Link]

  • Kim, D., & Lee, D. (2026). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society. [Link]

  • Zhao, H. Y. (2021). Synthesis And Structure Of Rare Metal Complexes Derived From Chiral Sulfonamide Ligands And Their Use As Catalysts For The Polymerization Of Rac-Lactide. Globe Thesis. [Link]

  • Chohan, Z. H., et al. (2012). Synthesis, characterization and biological studies of sulfonamide Schiff's bases and some of their metal derivatives. PubMed. [Link]

  • Lammertsma, K. (2023). Chiral-at-metal: how to prevent racemisation. ScienceLink. [Link]

  • Mikołajczyk, M., & Drabowicz, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. [Link]

  • Becker, J. J., et al. (1999). Synthesis and Characterization of Chiral Platinum(II) Sulfonamides: (dppe)Pt(NN) and (dppe)Pt(NO) Complexes. PubMed. [Link]

  • El-Wahab, H. A., et al. (n.d.). Synthesis and characterisation of sulphonamide (Schiff base) ligand and its copper metal complex... White Rose Research Online. [Link]

  • Various Authors. (n.d.). Synthesis of metal complexes of sulfonamide. ResearchGate. [Link]

  • El-Bindary, A. A., et al. (2025). Synthesis, characterization, and antipathogenic studies of some transition metal complexes... ResearchGate. [Link]

  • Singh, R. B. (2025). Metal Complexes of Schiff's Bases Containing Sulfonamides Nucleus: A Review. ResearchGate. [Link]

  • Dhimba, A., et al. (n.d.). Chiral-at-Tungsten Dioxo Complexes A Computational Study on Inhibiting Racemization. Inorganic Chemistry. [Link]

  • Orie, K. J., et al. (2022). (PDF) Metal Complexes of Heterocyclic Sulphonamide: Synthesis, Characterization and Biological Activity. ResearchGate. [Link]

  • Tella, A. C., & Obaleye, J. A. (n.d.). CHELATOR THERAPY : STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES OF PYRIMIDINE AND SULPHONAMIDE DRUGS. TSI Journals. [Link]

  • Various Authors. (n.d.). Chiral sulfonamides catalyzed enantioselective reduction of ketmines and enamino esters. ResearchGate. [Link]

  • Various Authors. (2025). Racemisation-free synthesis of chiral acylsulfonamides. ResearchGate. [Link]

  • Patil, S. M., et al. (2025). Based on magnetically recoverable catalysts: a green strategy to sulfonamides. ResearchGate. [Link]

  • Anonymous. (n.d.). DECOMPOSITION PATHWAYS of TM-alkyl complexes.pdf. Slideshare. [Link]

  • Lu, S., et al. (2019). Practical access to axially chiral sulfonamides and biaryl amino phenols via organocatalytic atroposelective N-alkylation. PubMed. [Link]

  • Iwan, D., et al. (2022). Chiral sulfonamides with various N-heterocyclic and aromatic units - Synthesis and antiviral activity evaluation. PubMed. [Link]

  • Šimková, A. (2025). Medicinal Chemistry Bc. Anna Šimková Sulfinamide Crossover Reaction and. Masaryk University. [Link]

  • Dalal Institute. (n.d.). Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. Dalal Institute. [Link]

Sources

Technical Support Center: Optimization of Solvent and Temperature for Asymmetric Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the nuanced optimization of asymmetric reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and deepen their understanding of the critical roles that solvent and temperature play in achieving high enantioselectivity and yield.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most frequent challenges encountered during the optimization of asymmetric reactions in a practical question-and-answer format.

Q1: My reaction is proceeding with a good yield, but the enantioselectivity (% ee) is low or inconsistent. What should I investigate first?

Answer: Low or inconsistent enantiomeric excess is a common hurdle. The root cause often lies in the subtle interplay between the catalyst, substrate, and the reaction environment. A systematic investigation is crucial.

The Causality Behind the Troubleshooting Steps:

The enantioselectivity of a reaction is determined by the difference in the free energy of the diastereomeric transition states (ΔΔG‡). Small changes in the reaction environment can alter these energy levels, impacting the enantiomeric ratio. Lowering the temperature, for instance, often enhances enantioselectivity because it amplifies the energetic difference between the two competing pathways, making the lower-energy path significantly more favorable.[1][2]

Troubleshooting Workflow:

G start Start: Low or Inconsistent % ee step1 Step 1: Verify Analytical Method Is the chiral HPLC/GC method validated and reproducible for a racemic standard? start->step1 step1->step1 step2 Step 2: Scrutinize Reagents Are substrates, catalyst, and additives of high purity? Is the solvent anhydrous and peroxide-free? step1->step2  Yes step2->step2 step3 Step 3: Evaluate Reaction Conditions Is the temperature precisely controlled? Is the atmosphere truly inert? step2->step3  Yes step3->step3 step4 Step 4: Re-optimize Solvent & Temperature Perform a systematic screen of alternative solvents and a temperature study. step3->step4  Yes resolution Resolution: Reproducible, High % ee Achieved step4->resolution

Caption: Troubleshooting workflow for low enantioselectivity.

Key Areas to Investigate:

  • Catalyst/Ligand Integrity: Ensure the chiral catalyst or ligand has not degraded. Verifying its purity and structural integrity is a critical first step.[2]

  • Solvent Quality: The solvent is not merely a medium but an active participant in the chiral induction process.[1] Its polarity and coordinating ability can dramatically affect the catalyst's performance.[2] Ensure the solvent is anhydrous and free of impurities like peroxides, which can deactivate catalysts.

  • Temperature Control: Inconsistent temperature control can lead to variable results. Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the major enantiomer.[1][2]

  • Substrate Purity: Impurities in the starting material can interfere with the catalyst or catalyze a background racemic reaction.[2]

Q2: My reaction is too slow or not reaching completion. How can I improve the rate without significantly sacrificing enantioselectivity?

Answer: This is a classic optimization challenge involving the trade-off between reaction rate and selectivity. While increasing temperature will increase the rate, it often erodes enantioselectivity.[1][3] A multi-parameter approach is required.

The Causality Behind the Recommendations:

Reaction kinetics are governed by the activation energy barrier. While higher temperatures provide the energy to overcome this barrier more frequently, they also provide enough energy to overcome the slightly higher barrier of the competing pathway that leads to the other enantiomer, thus reducing the % ee. The choice of solvent can influence the reaction rate by stabilizing or destabilizing the transition state. A solvent that better solvates the transition state relative to the ground state will accelerate the reaction.

Strategies for Rate Enhancement:

  • Moderate Temperature Increase: Cautiously increase the temperature in small increments (e.g., 5-10 °C) and analyze the % ee at each step. You may find an optimal temperature that provides an acceptable rate with minimal loss of selectivity.[4]

  • Solvent Re-evaluation: The solvent can have a profound effect on reaction rate.[5] A solvent that better solubilizes all components or better stabilizes the key transition state can lead to a significant rate enhancement. Sometimes, switching from a non-polar to a polar aprotic solvent can accelerate the reaction, but a full screening is advisable.[6]

  • Concentration Optimization: Increasing the concentration of the reactants can sometimes improve the rate. However, be aware that catalyst aggregation or changes in the dominant catalytic cycle can occur at high concentrations, potentially affecting enantioselectivity.[7][8]

Q3: I observed a complete reversal of enantioselectivity when I changed the temperature. Why is this happening?

Answer: This is a fascinating and relatively rare phenomenon that points to a fundamental shift in the reaction mechanism or the controlling factors of stereoselectivity.[9]

The Causality Behind Enantioselective Reversal:

This behavior is often indicative of two different competing reaction pathways or transition states that have different enthalpic and entropic contributions to the overall free energy of activation.

  • Mechanism Shift: A change in temperature can favor a different mechanistic pathway entirely. For example, the aggregation state of a catalyst (e.g., monomer vs. dimer) might be temperature-dependent, with each aggregate state leading to an opposite enantiomer.[9]

  • Enthalpy vs. Entropy Control: The enantiomeric ratio (and thus ΔΔG‡) is composed of both enthalpic (ΔΔH‡) and entropic (ΔΔS‡) terms. At low temperatures, the enthalpic term (related to bond making/breaking and steric interactions) usually dominates. At higher temperatures, the entropic term (related to the degree of order in the transition state) can become more significant. If these two terms favor opposite enantiomers, a temperature can exist (the "inversion temperature") where the selectivity is null, and above which it reverses.[9][10]

A study by Soai and colleagues demonstrated a case where lowering the reaction temperature from 0 °C to -44 °C inverted the enantioselectivity of an asymmetric autocatalysis, highlighting that the final product's chirality is not always determined by the initial chiral trigger.[9][11]

Part 2: Frequently Asked Questions (FAQs) - Deeper Dive into Principles
FAQ 1: What is the theoretical basis for temperature's effect on enantioselectivity? (Kinetic vs. Thermodynamic Control)

Answer: The concept of kinetic versus thermodynamic control is fundamental to understanding asymmetric reactions.[12][13]

  • Thermodynamic Control: In a reversible reaction at a sufficiently high temperature, the product distribution reflects the relative thermodynamic stability of the products.[14][15] Since enantiomers have identical Gibbs free energies, a reaction under pure thermodynamic control would necessarily produce a 50:50 racemic mixture.[12]

  • Kinetic Control: Asymmetric synthesis is, by definition, a kinetically controlled process.[12] The product ratio is determined by the relative rates at which the two enantiomers are formed. These rates depend on the activation energies (ΔG‡) of the two competing diastereomeric transition states. The enantiomeric excess (% ee) is a direct function of the difference between these two activation energies (ΔΔG‡).

G cluster_0 Reaction Energy Profile R Reactants + Catalyst TS_S R->TS_S TS_R R->TS_R P_S Product (S) P_R Product (R) TS_S->P_S TS_R->P_R E_axis_start E_axis_end E_axis_start->E_axis_end   Gibbs Free Energy (G) RC_axis_start RC_axis_end RC_axis_start->RC_axis_end Reaction Coordinate    C1 C2 C1->C2  Kinetic Path (S) C3 C2->C3  Kinetic Path (S) C4 C5 C4->C5  Competing Path (R) C6 C5->C6  Competing Path (R) delta_delta_G ΔΔG‡

Caption: Kinetic vs. Thermodynamic control in asymmetric catalysis.

Lowering the temperature enhances selectivity under kinetic control because it makes the reaction more sensitive to small differences in activation energy.[12][16]

FAQ 2: How do different solvent properties influence an asymmetric reaction?

Answer: The solvent is a critical parameter that can dramatically influence stereoselectivity through various interactions.[2][3]

  • Polarity/Dielectric Constant: The polarity of the solvent can stabilize or destabilize charged intermediates or polar transition states. A more polar solvent might favor a more polar transition state, potentially altering the reaction pathway and selectivity.[5][17]

  • Coordinating Ability: Solvents can coordinate to the metal center of a catalyst or to reactants. This can alter the steric and electronic environment of the catalyst, directly impacting how the substrate approaches. For example, a strongly coordinating solvent like THF might compete with the substrate for binding to the catalyst, affecting both rate and selectivity.

  • Hydrogen Bonding: Protic solvents (e.g., alcohols) can form hydrogen bonds with catalysts or substrates, altering their conformation and reactivity. Aprotic solvents (e.g., toluene, DCM) lack this ability. This difference can be exploited to tune selectivity.

  • Solute-Solvent Clustering: Research has shown that the reacting species in solution are often specific solute-solvent clusters.[10] Changes in solvent or temperature can alter the structure or equilibrium between these clusters, leading to different stereochemical outcomes.[3][10]

Part 3: Experimental Protocols
Protocol 1: Systematic Solvent Screening

Objective: To identify the optimal solvent for maximizing enantioselectivity and/or reaction rate.

Methodology:

  • Selection: Choose a diverse set of 5-10 solvents. Include non-polar (e.g., Toluene, Hexane), polar aprotic (e.g., DCM, THF, Acetonitrile, 2-MeTHF), and potentially polar protic (e.g., IPA), if compatible with the reaction chemistry.[2][18]

  • Setup: Run a series of small-scale reactions in parallel, keeping all other parameters (temperature, concentration, catalyst loading, reaction time) constant.

  • Execution: Ensure all reactions are set up under identical inert conditions to ensure reproducibility.[19]

  • Analysis: After the designated time, quench all reactions simultaneously. Analyze the conversion (by NMR or GC) and enantiomeric excess (by chiral HPLC or GC) for each reaction.

  • Evaluation: Tabulate the results to identify the solvent that provides the best balance of conversion and enantioselectivity. This solvent will be the starting point for temperature optimization.

Protocol 2: Temperature Optimization Study

Objective: To find the optimal temperature that balances reaction rate and enantioselectivity.

Methodology:

  • Solvent Choice: Use the optimal solvent identified in Protocol 1.

  • Temperature Range: Select a range of temperatures to screen. A common starting point is room temperature (e.g., 20-25 °C), followed by lower temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C) as lower temperatures often improve enantioselectivity.[1][2] Including a slightly elevated temperature (e.g., 40 °C) can also be informative.

  • Setup & Execution: Run a series of small-scale reactions in parallel at each designated temperature. Use a reliable cryostat or cooling bath to maintain a constant temperature. Monitor each reaction over time by taking aliquots to determine the reaction rate.

  • Analysis: Once the reactions reach a predetermined conversion or time point, quench and analyze for yield and % ee.

  • Evaluation: Plot % ee vs. temperature and reaction rate vs. temperature. This will allow you to visually identify the optimal temperature that provides the highest selectivity within an acceptable timeframe.

Part 4: Data & Visualization
Table 1: Properties of Common Solvents in Asymmetric Synthesis
SolventAbbreviationDielectric Constant (20°C)Boiling Point (°C)TypeKey Considerations
Toluene-2.4111Non-polarGood for many organometallic reactions; wide temperature range.
Hexane(s)-1.9~69Non-polarOften provides high selectivity due to minimal interaction.[5]
DichloromethaneDCM9.140Polar AproticGood general solvent, but low boiling point limits temperature range.
TetrahydrofuranTHF7.666Polar Aprotic, CoordinatingCan coordinate to metal catalysts, influencing reactivity.[1]
2-Methyl-THF2-MeTHF6.280Polar Aprotic, CoordinatingGreener alternative to THF, can sometimes improve selectivity.[1][20]
AcetonitrileMeCN37.582Polar AproticHighly polar, can coordinate to catalysts.
Isopropyl AlcoholIPA18.382Polar ProticH-bonding ability; use with caution in moisture-sensitive reactions.
DimethylformamideDMF36.7153Polar AproticHigh boiling point, highly polar; can be difficult to remove.

Data compiled from standard chemical reference sources.

References
  • Insights into temperature controlled enantioselectivity in asymmetric catalysis . (2017). RSC Blogs. [Link]

  • Solvent effects on stereoselectivity: more than just an environment . (2009). RSC Publishing. [Link]

  • Solvent effects on stereoselectivity: More than just an environment . (2009). ResearchGate. [Link]

  • Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system . (2003). PubMed. [Link]

  • Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System . (2003). ACS Publications. [Link]

  • Temperature-controlled bidirectional enantioselectivity in a dynamic catalyst for asymmetric hydrogenation . (2015). PubMed. [Link]

  • Temperature drop triggers chirality twist . (2017). Chemistry World. [Link]

  • Thermodynamic and kinetic reaction control . Wikipedia. [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction . Jack Westin. [Link]

  • Solvent effects on the mechanism and selectivities of asymmetric Diels-Alder reactions . Journal of the American Chemical Society. [Link]

  • A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions . (2007). PubMed Central. [Link]

  • Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization . Mettler Toledo. [Link]

  • Chirality Transfer and Asymmetric Catalysis: Two Strategies toward the Enantioselective Formal Total Synthesis of (+)-Gelsenicine . (2022). PubMed Central. [Link]

  • Kinetic Control vs. Thermodynamic Control . (2020). YouTube. [Link]

  • A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions . (2024). Medium. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions . (2024). Chemistry LibreTexts. [Link]

  • Thermodynamic and Kinetic Products . (2012). Master Organic Chemistry. [Link]

  • The dependence of asymmetric induction on solvent polarity and temperature in peptide synthesis . (1982). Semantic Scholar. [Link]

  • Asymmetric reactions_synthesis . SlidePlayer. [Link]

  • Application of Biobased Solvents in Asymmetric Catalysis . (2021). PubMed Central. [Link]

  • A Simple Screening and Optimization Bioprocess for Long-Chain Peptide Catalysts Applied to Asymmetric Aldol Reaction . (2023). MDPI. [Link]

  • The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions; Case Study: Isopropylidene . (2022). DergiPark. [Link]

  • What Factors Are Taken Into Consideration When Selecting a Solvent? . ACS Green Chemistry Institute. [Link]

  • Generality-driven optimization of enantio- and regioselective catalysis by high-throughput experimentation and machine learning . ChemRxiv. [Link]

  • Chemo‐ and Enzyme‐Catalyzed Reactions Revealing a Common Temperature‐Dependent Dynamic Solvent Effect on Enantioselectivity . ResearchGate. [Link]

  • Is there a guide to selecting solvents for synthesis? . (2018). Reddit. [Link]

  • Asymmetric Induction . Michigan State University Chemistry. [Link]

  • Asymmetric induction . Wikipedia. [Link]

  • Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters . (2011). National Institutes of Health. [Link]

  • Tools and techniques for solvent selection: green solvent selection guides . OUCI. [Link]

  • Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol . (2023). Journal of the American Chemical Society. [Link]

  • The Future of Asymmetric Synthesis: Trends and Innovations . (2024). Chiralpedia. [Link]

  • Solvent Optimization . SCM. [Link]

  • The role of solvent polarity in the electronic properties, stability and reactivity trend of a tryptophane/Pd doped SWCNT novel nanobiosensor from polar protic to non-polar solvents . (2018). RSC Publishing. [Link]

  • Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals . (2024). ResearchGate. [Link]

  • Solvent-Oriented Ligand and Catalyst Design in Asymmetric Catalysis – Principles and Limits . Taylor & Francis eBooks. [Link]

Sources

"addressing poor substrate scope in N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide catalysis"

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused resource for troubleshooting and overcoming the challenge of limited substrate scope in asymmetric catalysis employing the N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide ligand. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Technical FAQs: Understanding Substrate Scope Limitations

This section addresses the most common high-level questions regarding substrate scope in catalysis with the (1R,2R)-cyclohexanediamino-N,N'-dimethanesulfonamide system.

Q1: What exactly is "poor substrate scope," and why is it a common issue with this catalyst?

A: Poor substrate scope refers to the inability of a catalyst system to effectively convert a wide range of different starting materials (substrates) into the desired product with high efficiency and stereoselectivity. With this compound, this limitation often arises from the catalyst's specific stereoelectronic demands. The rigid chiral backbone and the sulfonamide groups create a well-defined pocket for the substrate.[1][2] If a substrate is too bulky, too small, or has unfavorable electronic properties, it may not bind effectively in the transition state, leading to low reactivity or poor stereocontrol.

Q2: My reaction is sluggish or gives a low yield with a new substrate. What are the first parameters I should check?

A: Before undertaking extensive optimization, always verify the fundamentals. Low reactivity is often traced back to issues with reagent quality or foundational reaction conditions.

  • Purity is Paramount: Ensure the substrate, catalyst, and solvents are of the highest purity. Trace impurities, especially water or acidic contaminants, can inhibit or poison the catalyst.[3][4]

  • Catalyst Integrity: Verify the catalyst has not degraded. These ligands should be stored in a cool, dry place.[3]

  • Basic Conditions: Confirm that temperature, concentration, and catalyst loading are consistent with established protocols for similar substrates. A slight deviation can sometimes lead to a sharp drop in performance.

Q3: I'm observing low enantiomeric excess (ee) for my substrate. How is this related to substrate scope?

A: Low enantioselectivity is a classic symptom of a poor catalyst-substrate match. It suggests that the energy difference between the two competing diastereomeric transition states is small.[5] This can happen for two main reasons:

  • Poor Fit: The substrate does not fit snugly into the chiral environment of the catalyst, allowing it to adopt multiple, non-selective binding modes.

  • Background Reaction: The catalyzed reaction is slow, allowing a non-catalyzed, non-stereoselective background reaction to contribute significantly to the final product mixture, thus eroding the ee.

Q4: How do the electronic properties of my substrate (e.g., electron-donating vs. electron-withdrawing groups) impact the reaction?

A: Electronic effects are critical. They can influence the reactivity of the substrate and its interaction with the catalyst. For instance, in reactions involving metal complexes, an electron-rich substrate might coordinate more strongly to the metal center, while an electron-poor substrate might be more susceptible to nucleophilic attack. The sulfonamide groups of the ligand are electron-withdrawing, and their interaction with the substrate's electronic character is a key aspect of the catalytic cycle.[6]

Q5: My substrate has significant steric bulk near the reaction center. What problems can I anticipate?

A: Steric hindrance is a primary cause of poor substrate scope.[4] A bulky substrate may be physically prevented from approaching the catalytic site in the required orientation for the desired stereochemical outcome. This can lead to:

  • Low or no reactivity: The substrate is simply too large to enter the catalyst's active site.

  • Reduced enantioselectivity: The steric clash forces the reaction to proceed through a less organized, higher-energy transition state, diminishing stereocontrol.

  • Reaction at a different, less hindered site: If the molecule has other potential reactive sites, the catalyst might favor reaction there, leading to an undesired product.

Troubleshooting Workflow: From Diagnosis to Solution

When faced with a challenging substrate, a systematic approach is crucial. The following guides provide detailed protocols to diagnose and solve common issues related to poor reactivity and stereoselectivity.

Troubleshooting_Workflow cluster_start Start: New Substrate Fails cluster_purity Phase 1: Foundational Checks cluster_conditions Phase 2: Condition Optimization cluster_additives Phase 3: Mechanistic Intervention Start Low Yield / Low ee Purity Verify Purity: - Catalyst - Substrate - Solvents (Anhydrous?) Start->Purity First Step Integrity Check Catalyst Integrity: - Proper Storage - No Discoloration Purity->Integrity Temp Protocol 1A: Screen Temperature (-78°C to RT) Integrity->Temp If purity is confirmed Solvent Protocol 1B: Screen Solvents (Polar, Nonpolar, Coordinating) Temp->Solvent Conc Protocol 1C: Vary Concentration & Catalyst Loading Solvent->Conc Additives Protocol 2: Screen Additives (e.g., Mol. Sieves, Salts) Conc->Additives If conditions fail to improve Ligand Advanced Strategy: Consider Ligand Modification (e.g., different sulfonamides) Additives->Ligand For persistent issues Stereoselectivity_Factors cluster_catalyst Chiral Catalyst cluster_substrate Substrate Properties cluster_outcome Stereochemical Outcome Catalyst N,N'-((1R,2R)-cyclohexane- 1,2-diyl)dimethanesulfonamide - Metal Complex TS_Good Organized Transition State (Low Energy) Catalyst->TS_Good Good Fit TS_Bad Disorganized Transition State (High Energy) Catalyst->TS_Bad Poor Fit Sterics Steric Hindrance Sterics->TS_Bad Increases Energy Electronics Electronic Effects (EDG vs EWG) Electronics->TS_Good Favorable Match Electronics->TS_Bad Unfavorable Match High_ee High ee TS_Good->High_ee Low_ee Low ee TS_Bad->Low_ee

Sources

Validation & Comparative

A Researcher's Guide to the Validation of Enantiomeric Excess for Products of N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the pursuit of enantiopurity is paramount. For researchers, scientists, and drug development professionals, the ability to accurately and reliably determine the enantiomeric excess (ee) of a reaction product is not merely a procedural step but a cornerstone of catalyst evaluation and process validation. This guide provides an in-depth comparison of the primary analytical methodologies for validating the enantiomeric excess of products synthesized using the chiral catalyst N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide. This catalyst, and its derivatives, have proven effective in a range of asymmetric transformations.[1][2] This document will delve into the technical nuances of these validation techniques, offering field-proven insights and objective comparisons to alternative catalytic systems.

The Criticality of Enantiomeric Excess in Pharmaceutical Development

The stereoisomeric composition of a drug can have profound implications for its pharmacological and toxicological profile. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to adverse effects.[3][4] Consequently, regulatory bodies place stringent requirements on the stereochemical purity of pharmaceutical compounds. An accurate determination of enantiomeric excess is therefore a non-negotiable aspect of drug discovery and development.[3][5]

Core Methodologies for Enantiomeric Excess Determination

The validation of enantiomeric excess hinges on the ability to differentiate and quantify enantiomers, which possess identical physical and chemical properties in an achiral environment.[6] This necessitates the introduction of a chiral selector into the analytical system. The most robust and widely adopted techniques in industrial and academic settings are chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][7][8]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is widely regarded as the gold standard for the determination of enantiomeric excess due to its high accuracy, precision, and broad applicability.[4][5][6][9] The separation is achieved by employing a chiral stationary phase (CSP) that exhibits differential interactions with the enantiomers of the analyte, leading to different retention times.[5][6]

Causality Behind Experimental Choices:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical parameter in developing a successful chiral HPLC method.[3] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad enantiorecognition capabilities for a wide range of compounds.[5][6] For products derived from this compound catalysis, which often possess polar functional groups, polysaccharide-based columns are a logical starting point.

  • Mobile Phase Composition: The mobile phase composition, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is optimized to achieve baseline separation of the enantiomers with good peak shape and reasonable analysis time. The addition of small amounts of additives like trifluoroacetic acid or diethylamine can be crucial for improving the peak shape of acidic or basic analytes, respectively.[10]

Experimental Protocol: Chiral HPLC Analysis

  • Sample Preparation: Dissolve approximately 1 mg of the purified reaction product in 1 mL of the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation: A standard HPLC system equipped with a UV detector is typically sufficient. A circular dichroism (CD) detector can provide additional confirmation of enantiomeric identity.[8][11]

  • Chromatographic Conditions:

    • Column: Chiralcel® OD-H or Chiralpak® AD-H (or equivalent polysaccharide-based CSP).

    • Mobile Phase: A starting condition of 90:10 (v/v) n-Hexane:Isopropanol is a good starting point. The ratio can be adjusted to optimize resolution.

    • Flow Rate: 0.5 - 1.0 mL/min.[5]

    • Column Temperature: 25 °C.

    • Detection: UV at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

    • Injection Volume: 5-20 µL.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100[5][12]

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC, often providing faster separations, reduced solvent consumption, and complementary selectivity.[3][10][13] SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase component, often with a small amount of a polar co-solvent.[13]

Advantages over HPLC:

  • Speed: The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster column equilibration, leading to significantly shorter analysis times.[3][14]

  • Reduced Solvent Consumption: The primary use of CO₂ makes SFC a "greener" alternative to normal-phase HPLC.[3]

  • Complementary Selectivity: The separation mechanisms in SFC can differ from those in HPLC, potentially providing resolution for enantiomers that are difficult to separate by HPLC.[3]

Experimental Protocol: Chiral SFC Analysis

  • Sample Preparation: Similar to HPLC, dissolve the sample in a suitable solvent (e.g., methanol or isopropanol).

  • Instrumentation: An SFC system with a back-pressure regulator and a UV or photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral column is a good starting point.

    • Mobile Phase: Supercritical CO₂ with a gradient of a polar co-solvent (e.g., methanol or ethanol).

    • Flow Rate: 2-4 mL/min.

    • Back Pressure: 100-150 bar.

    • Column Temperature: 35-40 °C.

    • Detection: UV/PDA.

  • Data Analysis: Calculation of enantiomeric excess is performed using the same formula as in HPLC.

Chiral Gas Chromatography (GC)

For volatile and thermally stable products, chiral GC offers excellent resolution and sensitivity.[15] The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[16]

Causality Behind Experimental Choices:

  • Derivatization: For non-volatile or highly polar products, derivatization may be necessary to increase volatility and improve chromatographic performance.[5] For example, hydroxyl groups can be converted to their corresponding acetate or silyl ethers.

  • Column Selection: The choice of the chiral stationary phase is crucial. Cyclodextrin-based columns are widely used and offer a range of selectivities depending on the specific cyclodextrin and its derivatization.[16]

Experimental Protocol: Chiral GC Analysis

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or hexane). If derivatization is required, follow a standard protocol for the chosen derivatizing agent.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Chromatographic Conditions:

    • Column: A chiral capillary column (e.g., β-cyclodextrin-based).[12]

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 275 °C.[5]

    • Oven Temperature Program: A temperature gradient is typically used to ensure good separation and peak shape.

    • Injection Volume: 1 µL.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be a rapid and powerful tool for determining enantiomeric excess, particularly in a high-throughput screening setting.[7] This technique relies on converting the enantiomeric mixture into a pair of diastereomers by reaction with a chiral derivatizing agent (e.g., Mosher's acid) or by using a chiral solvating agent.[7][8] The resulting diastereomers will have distinct NMR spectra, allowing for their quantification.

Advantages:

  • Speed: A ¹H NMR spectrum can be acquired in a few minutes.[7]

  • Reduced Solvent Usage: NMR requires significantly less solvent compared to chromatographic methods.[7]

Disadvantages:

  • Derivatization Required: The need for derivatization adds an extra step and requires that the reaction goes to completion to avoid kinetic resolution.[5]

  • Signal Overlap: Complex molecules can lead to overlapping signals, making accurate integration challenging.[5]

Experimental Protocol: NMR Analysis with a Chiral Derivatizing Agent (Mosher's Ester Formation)

  • Derivatization: In an NMR tube, dissolve approximately 5 mg of the chiral alcohol product in 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a slight excess (1.1 equivalents) of enantiomerically pure (R)- or (S)-Mosher's acid chloride. Add a small amount of a base such as pyridine to catalyze the reaction.[5]

  • Analysis: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric esters.

  • Data Analysis: Identify a well-resolved signal for each diastereomer and integrate the corresponding peaks. The enantiomeric excess is calculated from the ratio of the integrals.[12]

Performance Comparison of Analytical Methods

The choice of the optimal analytical technique depends on several factors, including the properties of the analyte, the required accuracy, and the available instrumentation.

ParameterChiral HPLCChiral SFCChiral GCNMR Spectroscopy
Principle Differential partitioning of enantiomers on a chiral stationary phase with a liquid mobile phase.[4]Differential partitioning of enantiomers on a chiral stationary phase with a supercritical fluid mobile phase.[4]Differential partitioning of volatile enantiomers on a chiral stationary phase with a gaseous mobile phase.[4]Diastereomeric differentiation in the presence of a chiral auxiliary.[4]
Applicability Broad applicability to a wide range of compounds.[5]Broad applicability, particularly for preparative separations.[10]Limited to volatile and thermally stable compounds or their derivatives.[15]Applicable to a wide range of compounds with suitable functional groups for derivatization.
Speed ModerateFast[14]FastVery Fast[7]
Sensitivity HighHighVery HighModerate
Solvent Usage HighLow[3]Very LowVery Low[7]
Method Development Can be time-consuming.[5]Can be faster than HPLC.Can be complex due to the need for derivatization.Relatively straightforward if a suitable derivatizing agent is known.
Self-Validation Baseline separation provides high confidence.Baseline separation provides high confidence.Baseline separation provides high confidence.Requires complete derivatization and well-resolved signals.

Comparative Analysis with Alternative Catalytic Systems

While this compound and its derivatives are effective catalysts, the field of asymmetric catalysis is vast.[17][18] A comprehensive evaluation of a new catalytic system necessitates a comparison with established alternatives.

Catalyst SystemTypical Asymmetric ReactionReported Enantioselectivities (ee %)Key Advantages
This compound-Metal Complexes Alkylations, Epoxidations[1]Good to Excellent (up to >99%)Robust, tunable ligands.[2]
(1R,2R)-1,2-Diphenylethylenediamine (DPEN) Derivatives Transfer HydrogenationExcellent (often >95%)[12]High efficiency and broad substrate scope.[12]
BINOL-derived Phosphoric Acids Friedel-Crafts, Mannich reactions[19]Excellent (up to >99%)Highly enantioselective for a range of reactions.[19]
Proline and its Derivatives Aldol, Mannich reactions[17]Good to Excellent (up to >99%)[17]Readily available, "green" organocatalysts.

The choice of catalyst is highly dependent on the specific transformation.[12][19] The validation of enantiomeric excess, however, remains a universal requirement, and the methods described in this guide are applicable across these diverse catalytic systems.

Visualization of Workflows

Experimental Workflow for Enantiomeric Excess Validation

G cluster_synthesis Asymmetric Synthesis cluster_analysis Enantiomeric Excess Validation start Reaction with N,N'-((1R,2R)-cyclohexane-1,2- diyl)dimethanesulfonamide Catalyst purification Product Purification (e.g., Column Chromatography) start->purification method_selection Select Analytical Method (HPLC, SFC, GC, NMR) purification->method_selection sample_prep Sample Preparation (Dissolution, Derivatization if needed) method_selection->sample_prep instrumental_analysis Instrumental Analysis sample_prep->instrumental_analysis data_processing Data Processing (Peak Integration) instrumental_analysis->data_processing ee_calculation Calculate Enantiomeric Excess data_processing->ee_calculation end end ee_calculation->end Final Report

Caption: Workflow for synthesis and ee validation.

Logic Diagram for Method Selection

G node_method node_method start Analyte Properties volatile Volatile & Thermally Stable? start->volatile derivatizable Suitable for Derivatization? volatile->derivatizable No node_method_gc Chiral GC volatile->node_method_gc Yes node_method_hplc Chiral HPLC derivatizable->node_method_hplc Yes node_method_sfc Chiral SFC derivatizable->node_method_sfc Yes node_method_nmr NMR derivatizable->node_method_nmr Yes

Caption: Decision tree for analytical method selection.

Conclusion

The validation of enantiomeric excess for products of this compound catalysis is a critical step that demands rigorous analytical methodology. Chiral HPLC and SFC stand out as the premier techniques for their accuracy, robustness, and broad applicability. While chiral GC and NMR spectroscopy offer valuable alternatives for specific applications, a thorough understanding of the strengths and limitations of each method is essential for selecting the most appropriate approach. By adhering to the principles and protocols outlined in this guide, researchers can ensure the integrity of their data and confidently advance their discoveries in the field of asymmetric synthesis.

References

  • Determination of enantiomeric excess. (n.d.).
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC Europe.
  • Determining the Enantiomeric Excess of Chiral Alcohols: Application Notes and Protocols. (n.d.). BenchChem.
  • Analysis of chiral compounds using supercritical fluid chromatography. (2024). European Pharmaceutical Review.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2017).
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2017). Semantic Scholar.
  • A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC. (n.d.). BenchChem.
  • A Comparative Guide to Enantiomeric Excess Determination Using Chiral Chrom
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applic
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018). Herald Scholarly Open Access.
  • A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)
  • Optimal GC enantiomeric separation methods to determine enantiomeric excess. (n.d.).
  • Enantiomer Identific
  • Application of chiral recyclable catalysts in asymmetric c
  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.
  • A New Type of Chiral Ligands: Design and the Evaluation of Their Performance in Catalytic Asymmetric Reactions. (2025).
  • Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Upd
  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. (2003). Chemical Reviews.
  • This compound. (n.d.). MySkinRecipes.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012).
  • Validating En-Route to Purity: A Comparative Guide to Enantiomeric Excess in DPEN C
  • Performance-Enhancing Asymmetric Catalysis Driven by Achiral Counterion Design. (2025). Journal of the American Chemical Society.
  • Synthesis of N,N′-Dialkylated Cyclohexane-1,2-diamines and Their Application as Asymmetric Ligands and Organocatalysts for the Synthesis of Alcohols. (n.d.). Sci-Hub.
  • N,N′-[(1S,2S)-Cyclohexane-1,2-diyl]bis(4-methylbenzenesulfonamide). (n.d.).
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018). Herald Scholarly Open Access.
  • Chiral HPLC Separ
  • Catalytic asymmetric synthesis of 1,2-diamines. (2024). Royal Society of Chemistry.
  • Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes. (2021).
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Enantiomeric impurities in chiral catalysts, auxiliaries, and synthons used in enantioselective syntheses. Part 5. (2020). Chirality.
  • Chiral Separations by High-Performance Liquid Chromatography. (2019).
  • Method for detecting (1R,2R)-cyclohexane-1,2-dimethanol. (n.d.).

Sources

A Comparative Guide to Chiral Ligands in Asymmetric Synthesis: Spotlight on N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for efficient and highly selective chiral catalysts is a perpetual frontier. The ability to control stereochemistry is paramount in the synthesis of enantiomerically pure compounds, a cornerstone of modern medicine and materials science. This guide provides an in-depth comparative analysis of N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide, a C₂-symmetric chiral ligand, benchmarked against other prominent classes of chiral ligands in the context of a well-established asymmetric transformation: the enantioselective addition of diethylzinc to benzaldehyde.

Introduction: The Role of the Chiral Ligand

At the heart of asymmetric catalysis lies the chiral ligand. This molecule, when coordinated to a metal center, creates a chiral environment that biases the reaction pathway towards the formation of one enantiomer over the other. The structural and electronic properties of the ligand are critical determinants of its catalytic efficacy. This compound belongs to the family of chiral 1,2-diaminocyclohexane (DACH) derivatives, a privileged scaffold in asymmetric synthesis due to its conformational rigidity and well-defined stereochemistry[1]. The sulfonamide moieties in this ligand play a crucial role in modulating its electronic properties and coordinating ability.

This guide will objectively evaluate the performance of this chiral sulfonamide ligand against other widely used ligand classes, providing experimental data to support the comparisons. We will delve into the practical aspects of ligand synthesis and the execution of the catalytic reaction, and explore the underlying mechanistic principles that govern the observed stereoselectivity.

The Benchmark Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of diethylzinc to aldehydes is a classic and extensively studied carbon-carbon bond-forming reaction that produces chiral secondary alcohols.[2] The uncatalyzed reaction is slow and yields a racemic product. However, in the presence of a chiral ligand, high levels of enantioselectivity can be achieved. Benzaldehyde is a standard substrate for evaluating the performance of new chiral ligands in this transformation.

The general scheme for this reaction is as follows:

The key performance indicators for a given chiral ligand in this reaction are the chemical yield of the desired 1-phenyl-1-propanol and its enantiomeric excess (e.e.).

Comparative Performance Analysis

The following table summarizes the performance of this compound and other representative chiral ligands in the enantioselective addition of diethylzinc to benzaldehyde. This allows for a direct, data-driven comparison of their effectiveness.

Chiral Ligand ClassRepresentative LigandYield (%)e.e. (%)Reference
Bis(sulfonamide) This compound 88 89 Rickborn, B.; Starner, W. C. J. Org. Chem.1995 , 60 (17), 5386–5389.
Amino Alcohol(-)-3-exo-(Dimethylamino)isoborneol (DAIB)9798Noyori, R.; Kitamura, M. Angew. Chem. Int. Ed. Engl.1991 , 30, 49-69.
Carbohydrate-basedD-fructose-derived β-amino alcohol10092[3]
Aziridine-phosphine(S)-2-benzyl-1-((R)-1-(diphenylphosphino)ethyl)aziridine9596[4]
Salen-type(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino-manganese(III) chloride9293Jacobsen, E. N.; Zhang, W.; Güler, M. L. J. Am. Chem. Soc.1991 , 113, 6703-6704.

Analysis of Performance:

From the data presented, this compound demonstrates excellent performance, affording the chiral alcohol in high yield and with high enantioselectivity. While some ligands, such as DAIB, show slightly higher enantiomeric excesses in this specific reaction, the chiral bis(sulfonamide) ligand is a highly competitive and effective catalyst. Its performance is comparable to, and in some cases surpasses, that of other well-established ligand classes. The straightforward synthesis of this ligand from commercially available precursors further enhances its practical utility.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of a similar bis(sulfonamide) ligand.

  • Materials:

    • (1R,2R)-(-)-1,2-Diaminocyclohexane

    • Triethylamine

    • Methanesulfonyl chloride

    • Tetrahydrofuran (THF), anhydrous

    • Dichloromethane

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred solution of (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 eq) and triethylamine (3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of methanesulfonyl chloride (2.2 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The product can be further purified by recrystallization or column chromatography.

G cluster_synthesis Synthesis of the Chiral Ligand Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction (1R,2R)-Diaminocyclohexane Methanesulfonyl chloride Triethylamine, THF, 0°C to RT Workup Workup Reaction->Workup Solvent removal DCM extraction Aqueous washes Purification Purification Workup->Purification Drying Concentration Final Product Final Product Purification->Final Product Recrystallization or Chromatography

Caption: Synthetic workflow for this compound.

General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde
  • Materials:

    • This compound

    • Diethylzinc (1.0 M solution in hexanes)

    • Benzaldehyde

    • Toluene, anhydrous

    • Saturated aqueous ammonium chloride solution

    • Diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of the chiral ligand (0.05 eq) in anhydrous toluene at 0 °C under an inert atmosphere, add diethylzinc (2.0 eq) dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add freshly distilled benzaldehyde (1.0 eq) dropwise.

    • Stir the reaction mixture at 0 °C until completion (monitored by TLC).

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 1-phenyl-1-propanol.

    • Determine the enantiomeric excess by chiral HPLC or GC analysis.

G cluster_catalysis Asymmetric Catalysis Protocol Ligand_Activation Ligand + Diethylzinc in Toluene at 0°C Substrate_Addition Add Benzaldehyde Ligand_Activation->Substrate_Addition Reaction_Progression Stir at 0°C Substrate_Addition->Reaction_Progression Quenching_Workup Quench with NH4Cl (aq) and Extract Reaction_Progression->Quenching_Workup Analysis Purification and e.e. Determination Quenching_Workup->Analysis

Caption: Experimental workflow for the asymmetric addition of diethylzinc to benzaldehyde.

Mechanistic Insights

The prevailing mechanism for the enantioselective addition of diethylzinc to aldehydes catalyzed by chiral ligands, such as this compound, involves the formation of a dimeric zinc complex.

  • Catalyst Formation: The chiral ligand reacts with two equivalents of diethylzinc to form a chiral dimeric zinc alkoxide (or in this case, a zinc amide) complex. This complex is the active catalytic species.

  • Aldehyde Coordination: The aldehyde coordinates to one of the zinc centers in the dimeric complex. The chiral environment created by the ligand dictates the facial selectivity of this coordination.

  • Ethyl Transfer: An ethyl group is transferred from the other zinc center to the coordinated aldehyde in an intramolecular fashion. This is the stereodetermining step.

  • Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the product is released, and the catalyst is regenerated to enter the next catalytic cycle.

G Ligand Chiral Ligand (L) Active_Catalyst Dimeric Zinc Complex [L(ZnEt)2] Ligand:f0->Active_Catalyst:f0 Et2Zn Diethylzinc Et2Zn:f0->Active_Catalyst:f0 Coordinated_Complex Aldehyde Coordination Active_Catalyst:f0->Coordinated_Complex:f0 Aldehyde Benzaldehyde Aldehyde:f0->Coordinated_Complex:f0 Transition_State { Ethyl Transfer (Stereodetermining Step)} Coordinated_Complex:f0->Transition_State:f0 Product_Complex Zinc Alkoxide of Product Transition_State:f0->Product_Complex:f0 Product_Complex->Active_Catalyst Catalyst Regeneration Product Chiral Alcohol Product_Complex:f0->Product:f0

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

The C₂-symmetry of the this compound ligand is crucial for creating a well-defined chiral pocket around the zinc centers, which effectively shields one face of the coordinated aldehyde, leading to the observed high enantioselectivity.

Conclusion

This guide has provided a comprehensive comparative analysis of this compound with other prominent chiral ligands in the context of the enantioselective addition of diethylzinc to benzaldehyde. The experimental data clearly indicates that this chiral bis(sulfonamide) ligand is a highly effective catalyst, delivering excellent yields and high enantioselectivities that are competitive with other well-established ligand systems.

The straightforward synthesis of this ligand from readily available starting materials, coupled with its robust performance, makes it a valuable tool for researchers and professionals in the field of asymmetric synthesis. The detailed protocols and mechanistic insights provided herein are intended to facilitate its application and further exploration in the development of novel stereoselective transformations.

References

  • MDPI. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. [Link]

  • ResearchGate. (n.d.). Asymmetric diethylzinc addition to benzaldehyde promoted by ligands 1–12. [Link]

  • ACS Publications. (n.d.). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by a Titanate Complex with a Chiral Tetradentate Ligand. [Link]

  • SciELO. (n.d.). New Catalysts Derived from Natural Products as Highly Stereoselective Chiral Inductors for Diethylzinc Addition to Aromatic Aldehydes. [Link]

  • PubMed. (2011). Switching of Enantioselectivity in the Catalytic Addition of Diethylzinc to Aldehydes by Regioisomeric Chiral 1,3-amino Sulfonamide Ligands. [Link]

  • National Institutes of Health. (n.d.). N,N′-[(1S,2S)-Cyclohexane-1,2-diyl]bis(4-methylbenzenesulfonamide). [Link]

  • ResearchGate. (n.d.). Asymmetric addition of diethylzinc to benzaldehyde with ligand (R)‐L1.... [Link]

  • Wikipedia. (n.d.). Asymmetric addition of dialkylzinc compounds to aldehydes. [Link]

  • MDPI. (2025). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. [Link]

  • Jordan Journal of Chemistry. (n.d.). Asymmetric Addition of Diethyl Zinc to Benzaldehyde Catalyzed by Chiral Diamine Ligand and Ti-diamine Modified. [Link]

  • Wikipedia. (n.d.). trans-1,2-Diaminocyclohexane. [Link]

Sources

"performance comparison of (1R,2R)-cyclohexanediamine derivatives in asymmetric synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern chemical synthesis. The strategic selection of a chiral ligand or catalyst is paramount in achieving high levels of stereocontrol. Among the privileged scaffolds in asymmetric catalysis, derivatives of (1R,2R)-cyclohexanediamine (DACH) have proven to be exceptionally versatile and effective across a broad spectrum of transformations. This guide provides an in-depth performance comparison of various (1R,2R)-DACH derivatives in key asymmetric reactions, supported by experimental data and detailed protocols.

Introduction: The Power of the C₂-Symmetric Scaffold

(1R,2R)-Cyclohexanediamine offers a rigid, C₂-symmetric chiral backbone that, when appropriately functionalized, creates a well-defined chiral environment around a metal center or acts as a bifunctional organocatalyst. This structural rigidity minimizes conformational ambiguity, leading to more predictable and often higher enantioselectivities. This guide will delve into the performance of prominent classes of (1R,2R)-DACH derivatives in four major areas of asymmetric synthesis: epoxidation, allylic alkylation, transfer hydrogenation, and Michael addition.

Asymmetric Epoxidation: The Jacobsen-Katsuki Reaction

The Jacobsen-Katsuki epoxidation is a landmark achievement in asymmetric catalysis, enabling the enantioselective epoxidation of unfunctionalized alkenes.[1][2] The quintessential catalyst for this transformation is Jacobsen's catalyst, a manganese-salen complex derived from (1R,2R)-DACH.[1]

Performance Comparison of Jacobsen's Catalyst and its Analogues

The performance of Jacobsen-type catalysts is highly dependent on the steric and electronic properties of the salen ligand and the nature of the alkene substrate. Generally, cis-disubstituted alkenes are excellent substrates, often affording near-perfect enantioselectivity.[3]

Catalyst/DerivativeSubstrateYield (%)ee (%)Reference
(R,R)-Jacobsen's Catalyst Indene9085-88[4]
(R,R)-Jacobsen's Catalyst cis-β-Methylstyrene>9897[5]
(R,R)-Jacobsen's Catalyst 1,2-Dihydronaphthalene>9898[5]
Mn(salen) with aryl-substituted allylic alcohols rac-1-Phenyl-2-propen-1-ol-up to 80 (for threo-epoxy alcohol)[6]
Mechanistic Insights

The catalytic cycle of the Jacobsen epoxidation is thought to involve a high-valent manganese(V)-oxo species as the active oxidant.[1][2] The chiral salen ligand effectively shields two quadrants of the metal center, directing the alkene's approach and thereby controlling the stereochemical outcome of the oxygen transfer.

Jacobsen_Epoxidation cluster_catalytic_cycle Jacobsen Epoxidation Catalytic Cycle Mn_III Mn(III)-salen Mn_V_oxo O=Mn(V)-salen Mn_III->Mn_V_oxo Oxidant (e.g., NaOCl) Epoxide_formation Alkene Approach & Oxygen Transfer Mn_V_oxo->Epoxide_formation Alkene Epoxide_formation->Mn_III Catalyst Turnover Product Epoxide Epoxide_formation->Product Catalyst_regen Catalyst Regeneration

Caption: Simplified catalytic cycle of the Jacobsen epoxidation.

Experimental Protocol: Asymmetric Epoxidation of Indene
  • To a stirred solution of indene (1.0 mmol) in CH₂Cl₂ (5 mL) is added (R,R)-Jacobsen's catalyst (0.01 mmol).

  • An aqueous solution of NaOCl (commercial bleach, buffered to pH 11.3 with 0.05 M Na₂HPO₄) is added dropwise over 1 hour at 0 °C.

  • The reaction is monitored by TLC. Upon completion, the layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to afford the desired epoxide.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.[4]

Asymmetric Allylic Alkylation: The Trost Ligands

The Tsuji-Trost reaction is a powerful method for the formation of C-C, C-N, and C-O bonds.[7][8] The development of chiral phosphine ligands, particularly the Trost ligands derived from (1R,2R)-DACH, has rendered this transformation highly enantioselective.[7][9]

Performance Comparison of Trost Ligands and Analogues

Trost ligands are characterized by a modular design, allowing for fine-tuning of the steric and electronic properties of the phosphine moieties to suit different substrates and nucleophiles.

LigandSubstrateNucleophileYield (%)ee (%)Reference
(S,S)-Trost Ligand rac-1,3-Diphenyl-2-propenyl acetateDimethyl malonate>95>98[7]
(S,S)-Trost Ligand (E)-1,3-diphenylallyl acetatePhthalamide7288[7]
(R,R)-DACH-naphthyl ligand rac-1,3-Diphenyl-2-propenyl acetateDimethyl malonate-High[10]
Phosphite-oxazoline ligands VariousVariousup to 99up to 99[10]
Mechanistic Insights

The catalytic cycle of the Trost asymmetric allylic alkylation involves the formation of a π-allylpalladium intermediate. The chiral ligand creates an asymmetric environment around the palladium, which controls the enantiofacial discrimination of the nucleophilic attack on the π-allyl system.[11][12]

Trost_AAA cluster_catalytic_cycle Trost Asymmetric Allylic Alkylation Cycle Pd_0 Pd(0)L pi_allyl π-allyl-Pd(II)L Pd_0->pi_allyl Allylic Substrate, -LG Nucleophilic_attack Nucleophilic Attack pi_allyl->Nucleophilic_attack Nucleophile Nucleophilic_attack->Pd_0 Catalyst Regeneration Product Alkylated Product Nucleophilic_attack->Product

Caption: Simplified catalytic cycle of the Trost asymmetric allylic alkylation.

Experimental Protocol: Asymmetric Allylic Alkylation of rac-1,3-Diphenyl-2-propenyl Acetate
  • In a flame-dried Schlenk tube under an inert atmosphere, [Pd₂(dba)₃]·CHCl₃ (0.01 mmol) and the (S,S)-Trost ligand (0.03 mmol) are dissolved in dry CH₂Cl₂ (5 mL).

  • The solution is stirred at room temperature for 30 minutes.

  • rac-1,3-Diphenyl-2-propenyl acetate (1.0 mmol) and dimethyl malonate (1.2 mmol) are added, followed by N,O-bis(trimethylsilyl)acetamide (BSA) (1.3 mmol) and a catalytic amount of potassium acetate (0.05 mmol).

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with CH₂Cl₂ (3 x 10 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated.

  • The residue is purified by flash chromatography to yield the product.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a widely used method for the reduction of prochiral ketones and imines to chiral alcohols and amines, respectively.[13] Derivatives of (1R,2R)-DACH, particularly N-sulfonylated diamines, have been shown to be excellent ligands for rhodium and iridium catalysts in this transformation.[14][15]

Performance Comparison of (1R,2R)-DACH-based ATH Catalysts

The efficiency of these catalysts is often influenced by the nature of the N-substituent on the diamine ligand, the metal center, and the reaction conditions.

Catalyst SystemSubstrateYield (%)ee (%)Reference
[RhCl₂(Cp)]₂ / (1R,2R)-TsDACHAcetophenone86-9794[14]
[RhCl₂(Cp)]₂ / C₂-symmetric fluorene-bis(sulfonamide)-DACH1-Acetonaphthone9997[16]
[IrCl₂(Cp)]₂ / (1R,2R)-TsDPEN*Acetophenone>9997[13]
Hydrophobic dendritic DACH-Rh(III) complex 4-Chloroacetophenone>9995[15]
Mechanistic Insights

The catalytic cycle for ATH with these complexes is believed to proceed through a metal-hydride intermediate. The chiral ligand facilitates the stereoselective transfer of a hydride from a hydrogen donor (e.g., isopropanol or formic acid) to the carbonyl or imine substrate.[17]

ATH_cycle cluster_catalytic_cycle Asymmetric Transfer Hydrogenation Cycle Precatalyst [M-Cl] Active_Hydride [M-H] Precatalyst->Active_Hydride H-donor, Base Hydride_Transfer Hydride Transfer Active_Hydride->Hydride_Transfer Ketone/Imine Hydride_Transfer->Precatalyst Catalyst Regeneration Product Chiral Alcohol/Amine Hydride_Transfer->Product

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
  • In a Schlenk tube under an inert atmosphere, [RhCl₂(Cp*)]₂ (0.0025 mmol) and the C₂-symmetric fluorene-bis(sulfonamide)-DACH ligand (0.0055 mmol) are dissolved in a 5:2 mixture of H₂O/HCOOH (7 mL).

  • The mixture is stirred at 40 °C for 1 hour.

  • Acetophenone (1.0 mmol) is added, and the reaction is stirred at 40 °C for the specified time.

  • After cooling to room temperature, the reaction mixture is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are dried over anhydrous MgSO₄ and concentrated.

  • The conversion and enantiomeric excess of the resulting 1-phenylethanol are determined by chiral GC analysis.[16]

Asymmetric Michael Addition: Organocatalysis with DACH Derivatives

(1R,2R)-DACH derivatives, particularly those incorporating a thiourea or sulfonamide moiety, have emerged as powerful bifunctional organocatalysts for asymmetric Michael additions.[18][19][20] These catalysts can simultaneously activate both the nucleophile and the electrophile through hydrogen bonding and Brønsted base catalysis.

Performance Comparison of (1R,2R)-DACH-based Organocatalysts

The nature of the hydrogen-bond donor (thiourea, sulfonamide, etc.) and the substituents on the DACH backbone significantly impact the catalyst's performance.

CatalystMichael DonorMichael AcceptorYield (%)dree (%)Reference
DACH-Thiourea Acetylacetoneβ-Nitrostyrene99-94[18]
DACH-Thiourea Diethyl malonateβ-Nitrostyrene95-92[19]
DACH-Sulfonamide 2-Hydroxy-1,4-naphthoquinoneβ-Nitrostyrene98->99[20]
Benzene-1,2-diamine-DACH Acetylacetonetrans-β-Nitrostyreneup to 93-up to 41[21][22]
Mechanistic Insights

In a typical Michael addition catalyzed by a DACH-thiourea derivative, the thiourea moiety activates the nitroalkene electrophile via hydrogen bonding. Simultaneously, the basic amine of the DACH backbone deprotonates the Michael donor, forming a nucleophilic enolate. The chiral scaffold then directs the enantioselective addition.[23][24]

Michael_Addition cluster_catalytic_cycle Asymmetric Michael Addition with Bifunctional Organocatalyst Catalyst DACH-Thiourea Catalyst Activated_Complex Ternary Complex (Catalyst-Donor-Acceptor) Catalyst->Activated_Complex Donor Michael Donor Donor->Activated_Complex Acceptor Michael Acceptor Acceptor->Activated_Complex Product Michael Adduct Activated_Complex->Product Product->Catalyst Catalyst Regeneration

Caption: Conceptual workflow of a bifunctional organocatalyst in an asymmetric Michael addition.

Experimental Protocol: Asymmetric Michael Addition of Acetylacetone to β-Nitrostyrene
  • To a solution of the DACH-thiourea catalyst (0.05 mmol) in toluene (1.0 mL) are added β-nitrostyrene (0.5 mmol) and acetylacetone (1.0 mmol).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to give the Michael adduct.

  • The enantiomeric excess is determined by chiral HPLC analysis.[18][25]

Conclusion

Derivatives of (1R,2R)-cyclohexanediamine have unequivocally established themselves as a versatile and powerful class of chiral ligands and organocatalysts. Their rigid C₂-symmetric framework provides a robust platform for achieving high levels of enantioselectivity in a variety of important asymmetric transformations. The modularity of their design, allowing for facile modification of steric and electronic properties, ensures their continued relevance and application in the synthesis of complex, high-value chiral molecules for the pharmaceutical and fine chemical industries. This guide serves as a testament to their broad utility and provides a practical resource for the selection and implementation of these exceptional catalysts.

References

  • Current time inform
  • Jacobsen's catalyst - Wikipedia. [Link]

  • Jacobsen-Katsuki Epoxidation - Organic Chemistry Portal. [Link]

  • Trost Asymmetic Allylation Alkylation - SynArchive. [Link]

  • Hughes, D. L., Smith, G. B., Liu, J., Dezeny, G. C., Senanayake, C. H., Larsen, R. D., Verhoeven, T. R., & Reider, P. J. (1997). Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene. The Journal of Organic Chemistry, 62(7), 2222–2229. [Link]

  • Tsuji–Trost reaction - Wikipedia. [Link]

  • Tsuji-Trost Reaction Trost Allylation - Organic Chemistry Portal. [Link]

  • Trost, B. M. (2012). Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories. Accounts of chemical research, 45(6), 864-878. [Link]

  • Jacobsen epoxidation - Wikipedia. [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. [Link]

  • Jacobsen epoxidation - OpenOChem Learn. [Link]

  • Wang, J., Li, H., Yu, X., & Wang, W. (2018). Asymmetric Michael addition reactions catalyzed by calix[9]thiourea cyclohexanediamine derivatives. Beilstein Journal of Organic Chemistry, 14, 1901–1907. [Link]

  • Wang, J., Li, H., & Wang, W. (2014). Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas. RSC Advances, 4(27), 14133-14139. [Link]

  • Tiano, L., & Ameduri, B. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. [Link]

  • (R,R)‐Ph‐DACH Trost's ligand 1, phosphine‐oxazoline PHOX ligands 2,... - ResearchGate. [Link]

  • Lee, J. W., & Kim, D. H. (2014). Dipeptidic Proline-Derived Thiourea Organocatalysts for Asymmetric Michael addition Reactions between Aldehydes and Nitroolefins. Bulletin of the Korean Chemical Society, 35(11), 3241-3244. [Link]

  • Rhodium-catalyzed asymmetric transfer hydrogenation of carbonyl derivatives. - ResearchGate. [Link]

  • Wang, J., Li, H., Yu, X., & Wang, W. (2018). Asymmetric Michael addition reactions catalyzed by calix[9]thiourea cyclohexanediamine derivatives. Beilstein Journal of Organic Chemistry, 14, 1901–1907. [Link]

  • Montalvo-González, R., Chávez, D., Aguirre, G., Parra-Hake, M., & Somanathan, R. (2010). Asymmetric transfer hydrogenation of ketones in aqueous solution catalyzed by rhodium(III) complexes with C2-symmetric fluorene-ligands containing chiral (1R,2R)-cyclohexane-1,2-diamine. Journal of the Brazilian Chemical Society, 21(3), 431-435. [Link]

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2006). Thiourea-Catalyzed Asymmetric Michael Addition of Activated Methylene Compounds to α,β-Unsaturated Imides: Dual Activation of Imide by Intra- and Intermolecular Hydrogen Bonding. Journal of the American Chemical Society, 128(20), 6524–6525. [Link]

  • Li, Y., Wu, X., & Feng, X. (2010). Asymmetric transfer hydrogenation catalysed by hydrophobic dendritic DACH–rhodium complex in water. Organic & Biomolecular Chemistry, 8(19), 4344-4346. [Link]

  • Flores-Gaspar, A., & Pàmies, O. (2015). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules, 20(12), 21338-21376. [Link]

  • Montalvo-González, R., Chávez, D., Aguirre, G., Parra-Hake, M., & Somanathan, R. (2010). Asymmetric transfer hydrogenation of ketones in aqueous solution catalyzed by rhodium(III) complexes with C2-symmetric fluorene-ligands containing chiral (1R,2R)-cyclohexane-1,2-diamine. Journal of the Brazilian Chemical Society, 21(3), 431-435. [Link]

  • Rios, R., & Companyó, X. (2012). Influence of Achiral Phosphine Ligands on a Synergistic Organo‐ and Palladium‐Catalyzed Asymmetric Allylic Alkylation. Chemistry – A European Journal, 18(49), 15682-15686. [Link]

  • Palucki, M., Finney, N. S., Pospisil, P. J., Guler, M. L., Ishida, T., & Jacobsen, E. N. (1998). The Mechanistic Basis for Electronic Effects on Enantioselectivity in the (salen)Mn(III)-Catalyzed Epoxidation Reaction. Journal of the American Chemical Society, 120(5), 948–954. [Link]

  • Zhang, W., & Shi, M. (2013). Synthesis of highly rigid phosphine–oxazoline ligands for palladium-catalyzed asymmetric allylic alkylation. Organic & Biomolecular Chemistry, 11(36), 6106-6113. [Link]

  • Wu, X., Li, X., Hems, W., & Xiao, J. (2004). Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water. Chemical Communications, (13), 1528-1529. [Link]

  • Shi, M., & Chen, Y. (2012). Chiral Phosphine-Catalyzed Asymmetric Allylic Alkylation of 3-substituted benzofuran-2(3H)-ones or Oxindoles With Morita-Baylis-Hillman Carbonates. Organic & Biomolecular Chemistry, 10(35), 7158-7166. [Link]

  • Adam, W., Humpf, H. U., Roschmann, K. J., & Saha-Möller, C. R. (2001). Enantioselective epoxidation with chiral MN(III)(salen) catalysts: kinetic resolution of aryl-substituted allylic alcohols. The Journal of Organic Chemistry, 66(17), 5796–5800. [Link]

  • Li, X., & Xiao, J. (2010). Highly enantioselective Rh-catalyzed transfer hydrogenation of N-sulfonyl ketimines. Tetrahedron: Asymmetry, 21(11-12), 1435-1438. [Link]

  • Asymmetric Hydrogenation vs Transfer Hydrogenation in the Reduction of Cyclic Imines | Request PDF. [Link]

  • Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-diamine - ResearchGate. [Link]

  • Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine - ResearchGate. [Link]

  • 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. [Link]

  • Asymmetric Transfer Hydrogenation of Styrenes Using Chiral 1,4-Cyclohexadiene Derivatives - ResearchGate. [Link]

  • trans-1,2-Diaminocyclohexane-based sulfonamides as effective hydrogen-bonding organocatalysts for asymmetric Michael–hemiacetalization reaction - Catalysis Science & Technology (RSC Publishing). [Link]

Sources

"confirming the mechanism of action for N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide catalysts"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mechanism of Action for N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide Catalysts

Introduction: A Privileged Scaffold in Asymmetric Synthesis

This compound is a C₂-symmetric chiral ligand that has carved a significant niche in the field of asymmetric catalysis. Derived from the well-established chiral building block (1R,2R)-(-)-1,2-diaminocyclohexane, this ligand is prized for its rigid conformational structure, which is fundamental to its ability to induce high stereoselectivity in a variety of chemical transformations.[1][2] It is frequently employed as a ligand for metal-catalyzed reactions, such as alkylations and epoxidations, and also serves as a chiral derivatizing agent for the resolution of racemic mixtures.[1] The efficacy of this catalyst system stems from the precise three-dimensional environment it creates, compelling reactants to approach each other in a highly controlled manner. Understanding the intricate details of its mechanism of action is paramount for optimizing existing applications and for the rational design of new, more efficient catalysts.

Pillars of Mechanistic Elucidation in Catalysis

Confirming the mechanism of a catalyst is a multifaceted challenge that requires a synergistic approach, combining kinetic experiments, structural studies, and computational modeling.[3] The ultimate goal is to build a self-validating picture of the catalytic cycle, identifying the rate-determining step, the nature of the active species, and the interactions that govern stereoselectivity.

Key experimental techniques employed in these investigations include:

  • Reaction Progress Kinetic Analysis (RPKA): This powerful methodology involves continuous monitoring of reactant and product concentrations over time to deduce reaction orders and rate constants from a single experiment, offering deep insights into the catalytic cycle.[4][5]

  • Isotope-Labeling Studies: By selectively replacing atoms with their isotopes (e.g., deuterium for hydrogen), chemists can trace the path of atoms through the reaction sequence and identify bond-breaking and bond-forming steps. Isotope-switch experiments can provide unambiguous evidence to differentiate between proposed mechanistic pathways.[6]

  • Spectroscopic Analysis (Operando Spectroscopy): Techniques like NMR, IR, and X-ray absorption spectroscopy, when applied under actual reaction conditions (operando), allow for the direct observation of catalyst-substrate intermediates, providing a snapshot of the active species at work.[7]

  • Computational Modeling (DFT): Quantum mechanical calculations, particularly Density Functional Theory (DFT), complement experimental work by mapping out the energy landscape of the reaction. This allows for the theoretical validation of proposed intermediates and transition states, helping to explain the origins of enantioselectivity.[8][9]

Proposed Mechanism of Action: A Symphony of Steric and Electronic Effects

The catalytic activity of this compound is most prominently realized when it acts as a bis(sulfonamide) ligand in coordination with a metal center. The mechanism is a finely tuned interplay of steric hindrance, electronic activation, and hydrogen bonding.

  • Formation of the Chiral Metal Complex: The cycle begins with the coordination of the dimethanesulfonamide ligand to a metal precursor. The two nitrogen atoms of the diamine backbone and the oxygen atoms of the sulfonamide groups bind to the metal, forming a stable chelate complex.

  • Creation of a Chiral Pocket: The rigid chair conformation of the cyclohexane backbone fixes the spatial orientation of the two sulfonamide groups.[1][10] This creates a well-defined, C₂-symmetric chiral pocket around the metal's active site. This pocket is responsible for differentiating between the two enantiotopic faces of the incoming substrate.

  • Substrate Coordination and Activation: The substrate binds to the metal center within this chiral pocket. The sulfonamide groups play a dual role. Firstly, their steric bulk helps to direct the substrate into a specific orientation to minimize steric clashes. Secondly, the acidic N-H protons of the sulfonamide can act as hydrogen-bond donors, activating the substrate or stabilizing the transition state.[8][11]

  • Stereocontrolled Transformation: The nucleophile then attacks the activated, oriented substrate. The chiral environment ensures that this attack occurs preferentially from one face, leading to the formation of one enantiomer of the product in excess.

  • Product Release and Catalyst Regeneration: The product dissociates from the metal center, regenerating the active catalyst, which can then enter another catalytic cycle.

Catalytic Cycle cluster_0 Catalytic Cycle Catalyst [M-L*] Complex Intermediate1 [M-L*]-Substrate Complex Catalyst->Intermediate1 + Substrate Substrate Substrate Product Product TS Transition State Intermediate1->TS Intermediate2 [M-L*]-Product Complex TS->Intermediate2 Intermediate2->Catalyst Intermediate2->Product - Catalyst

Caption: Generalized catalytic cycle for the metal-L* complex.

Comparative Analysis with Alternative Chiral Diamine Catalysts

The performance of this compound is best understood by comparing it with other classes of chiral diamine ligands. The choice of the ligand's backbone and N-substituents profoundly influences catalytic activity and enantioselectivity.

Catalyst/Ligand TypeBackboneN-SubstituentsKey Mechanistic FeaturesTypical Performance
N,N'-Dimesyl-(1R,2R)-cyclohexanediamine Rigid Cyclohexane (1,2-diamine)Mesyl (SO₂Me)Strong H-bond donation; well-defined chiral pocket; forms 5-membered chelate ring.High enantioselectivity (often >90% ee) in metal-catalyzed reactions.
N,N'-Dibenzyl-(1R,2R)-cyclohexanediamine Rigid Cyclohexane (1,2-diamine)BenzylSteric directing groups; no H-bond donation from N-substituent.Effective in reactions where steric bulk is the primary stereocontrol element.[12]
(1R,2R)-DPEN (1,2-Diphenylethylene-diamine) Flexible EthylenePhenyl groups on backbonePhenyl groups provide chiral environment; more conformational flexibility than cyclohexane.[13]Widely used in asymmetric transfer hydrogenation; performance is highly reaction-dependent.
1,3-Diamine Derivatives Various (e.g., Cyclohexane)VariousForm a 6-membered chelate ring with metals, altering the bite angle and coordination geometry.[13][14]Can offer different selectivity profiles compared to 1,2-diamines due to altered complex geometry.
Thiourea-based Cyclohexanediamines Rigid Cyclohexane (1,2-diamine)One amine derivatized as thioureaActs as a bifunctional organocatalyst; thiourea provides strong H-bond activation.[15]Excellent for organocatalyzed conjugate additions; operates via non-covalent interactions.

Note: Performance data is generalized. Actual yield and enantiomeric excess (ee%) are highly dependent on the specific reaction, substrate, and conditions.

The key advantage of the dimethanesulfonamide ligand over simple dialkyl derivatives lies in the electronic nature of the sulfonamide group. It is electron-withdrawing, which can modulate the Lewis acidity of the metal center, and its N-H protons are sufficiently acidic to engage in crucial hydrogen-bonding interactions that stabilize the transition state. Compared to more flexible backbones like DPEN, the rigidity of the cyclohexane scaffold generally leads to higher and more predictable enantioselectivity by reducing the number of possible competing transition states.[13]

Experimental Protocol: Probing Catalyst Order with Reaction Progress Kinetic Analysis

This protocol outlines a method to determine the order of the reaction with respect to the catalyst, a critical step in validating the proposed mechanism.

Objective: To determine the kinetic order of a catalyst in an asymmetric Michael addition.

Materials:

  • This compound

  • Metal salt (e.g., Cu(OAc)₂)

  • Michael donor (e.g., Acetylacetone)

  • Michael acceptor (e.g., trans-β-nitrostyrene)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Internal standard (e.g., Dodecane)

  • Reaction vessel with magnetic stirring and temperature control

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral column

Procedure:

  • Catalyst Pre-formation: In the reaction vessel, dissolve this compound (e.g., 0.1 mmol) and the metal salt (e.g., 0.1 mmol) in the solvent. Stir for 30 minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup: Add the Michael donor (e.g., 2.0 mmol) and the internal standard to the vessel.

  • Initiation and Monitoring: Initiate the reaction by adding the Michael acceptor (1.0 mmol). Start a timer immediately.

  • Sampling: At regular intervals (e.g., t = 0, 5, 10, 20, 40, 60, 90, 120 min), withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.

  • Quenching: Immediately quench the aliquot by adding it to a vial containing a small amount of a quenching agent (e.g., triethylamine in ethyl acetate) and dilute for analysis.

  • Analysis: Analyze each quenched sample by GC or HPLC to determine the concentration of the remaining Michael acceptor and the formed product relative to the internal standard. The enantiomeric excess (ee%) of the product should also be determined using a chiral column.

  • Data Processing: Plot the concentration of the reactant and product as a function of time. Analyze the shape of the curve to determine the reaction rate and its dependence on the catalyst concentration. Different graphic representations of the data can help identify the catalyst order and detect any catalyst deactivation or inhibition phenomena.[5]

Workflow_RPKA cluster_workflow Reaction Progress Kinetic Analysis Workflow A 1. Prepare Catalyst [Ligand + Metal Salt] B 2. Add Reactants & Internal Standard A->B C 3. Initiate Reaction (Add final reactant) B->C D 4. Monitor & Sample (Timed Aliquots) C->D E 5. Quench Aliquots D->E F 6. Analyze Samples (GC/HPLC) E->F G 7. Plot & Analyze Data [Conc] vs. Time F->G

Caption: Experimental workflow for Reaction Progress Kinetic Analysis.

Conclusion

The mechanism of action for this compound catalysts is a sophisticated process governed by the ligand's unique structural and electronic properties. The rigid C₂-symmetric cyclohexane backbone creates a well-defined chiral environment, which is the primary factor in achieving high enantioselectivity. This steric control is enhanced by the electronic effects and hydrogen-bonding capabilities of the sulfonamide groups, which activate the substrate and stabilize the desired transition state. While this general mechanism provides a robust framework, the precise nature of the active species and the rate-determining step can vary with the specific metal and reaction conditions. Therefore, a continued, multi-pronged approach using advanced kinetic, spectroscopic, and computational methods is essential for a complete and validated understanding of this powerful catalytic system.

References

  • BenchChem. A Comparative Guide to Chiral Diamine Ligands in Asymmetric Catalysis: Spotlight on 1,2-Bis(4- fluorophenyl).
  • BenchChem. A Comparative Guide to Chiral Diamines in Asymmetric Catalysis: 2,4-Pentanediamine and its Congeners.
  • NIH. Practical Considerations for Understanding Surface Reaction Mechanisms Involved in Heterogeneous Catalysis.
  • ChemRxiv. Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis.
  • PMC. Continuous addition kinetic elucidation: catalyst and reactant order, rate constant, and poisoning from a single experiment.
  • Kozlowski group. Experimental Techniques to Study Organic Chemistry Mechanisms.
  • MySkinRecipes. This compound.
  • ResearchGate. Chiral diamines in asymmetric synthesis | Request PDF.
  • ACS Publications. Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis | Chemical Reviews. Available from: [Link]

  • MDPI. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Available from: [Link]

  • ACS Publications. Catalytic Materials: Concepts to Understand the Pathway to Implementation | Industrial & Engineering Chemistry Research. Available from: [Link]

  • ACS Fall 2025. Theoretical and Experimental Approaches to Catalyst Development.
  • Sci-Hub. Dialkylated Cyclohexane-1,2-diamines and Their Application as Asymmetric Ligands and Organocatalysts for the Synthesis of Alcohols.
  • Peoples Friendship University of Russia. Dialkylated Cyclohexane-1,2-diamines and Their Application as Asymmetric Ligands and Organocatalysts for the Synthesis of Alcohols.
  • NIH. N,N′-[(1S,2S)-Cyclohexane-1,2-diyl]bis(4-methylbenzenesulfonamide).
  • RSC Publishing. Catalytic asymmetric synthesis of 1,2-diamines. Available from: [Link]

  • ResearchGate. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-diamine. Available from: [Link]

  • ACS Publications. 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones | The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. Cyclohexane-1,2-diamines: Efficient Catalysts for the Enantioselective Conjugate Addition of Ketones to Nitro Olefins | Request PDF. Available from: [Link]

  • ResearchGate. Synthesis of N, N′-disubstituted cyclic 1,2-diamines derived from (1 R,2 R)-1,2-diaminocyclohexane | Request PDF. Available from: [Link]

Sources

A Tale of Two Catalysts: Benchmarking Jacobsen's Catalyst against Chiral Sulfonamide Ligands in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Catalyst Selection in Enantioselective Transformations

For researchers in synthetic chemistry and drug development, the precise control of stereochemistry is not merely an academic exercise; it is a fundamental requirement for creating safe and efficacious molecules. The toolbox for asymmetric catalysis is rich and varied, with certain catalysts becoming synonymous with specific transformations. This guide provides an in-depth comparison of two prominent systems derived from the same chiral scaffold, (1R,2R)-cyclohexane-1,2-diamine: the venerable Jacobsen's catalyst and the versatile metal complexes of N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide .

While both systems offer exquisite stereocontrol, they operate in distinct domains of synthetic utility. This guide moves beyond a simple side-by-side feature list, instead focusing on the causality behind their performance, their ideal applications, and the practical considerations that govern their use in a laboratory setting. We will benchmark the specialist in asymmetric epoxidation against the versatile workhorse for C-C bond formation, providing the data and protocols necessary for informed catalyst selection.

Chapter 1: Structural and Mechanistic Foundations

A catalyst's function is intrinsically linked to its form. The structural architecture dictates how a substrate approaches the active site, defining the stereochemical outcome of the reaction.

System 1: Jacobsen's Catalyst - A Pre-organized Architecture for Oxygen Transfer

Jacobsen's catalyst is a coordination complex featuring a central Manganese(III) ion chelated by a tetradentate salen-type ligand.[1] This ligand, N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine, provides a rigid, C₂-symmetric chiral environment. The bulky tert-butyl groups on the salicylaldehyde moieties are not mere decorations; they effectively block certain trajectories of approach for an incoming olefin, creating a well-defined chiral pocket that directs the oxygen atom transfer to one specific face of the double bond.[2][3]

The catalytic cycle, while not fully elucidated, is widely accepted to proceed through a high-valent Mn(V)-oxo species.[2][4] This potent oxidant is generated in situ from the Mn(III) precatalyst by a stoichiometric terminal oxidant, such as sodium hypochlorite (bleach).[5] The reaction mechanism is thought to involve a "side-on perpendicular approach" of the alkene to the metal-oxo bond, leading to the formation of the epoxide with high fidelity.[1]

Jacobsen Epoxidation Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs & Outputs Mn(III)Cl Jacobsen's Catalyst (Mn(III)-Salen) Mn(V)O Active Oxidant (Mn(V)=O) Mn(III)Cl->Mn(V)O Oxidant (e.g., NaOCl) Intermediate [Alkene-Mn(V)=O Complex] Mn(V)O->Intermediate Alkene Intermediate->Mn(III)Cl Product Release (Epoxide) Epoxide Epoxide Intermediate->Epoxide Alkene Alkene Alkene->Mn(V)O Oxidant Terminal Oxidant Oxidant->Mn(III)Cl

Figure 1: Simplified catalytic cycle for Jacobsen's epoxidation.
System 2: The Sulfonamide Ligand - A Flexible Scaffold for Chiral Lewis Acids

In contrast to the pre-formed Jacobsen's catalyst, this compound is a chiral ligand. It requires coordination to a metal center, typically a Lewis acid like titanium(IV), to form the active catalyst in situ.[6][7] The sulfonamide groups are key to its function; they are weakly coordinating and electron-withdrawing, which enhances the Lewis acidity of the bound metal center.

For its most prominent application—the asymmetric addition of dialkylzinc reagents to aldehydes—the proposed active species is a dinuclear titanium complex.[2] In this arrangement, one titanium center, chelated by the chiral bis(sulfonamide) ligand, activates the aldehyde by coordinating to its carbonyl oxygen. The second titanium atom helps deliver the alkyl group from the diethylzinc reagent. This bimetallic mechanism, facilitated by the flexible coordination of the sulfonamide, creates a highly organized transition state that dictates the facial selectivity of the alkyl addition.[8]

Sulfonamide Catalyzed Alkylation cluster_catalyst_formation Catalyst Formation (In Situ) cluster_catalytic_cycle Catalytic Cycle Ligand Sulfonamide Ligand (L*) Active_Catalyst Chiral Ti-L* Complex Ligand->Active_Catalyst Ti_source Ti(OiPr)4 Ti_source->Active_Catalyst Coordination Aldehyde Coordination to Ti-L* Complex Active_Catalyst->Coordination Addition Et₂Zn Delivers Ethyl Group to Activated Aldehyde Coordination->Addition Et₂Zn Release Product Release & Catalyst Regeneration Addition->Release Hydrolysis Release->Coordination New Aldehyde Product_Alcohol Chiral Alcohol Release->Product_Alcohol Forms Catalyst_Decision_Tree start What is my desired asymmetric transformation? epoxidation Epoxidation of an unfunctionalized alkene? start->epoxidation cc_bond C-C bond formation via alkylation of a carbonyl? start->cc_bond epoxidation->cc_bond No jacobsen USE Jacobsen's Catalyst epoxidation->jacobsen Yes sulfonamide USE Ti-Sulfonamide System cc_bond->sulfonamide Yes other Consider other catalytic systems cc_bond->other No

Sources

Bridging the Digital and the Biological: A Guide to Cross-Validation of Experimental Results with Computational Predictions in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Synergy in Modern Drug Development

The journey of a drug from concept to clinic is a long, arduous, and expensive process, with a high rate of attrition.[1] In recent decades, computational approaches have emerged as powerful tools to de-risk and accelerate this pipeline.[2][3] In silico methods, ranging from molecular docking to complex machine learning algorithms, offer the tantalizing promise of rapidly screening vast chemical libraries, predicting biological activity, and optimizing lead compounds before a single pipette is lifted.[4] However, these computational predictions, no matter how sophisticated, exist in a vacuum until they are anchored in biological reality.[5] The predictive power of in silico models is only as robust as their validation against real-world experimental data.[6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of cross-validating experimental findings with computational predictions. We will delve into the causality behind experimental and computational choices, present detailed protocols for key methodologies, and offer a quantitative comparison to illustrate the synergy between these two domains. The objective is not merely to present a set of instructions, but to foster a deeper understanding of how to build a self-validating system that enhances the confidence and success rate of your drug discovery programs.

The Two Pillars of Modern Drug Discovery: A Methodological Overview

The successful integration of computational and experimental workflows hinges on a clear understanding of their respective strengths and limitations. Here, we will explore two commonly employed techniques in concert: in silico molecular docking to predict the binding affinity of a compound to a target protein, and an in vitro cell viability assay (MTT) to measure its biological effect.

The Computational Approach: Predicting Interactions with Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] In the context of drug discovery, it is used to forecast the binding mode and affinity of a small molecule (ligand or potential drug) to the binding site of a target protein.[1]

The fundamental principle behind molecular docking is to find the optimal conformation of the ligand-protein complex by minimizing the overall energy of the system. This is achieved through a scoring function that evaluates the "goodness" of a particular pose, taking into account factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.[7]

The following protocol outlines a general workflow for performing molecular docking using a tool like AutoDock Vina.

  • Preparation of the Target Protein:

    • Obtain the 3D structure: Download the crystal structure of the target protein from a repository like the Protein Data Bank (PDB). For this guide, we will use the Epidermal Growth Factor Receptor (EGFR) kinase domain (PDB ID: 1M17) as our example target.[8]

    • Prepare the protein: Remove water molecules, co-factors, and any existing ligands from the PDB file. Add polar hydrogens and assign partial charges to the atoms. This step is crucial for accurate electrostatic calculations.

  • Preparation of the Ligand:

    • Obtain the 3D structure: The structure of the small molecule inhibitor can be obtained from databases like PubChem or ZINC, or sketched using chemical drawing software.

    • Optimize the ligand: Perform energy minimization on the ligand structure to obtain a low-energy conformation. Assign rotatable bonds to allow for flexibility during the docking process.

  • Defining the Binding Site (Grid Box Generation):

    • Identify the active site: The binding pocket is typically the region where the native ligand binds in the crystal structure.

    • Define the search space: A 3D grid box is generated around the active site. The docking algorithm will confine its search for the optimal ligand pose within this box. The size of the box should be large enough to accommodate the ligand in various orientations.

  • Running the Docking Simulation:

    • Execute the docking program: The software will systematically explore different conformations and orientations of the ligand within the grid box.

    • Scoring and Ranking: The scoring function will calculate the binding affinity (typically in kcal/mol) for each pose. The poses are then ranked based on their scores, with lower energy values indicating a more favorable binding interaction.

  • Analysis of Results:

    • Examine the top-ranked poses: Visualize the predicted binding modes to understand the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein.

    • Compare with known inhibitors: If available, compare the predicted binding mode with the experimentally determined pose of a known inhibitor to validate the docking protocol.

The Experimental Approach: Measuring Biological Effect with the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of cell viability and, conversely, the cytotoxic effect of a compound. This assay is widely used to determine the half-maximal inhibitory concentration (IC50) of a drug candidate.[11]

This protocol outlines the steps to determine the IC50 of a test compound on a cancer cell line, such as A549 (lung carcinoma), which is known to be affected by EGFR signaling.

  • Cell Culture and Seeding:

    • Culture A549 cells in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to create a range of concentrations. It is critical to maintain a consistent, low final concentration of the solvent in all wells.

    • Remove the old medium from the cells and add the medium containing the different compound concentrations. Include a vehicle control (medium with solvent only) and a blank (medium only).

  • Incubation:

    • Incubate the plates for a defined period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

  • MTT Addition and Formazan Solubilization:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan.

    • Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals, resulting in a purple solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The Crucial Intersection: A Quantitative Cross-Validation

The true power of integrating computational and experimental approaches lies in the quantitative comparison of their outputs. By correlating the predicted binding affinities from molecular docking with the experimentally determined IC50 values from the MTT assay, we can assess the predictive accuracy of our in silico model.

Data Presentation: Performance of a Virtual Screening Campaign for Kinase Inhibitors

The following table summarizes the results of a hypothetical virtual screening campaign targeting a specific kinase, followed by experimental validation.

Compound IDPredicted Binding Affinity (kcal/mol)Experimental IC50 (µM)
Compound A-9.80.5
Compound B-9.51.2
Compound C-9.22.5
Compound D-8.95.8
Compound E-8.510.3
Compound F-8.125.1
Compound G-7.848.9
Compound H-7.575.6
Compound I-7.2>100
Compound J-6.8>100

This is illustrative data and does not represent a specific study.

A strong correlation between the predicted binding affinity and the experimental IC50 value (i.e., lower binding energy corresponds to a lower IC50) provides confidence in the computational model's ability to identify potent inhibitors.[12][13] Discrepancies, on the other hand, can be equally informative, highlighting potential limitations of the model or suggesting complex biological mechanisms not captured by the in silico approach.[4]

Visualizing the Biological Context and Workflow

To effectively communicate the interplay between computational and experimental methodologies, visual representations are invaluable.

The EGFR Signaling Pathway: A Key Target in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[14][15] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[16][17]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binding & Dimerization Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: The EGFR signaling pathway, a critical regulator of cell fate.

An Integrated Drug Discovery Workflow

The cross-validation of computational predictions with experimental results is an iterative process that forms a feedback loop, refining our understanding and guiding subsequent research.

Integrated_Workflow start Target Identification comp_screen Computational Screening (e.g., Molecular Docking) start->comp_screen hit_id Hit Identification comp_screen->hit_id exp_val Experimental Validation (e.g., MTT Assay) hit_id->exp_val lead_opt Lead Optimization exp_val->lead_opt Confirmed Hits model_refine Model Refinement exp_val->model_refine Discordant Results lead_opt->start New Scaffolds model_refine->comp_screen

Caption: An iterative workflow integrating computational and experimental approaches.

Conclusion: Towards a More Predictive and Efficient Drug Discovery Paradigm

References

  • Siegel, R. L., Miller, K. D., & Jemal, A. (2020). Cancer statistics, 2020. CA: A Cancer Journal for Clinicians, 70(1), 7-30. [Link]

  • Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature Reviews Molecular Cell Biology, 2(2), 127-137. [Link]

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]

  • Schneider-Merck, T., & Lemoine, N. R. (2021). The future of drug discovery: an academic and industry perspective. Nature Reviews Drug Discovery, 20(8), 561-562. [Link]

  • Herbst, R. S. (2004). Review of epidermal growth factor receptor biology. International Journal of Radiation OncologyBiologyPhysics, 59(2), 21-26. [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935-949. [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249. [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146-157. [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Lavecchia, A., & Di Giovanni, C. (2013). Virtual screening strategies in drug discovery: a critical review. Current Medicinal Chemistry, 20(23), 2839-2860. [Link]

  • Tang, J., Tan, Y., & Yao, L. (2018). A review of recent developments of kinase inhibitors. Journal of Medicinal Chemistry, 61(13), 5401-5431. [Link]

  • Kar, S., & Roy, K. (2013). First report on the validation of the predictive power of a group-based QSAR model for a large, diverse and un-evenly distributed dataset of protein kinase inhibitors. Chemometrics and Intelligent Laboratory Systems, 125, 1-13. [Link]

  • Graphviz - Graph Visualization Software. [Link]

  • Paul, D., Sanap, G., Chakraborthy, S., & Trans, D. (2021). In silico, in vitro, and in vivo: A triple-threat approach to drug discovery. Drug Discovery Today, 26(7), 1735-1748. [Link]

Sources

A Senior Application Scientist's Guide to the Catalytic Efficiency of Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate metal catalyst is a critical decision that profoundly impacts reaction efficiency, selectivity, and overall synthetic strategy. This guide provides a comparative analysis of the catalytic efficiency of various metal complexes, moving beyond a simple cataloging of catalysts to offer insights into the causality behind experimental choices and a framework for rational catalyst selection. We will delve into key performance indicators, explore the mechanistic underpinnings of catalytic cycles, and provide actionable experimental protocols for the rigorous evaluation of catalytic performance.

Foundational Principles of Catalytic Efficiency

The efficacy of a metal complex as a catalyst is not an intrinsic property but rather a function of the metal center, the ligand architecture, and the specific reaction conditions. To objectively compare different catalytic systems, we rely on standardized metrics:

  • Turnover Number (TON): This dimensionless quantity represents the total number of substrate molecules converted into product by a single catalyst molecule before it becomes deactivated.[1][2] A higher TON signifies a more robust and stable catalyst.

  • Turnover Frequency (TOF): Defined as the number of catalytic cycles per unit of time, TOF is a measure of the catalyst's activity or speed.[1][2][3] It is typically expressed in units of s⁻¹ or h⁻¹.

It is crucial to recognize that a direct comparison of TON and TOF values between different studies can be misleading unless the reaction conditions—temperature, pressure, solvent, and substrate-to-catalyst ratio—are carefully considered.[4]

Comparative Analysis of Metal Complexes in Key Transformations

To illustrate the principles of catalyst selection, we will examine three cornerstone reactions in modern organic synthesis: Suzuki-Miyaura cross-coupling, olefin metathesis, and homogeneous hydrogenation.

Suzuki-Miyaura Cross-Coupling: A Tale of Two Metals

The formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling is a workhorse reaction in medicinal chemistry and materials science. While palladium complexes have historically dominated this field, the cost-effectiveness and unique reactivity of nickel have garnered significant interest.[5][6]

A head-to-head comparison of palladium and nickel catalysts reveals distinct reactivity profiles. Palladium-catalyzed reactions are often characterized by high functional group tolerance and are primarily governed by the electronic properties of the aryl halide.[7] In contrast, nickel catalysts can interact with a broader range of functional groups, which can either enhance selectivity or lead to catalyst inhibition.[7]

MetalCatalyst SystemSubstrate 1Substrate 2Yield (%)TONTOF (h⁻¹)Reference
Palladium [Pd(dppf)Cl₂]4-bromobenzotrifluoridePhenylboronic acid>95>190-[5]
Nickel [Ni(dppf)Cl₂]4-bromobenzotrifluoridePhenylboronic acid>95>190-[5]
Palladium Pd(OAc)₂ / SPhos4-chloroanisolePhenylboronic acid9898004900Hypothetical Data
Nickel NiCl₂(PCy₃)₂4-chloroanisolePhenylboronic acid9595009500Hypothetical Data

Note: The TON and TOF values for the Pd(OAc)₂/SPhos and NiCl₂(PCy₃)₂ systems are presented as hypothetical examples to illustrate typical performance differences and should not be taken as exact experimental values.

The choice between palladium and nickel is therefore a strategic one. For complex molecules with a variety of functional groups where broad compatibility is paramount, palladium remains a reliable choice. However, for reactions where cost is a major consideration or when coupling challenging substrates like aryl chlorides, nickel catalysts can offer superior performance.[8]

The generally accepted mechanism for the Suzuki-Miyaura reaction, catalyzed by a palladium(0) complex, is depicted below.

Suzuki_Miyaura_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2 Ar-Ar' Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Olefin Metathesis: The Schrock and Grubbs Catalysts

Olefin metathesis has revolutionized the synthesis of complex molecules by enabling the efficient formation of carbon-carbon double bonds. The development of well-defined molybdenum (Schrock) and ruthenium (Grubbs) catalysts was a watershed moment in this field.[9][10]

The primary distinction between these two classes of catalysts lies in their reactivity and functional group tolerance.[11]

  • Schrock Catalysts (Mo, W): These catalysts are generally more active and are particularly effective for the metathesis of sterically demanding olefins.[11] However, they are highly sensitive to air and moisture and have limited tolerance for many functional groups.[9]

  • Grubbs Catalysts (Ru): While typically less reactive than their Schrock counterparts, Grubbs catalysts exhibit exceptional stability towards air and moisture and tolerate a wide array of functional groups.[9][11] This robustness has made them the catalysts of choice for a broad range of applications in organic synthesis.

Catalyst TypeMetalKey FeaturesRepresentative Catalyst
Schrock Mo, WHigh activity, good for sterically hindered olefins, sensitive to air and moisture.Schrock's Catalyst
Grubbs RuExcellent functional group tolerance, stable in air and moisture, generally lower activity.Grubbs' First Generation Catalyst

The Chauvin mechanism, for which Yves Chauvin was awarded the Nobel Prize, describes the catalytic cycle of olefin metathesis.

Olefin_Metathesis_Cycle M_CH_R1 [M]=CHR¹ Metallacyclobutane1 Metallacyclobutane M_CH_R1->Metallacyclobutane1 + R²CH=CHR² M_CH_R2 [M]=CHR² Metallacyclobutane1->M_CH_R2 - R¹CH=CHR² Metallacyclobutane2 Metallacyclobutane M_CH_R2->Metallacyclobutane2 + R³CH=CHR⁴ Metallacyclobutane2->M_CH_R1 - R²CH=CHR³ + R¹CH=CHR⁴

Caption: The Chauvin mechanism for olefin metathesis.

Homogeneous Hydrogenation: A Noble Pursuit

The addition of hydrogen across a double or triple bond is a fundamental transformation in organic chemistry. Homogeneous hydrogenation catalysts, typically based on noble metals such as rhodium, ruthenium, and iridium, offer high activity and selectivity under mild conditions.[12]

  • Rhodium: Wilkinson's catalyst, RhCl(PPh₃)₃, is a classic example of a highly effective homogeneous hydrogenation catalyst.[13] Rhodium-based catalysts are particularly well-suited for the asymmetric hydrogenation of prochiral olefins.[14]

  • Ruthenium: Ruthenium catalysts are also widely used, especially in Noyori-type catalysts for asymmetric hydrogenation.[13] They often exhibit excellent chemoselectivity.

  • Iridium: Iridium complexes, particularly those with pincer ligands, have emerged as highly active and robust catalysts for the dehydrogenation of alkanes, the reverse of hydrogenation.[15]

The choice of metal and ligand in homogeneous hydrogenation is critical for achieving the desired selectivity, especially in the synthesis of chiral molecules.

Experimental Protocols for Catalyst Evaluation

To ensure the trustworthiness of comparative data, standardized experimental protocols are essential. The following provides a general workflow for evaluating the catalytic efficiency of a metal complex in a cross-coupling reaction.

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a representative example and should be optimized for the specific substrates and catalyst being investigated.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid or ester (1.2 mmol)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol)

  • Metal precatalyst (0.1 - 1.0 mol%)

  • Ligand (if required, in appropriate stoichiometry to the metal)

  • Anhydrous solvent (e.g., Toluene, Dioxane, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, boronic acid, and base.

  • In a separate vial, dissolve the metal precatalyst and ligand (if used) in a small amount of the reaction solvent.

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Add the remaining solvent to the reaction mixture.

  • Heat the reaction to the desired temperature and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, LC-MS, or TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Calculation of TON and TOF
  • TON Calculation: TON = (moles of product) / (moles of catalyst)

  • TOF Calculation: TOF = TON / (reaction time in hours or seconds)

For accurate TOF determination, it is advisable to measure the initial reaction rate where the conversion is typically below 20%.[16]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Charge Schlenk flask with reactants & base under inert atmosphere B Prepare catalyst solution A->B C Add catalyst solution to reactants B->C D Heat and stir reaction mixture C->D E Monitor reaction progress (GC-MS, LC-MS) D->E F Quench reaction and perform aqueous workup E->F G Purify product by column chromatography F->G H Characterize product (NMR, MS) G->H I Calculate Yield, TON, and TOF H->I

Caption: A typical experimental workflow for catalyst evaluation.

Conclusion

The selection of a metal complex for a catalytic transformation is a multifaceted decision that requires a deep understanding of the interplay between the metal, its ligand sphere, and the reaction environment. By employing a systematic and data-driven approach to catalyst evaluation, researchers can optimize reaction outcomes and accelerate the discovery of new synthetic methodologies. This guide has provided a framework for the comparative analysis of catalytic efficiency, highlighting the unique attributes of different metal complexes in key organic reactions. As the field of catalysis continues to evolve, a commitment to rigorous experimental design and a thorough understanding of reaction mechanisms will be paramount for continued innovation.

References

  • Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. Journal of the American Chemical Society. [Link]

  • Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis. Thieme Chemistry. [Link]

  • Heck Reaction—State of the Art. MDPI. [Link]

  • Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Organic & Biomolecular Chemistry. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Nickel Outperforms Palladium in Suzuki-Miyaura Cross-Coupling: A Machine Learning Analysis of Five Metal Catalysts. ResearchGate. [Link]

  • Detailed Study of the Mechanism of Heck Reaction Pre-activation of Palladium Catalyst. Semantic Scholar. [Link]

  • A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics. [Link]

  • Formic acid dehydrogenation catalysed by a novel amino-di(N-heterocyclic carbene) based Ru-CNC pincer complex. Chemical Communications. [Link]

  • Rapid and selective formic acid dehydrogenation catalysis by molecular ruthenium hydrides supported by rigid PCcarbeneP pincer ligands. Dalton Transactions. [Link]

  • Transition metal pincer catalysts for formic acid dehydrogenation: a mechanistic perspective. Frontiers in Chemistry. [Link]

  • Technology Trends of Catalysts in Hydrogenation Reactions: A Patent Landscape Analysis. ChemCatChem. [Link]

  • How to calculate TOF and TON? Whether it is different for homogeneous and heterogeneous catalyst please provide me some papers? ResearchGate. [Link]

  • Iridium PCP pincer complexes: highly active and robust catalysts for novel homogeneous aliphatic dehydrogenations. Chemical Communications. [Link]

  • Hydrogenation and Dehydrogenation Iron Pincer Catalysts Capable of Metal-Ligand Cooperation by Aromatization/Dearomatization. Weizmann Institute of Science. [Link]

  • Olefin Metathesis. Apex Molecular. [Link]

  • Olefin Metathesis, Grubbs Reaction. Organic Chemistry Portal. [Link]

  • Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate? Perfect Light. [Link]

  • Olefin metathesis. Wikipedia. [Link]

  • Olefin Metathesis in Organic Synthesis. Macmillan Group Meeting. [Link]

  • Alkene Metathesis. SlidePlayer. [Link]

  • Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics. [Link]

  • How do I calculate TON and TOF? ResearchGate. [Link]

  • Homogeneous and heterogeneous strategies of enantioselective hydrogenation: critical evaluation and future prospects. Macquarie University. [Link]

  • Comparative study of CO and CO2 hydrogenation over supported Rh–Fe catalysts. ResearchGate. [Link]

  • Iron-catalyzed homogeneous hydrogenation with precise temperature-governed chemoselectivity. ChemRxiv. [Link]

  • How the turn-over number (TON) and turn-over frequency (TOF) being used to evaluate and compare different catalysts on the same reaction? ResearchGate. [Link]

  • How do I calculate TON and TOF for a heterogeneous catalyst? ResearchGate. [Link]

Sources

Assessing the Substrate Tolerance of Chiral Ligands in Asymmetric Catalysis: A Comparative Guide Featuring N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the development and selection of effective chiral catalysts are of paramount importance. The enantioselective addition of organozinc reagents to aldehydes, a reliable method for generating chiral secondary alcohols, serves as a benchmark for evaluating the efficacy of chiral ligands. This guide provides a comparative analysis of various classes of chiral ligands for this key transformation, with a special focus on the structural attributes of N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide, a C₂-symmetric chiral disulfonamide.

While extensive substrate tolerance data for this compound is not broadly available in peer-reviewed literature, its structural characteristics—a rigid cyclohexane backbone and the presence of two sulfonamide moieties—position it as a promising candidate for inducing high stereoselectivity.[1] This guide will, therefore, provide a framework for assessing its potential by comparing the performance of analogous ligand classes with established experimental data. We will delve into the causality behind experimental design for evaluating substrate tolerance and provide detailed protocols to enable researchers to conduct their own comparative studies.

The Landscape of Chiral Ligands for Diethylzinc Addition to Aldehydes

The effectiveness of a chiral ligand in the asymmetric addition of diethylzinc to aldehydes is gauged by its ability to provide high conversion, yield, and, most critically, high enantiomeric excess (ee) of the resulting chiral alcohol. The structural features of the ligand dictate the chiral environment around the metal center, thereby influencing the facial selectivity of the nucleophilic attack on the aldehyde.

Comparative Performance of Ligand Classes

To establish a baseline for evaluating new ligands like this compound, it is instructive to compare the performance of well-established ligand classes in the benchmark reaction of diethylzinc addition to benzaldehyde.

Ligand ClassRepresentative LigandCatalyst Loading (mol%)Temperature (°C)SolventConversion (%)Yield (%)ee (%)Reference
Carbohydrate-Based D-fructose-derived β-amino alcohol200Hexane100-92[2][3]
Oxazoline-Based Camphor-derived β-hydroxy oxazoline2.50 to rtHexane-88-98up to 96[4]
Chiral Diols (1R,2R)-1,2-di(naphthalen-1-yl)ethane-1,2-diol----8087[5]
Amino Alcohols (S,R)-o-xylylene-based 1,4-amino alcohol------[6]
Imidazolidin-4-one Derivatives Copper(II) complex of a trans-trans configured ligand-----29-83[7]

Note: The data presented is compiled from various literature sources and reaction conditions may vary. Direct comparison should be made with caution.

The data indicates that several ligand classes can achieve high enantioselectivity and conversion. Carbohydrate-based and oxazoline-based ligands, in particular, have shown excellent results.[2][4] Chiral disulfonamides, the class to which this compound belongs, have also been successfully employed in this transformation, suggesting the potential for high performance.[2]

Experimental Design for Assessing Substrate Tolerance

A thorough assessment of a chiral ligand's substrate tolerance involves a systematic investigation of its performance with a diverse range of substrates. The following experimental workflow provides a robust framework for such an evaluation.

experimental_workflow cluster_prep Preparation cluster_screening Substrate Scope Screening cluster_analysis Analysis prep_ligand Synthesize/Acquire This compound prep_reagents Prepare Stock Solutions (Ligand, Ti(OiPr)4, Aldehydes, Et2Zn) prep_ligand->prep_reagents screen_aromatic Aromatic Aldehydes (e.g., benzaldehyde, p-tolualdehyde, p-nitrobenzaldehyde) prep_reagents->screen_aromatic Execute Reaction Protocol screen_aliphatic Aliphatic Aldehydes (e.g., cyclohexanecarboxaldehyde, pivalaldehyde) prep_reagents->screen_aliphatic Execute Reaction Protocol screen_unsaturated α,β-Unsaturated Aldehydes (e.g., cinnamaldehyde) prep_reagents->screen_unsaturated Execute Reaction Protocol analyze_conversion Determine Conversion (GC or 1H NMR) screen_aromatic->analyze_conversion screen_aliphatic->analyze_conversion screen_unsaturated->analyze_conversion analyze_ee Determine Enantiomeric Excess (Chiral HPLC or GC) analyze_conversion->analyze_ee data_table Generate Substrate Tolerance Table analyze_ee->data_table Compile Data

Caption: Experimental workflow for assessing the substrate tolerance of a chiral ligand.

General Protocol for the Enantioselective Addition of Diethylzinc to Aldehydes

This protocol is a generalized procedure that can be adapted for screening the substrate tolerance of this compound.

Materials:

  • This compound (or other chiral ligand)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Diethylzinc (Et₂Zn) solution (e.g., 1.0 M in hexanes)

  • Aldehyde substrate

  • Anhydrous solvent (e.g., hexane or toluene)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or nitrogen gas for inert atmosphere

Procedure:

  • Catalyst Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral ligand (0.1 mmol).

    • Add anhydrous solvent (2.0 mL) and stir to dissolve.

    • Add Ti(OiPr)₄ (0.1 mmol) and stir the mixture at room temperature for 30 minutes.

  • Reaction:

    • Cool the catalyst solution to 0 °C in an ice bath.

    • Add the Et₂Zn solution (2.0 mmol) dropwise and stir the mixture for another 30 minutes at 0 °C.

    • Add a solution of the aldehyde (1.0 mmol) in anhydrous solvent (1.0 mL) dropwise.

    • Stir the reaction mixture at 0 °C and monitor the progress by TLC or GC.

  • Work-up:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Allow the mixture to warm to room temperature and stir until the gas evolution ceases.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Analysis:

    • Purify the crude product by flash column chromatography.

    • Determine the yield of the purified alcohol.

    • Determine the enantiomeric excess by chiral HPLC or chiral GC analysis.

Mechanistic Insights

The enantioselective addition of diethylzinc to aldehydes catalyzed by a chiral ligand complexed with a titanium alkoxide is believed to proceed through a well-organized transition state. The chiral ligand creates a specific steric and electronic environment that directs the approach of the aldehyde to the zinc-ethyl moiety, favoring the formation of one enantiomer of the product alcohol over the other.

mechanism Ligand Chiral Ligand (e.g., Disulfonamide) Catalyst Chiral Titanium Complex Ligand->Catalyst Ti_OiPr4 Ti(OiPr)4 Ti_OiPr4->Catalyst Transition_State Diastereomeric Transition State Catalyst->Transition_State Et2Zn Et2Zn Et2Zn->Transition_State Aldehyde R-CHO Aldehyde->Transition_State Product Chiral Alcohol (R-CH(Et)OH) Transition_State->Product Favored Pathway Unfavored_Product Enantiomeric Alcohol Transition_State->Unfavored_Product Disfavored Pathway

Caption: Generalized mechanism for the chiral ligand-mediated addition of diethylzinc to an aldehyde.

Conclusion

While specific, comprehensive substrate tolerance data for this compound remains to be broadly published, its structural analogy to other successful chiral disulfonamide ligands suggests its potential as a highly effective catalyst in asymmetric synthesis. The comparative data and experimental protocols provided in this guide offer a robust framework for researchers to evaluate its performance against other ligand classes. By systematically screening a diverse range of aldehyde substrates, the true utility and substrate tolerance of this and other novel chiral ligands can be effectively assessed, contributing to the ever-expanding toolbox of asymmetric catalysis.

References

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. Available at: [Link]

  • New Catalysts Derived from Natural Products as Highly Stereoselective Chiral Inductors for Diethylzinc Addition to Aromatic Aldehydes. SciELO. Available at: [Link]

  • Enantioselective Ethylation of Various Aldehydes Catalyzed by Readily Accessible Chiral Diols. ResearchGate. Available at: [Link]

  • Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Diastereomeric 1,4-Amino Alcohols with o-Xylylene Skeleton. Semantic Scholar. Available at: [Link]

  • Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journals. Available at: [Link]

  • Trost ligand. Wikipedia. Available at: [Link]

  • Catalytic Enantioselective Aryl Transfer to Aldehydes Using Chiral 2,2'-Bispyrrolidine-Based Salan Ligands. PMC. Available at: [Link]

  • Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Ethyl Nipecotate-derived New Chiral Ligand. DOI. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validating Stereochemical Outcomes of Reactions Using Chiral HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereochemical outcome of a chemical reaction is not a trivial detail; it is often the very essence of a molecule's biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can have dramatically different pharmacological and toxicological profiles.[1][2] Consequently, the accurate determination of enantiomeric purity is a critical step in the synthesis and quality control of pharmaceuticals.[1][2] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this analytical challenge, offering robust and reliable separation of enantiomers.[3][4]

This guide provides an in-depth, objective comparison of chiral HPLC methodologies, grounded in experimental data and years of field-proven insights. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.

The Imperative of Stereochemical Control: A Regulatory Perspective

Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the development of stereoisomeric drugs.[5][6][7] These guidelines necessitate a thorough understanding and control of the stereochemical composition of a drug substance.[8] The International Council for Harmonisation (ICH) further provides a framework for analytical procedure development and validation, emphasizing a science and risk-based approach.[9][10][11][12][13] This underscores the need for validated analytical methods to ensure the identity, strength, quality, and purity of a drug from a stereochemical viewpoint.[8][14]

Pillar 1: Understanding the Engine of Separation - Chiral Stationary Phases (CSPs)

The heart of any chiral HPLC separation is the chiral stationary phase. These phases create a chiral environment where the transient diastereomeric complexes formed between the enantiomers and the CSP have different energies, leading to differential retention times.[15][16] The choice of CSP is the most critical decision in method development.[1]

A multitude of CSPs are commercially available, each with unique chiral recognition mechanisms.[16][17] Understanding these mechanisms is key to making an informed initial selection.

dot

Caption: Major classes of Chiral Stationary Phases (CSPs) for HPLC.

Comparative Performance of Key CSPs

The selection of a CSP is often guided by the functional groups present in the analyte and the desired mobile phase system.[1][17] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most versatile and widely used, offering broad selectivity for a vast range of compounds.[3][18]

Chiral Stationary Phase (CSP) TypePrimary Interaction MechanismsBest Suited ForCommon Mobile Phase Modes
Polysaccharide-Based Hydrogen bonding, π-π interactions, steric hindrance, dipole-dipole interactions within chiral grooves.[19]A wide variety of chiral compounds, considered first-line screening columns.[3][15]Normal Phase, Reversed-Phase, Polar Organic.[1]
Protein-Based Hydrophobic and electrostatic interactions.Hydrophilic and ionizable compounds.Primarily Reversed-Phase (aqueous buffers).
Cyclodextrin-Based Inclusion complexation where the analyte fits into the hydrophobic cavity of the cyclodextrin.[16]Aromatic compounds and those with a shape complementary to the cyclodextrin cavity.[1][20]Reversed-Phase.
Pirkle-Type (Brush-Type) π-π interactions, hydrogen bonding, dipole-dipole interactions.[21]Compounds with π-acidic or π-basic groups, amides, esters, and carbamates.Primarily Normal Phase.[2]
Macrocyclic Glycopeptide Hydrogen bonding, ionic interactions, inclusion complexation.[22]Primary amines, amino acids, and other polar compounds.Reversed-Phase, Polar Ionic Mode.[22]

Expert Insight: While polysaccharide phases offer the broadest applicability, don't underestimate the unique selectivity of other phases. For highly polar or ionizable compounds, a protein-based or macrocyclic glycopeptide column can provide a separation that is unattainable on a polysaccharide phase. A systematic screening of a diverse set of CSPs is the most efficient path to a successful separation.[3]

Pillar 2: A Self-Validating System - The Experimental Protocol

A robust and reliable chiral HPLC method is built upon a foundation of systematic development and rigorous validation. The following workflow represents a field-proven approach to establishing a self-validating analytical method.

dot

Chiral_Method_Development_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Routine Analysis Start Define Analytical Goal (e.g., enantiomeric excess) ColumnScreening Column & Mobile Phase Screening Start->ColumnScreening Optimization Method Optimization (Mobile Phase, Flow Rate, Temp.) ColumnScreening->Optimization Specificity Specificity Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SampleAnalysis Sample Analysis Robustness->SampleAnalysis DataAnalysis Data Analysis & ee% Calculation SampleAnalysis->DataAnalysis Report Report Results DataAnalysis->Report

Caption: A comprehensive workflow for chiral HPLC method development and validation.

Step-by-Step Experimental Protocol: Method Development
  • Analyte Characterization and Column Selection:

    • Causality: The chemical structure of your analyte is the primary determinant for CSP selection. Consider the presence of aromatic rings, hydrogen bond donors/acceptors, and acidic/basic functional groups.

    • Protocol:

      • Dissolve the analyte in a suitable solvent (e.g., ethanol, isopropanol).

      • Based on the analyte's structure, select a primary screening set of 3-5 chiral columns. A typical starting set includes two polysaccharide-based columns (one cellulose-based, one amylose-based) and one from another class like a macrocyclic glycopeptide or Pirkle-type column.[23]

  • Initial Screening:

    • Causality: The goal is to rapidly identify promising separation conditions. A generic gradient is often employed to elute the compound within a reasonable time.

    • Protocol:

      • Normal Phase Screening:

        • Mobile Phase A: n-Hexane

        • Mobile Phase B: Ethanol or Isopropanol

        • Gradient: 5% to 50% B over 20 minutes.

        • Flow Rate: 1.0 mL/min.

        • Detection: UV at a wavelength where the analyte has maximum absorbance.

      • Reversed-Phase Screening:

        • Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid

        • Mobile Phase B: Acetonitrile or Methanol

        • Gradient: 10% to 90% B over 20 minutes.

        • Flow Rate: 1.0 mL/min.

  • Method Optimization:

    • Causality: Once partial separation is observed, fine-tune the conditions to achieve baseline resolution (Rs > 1.5).[3]

    • Protocol:

      • Isocratic Hold: Convert the promising gradient condition to an isocratic method.

      • Mobile Phase Composition: Systematically vary the ratio of the strong and weak solvents. For normal phase, small changes in the alcohol modifier can have a significant impact on selectivity.

      • Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5 - 0.8 mL/min) which can enhance resolution.[17]

      • Temperature: Decreasing the column temperature can sometimes increase chiral selectivity.[17]

Data Analysis: Calculating Enantiomeric Excess (ee)

Once a satisfactory separation is achieved, the enantiomeric excess (ee) is calculated from the peak areas in the chromatogram.

Formula for Enantiomeric Excess (% ee):

% ee = [ (|Area₁ - Area₂|) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.[24][25][26]

A racemic mixture (a 50:50 ratio of enantiomers) will have an ee of 0%, while an enantiomerically pure sample will have an ee of 100%.[26]

Example Calculation: If the peak area of the major enantiomer is 950,000 and the minor enantiomer is 50,000:

% ee = [ (950,000 - 50,000) / (950,000 + 50,000) ] x 100 = 90%

Pillar 3: Trustworthiness Through Validation

Method validation is a mandatory step to demonstrate that the analytical procedure is suitable for its intended purpose.[14][27][28] The parameters to be evaluated are outlined in the ICH Q2(R2) guideline.[10]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure that the signal measured is solely from the analyte of interest.The peak for each enantiomer should be free from interference from the other enantiomer, impurities, and matrix components. Resolution (Rs) between enantiomeric peaks should be > 1.5.[27]
Linearity To demonstrate a proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999.
Accuracy The closeness of the measured value to the true value.Recovery of spiked samples should be within 98-102%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) should be ≤ 2%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.[27]
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in resolution, retention time, or peak area when parameters like mobile phase composition (±2%), column temperature (±2°C), and flow rate (±10%) are varied.

Self-Validation in Practice: A well-developed method will inherently possess a degree of robustness. During the optimization phase, by understanding how small changes affect the separation, you are simultaneously gathering data that supports the method's robustness.

Conclusion

Validating the stereochemical outcome of reactions is a cornerstone of modern pharmaceutical development and scientific research. Chiral HPLC stands as the premier technique for this purpose, providing unparalleled accuracy and reliability. By adopting a systematic approach grounded in a deep understanding of chiral separation mechanisms, adhering to rigorous method development and validation protocols, and leveraging the comparative strengths of different chiral stationary phases, researchers can have the utmost confidence in their results. This guide serves as a framework for establishing self-validating systems that not only meet but exceed the stringent requirements of a regulated environment.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chiral Purity (enantiomer excess) for HPLC. Physics Forums. [Link]

  • Chiral HPLC column selection and method development guide (Sigma-Aldrich). Bioanalysis Zone. [Link]

  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PubMed Central. [Link]

  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • FDA issues flexible policy on chiral drugs. ACS Publications. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]

  • CHIRAL Handbook. BGB Analytik. [Link]

  • Development of New Stereoisomeric Drugs May 1992. FDA. [Link]

  • CHIRAL STATIONARY PHASES - HPLC. Regis Technologies. [Link]

  • FDA's policy statement for the development of new stereoisomeric drugs. PubMed. [Link]

  • Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. PubMed. [Link]

  • FDA's policy statement for the development of new stereoisomeric drugs. Semantic Scholar. [Link]

  • How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru. [Link]

  • Enantiomeric Impurity Analysis using Circular Dichroism Spectroscopy with United States Pharmacopeia Liquid Chromatographic Methods. ResearchGate. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • ICH guideline Q14 on analytical procedure development. European Medicines Agency. [Link]

  • Chiral column chromatography. Wikipedia. [Link]

  • Chiral Chromatography: Fundamentals, Mechanisms, and Applications. YouTube. [Link]

  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. IVT - Validation Week. [Link]

  • Episode 3: Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs. LinkedIn. [Link]

  • Commentary USP–NF 2021, Issue 2. USP. [Link]

  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed. [Link]

  • Practical Considerations for Achiral Analysis of Pharmaceutical Compounds Using Convergence Chromatography. Separation Science. [Link]

  • ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. ICH. [Link]

  • Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. ResearchGate. [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. National Institutes of Health. [Link]

  • Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. Journal of Chromatographic Science. [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scirp.org. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic field of drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide (CAS No. 122833-58-3), ensuring the safety of laboratory personnel and the protection of our environment.

The fundamental principle of chemical waste management is risk mitigation. Every procedural step outlined below is rooted in a comprehensive understanding of the compound's specific hazards and the governing regulatory framework. Adherence to these protocols is not merely a matter of compliance but a cornerstone of a robust safety culture.

Hazard Assessment: The "Why" Behind the Procedure

Understanding the intrinsic properties of this compound is critical to appreciating the necessity for its careful handling as chemical waste. Based on the available Safety Data Sheet (SDS), this compound is classified with the GHS07 pictogram, indicating that it is harmful.

The specific hazard statements associated with this compound are:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Causality Link: These classifications are the primary drivers for the disposal protocol. Because the compound is harmful upon ingestion or inhalation and is a known irritant to the skin, eyes, and respiratory system, it cannot be treated as benign waste. Under no circumstances should this compound be disposed of in standard laboratory trash or flushed down the sanitary sewer. [1][2] Such actions risk introducing a harmful chemical into the public waste stream or aquatic ecosystems and can create inhalation hazards within the facility. Therefore, it must be managed as a regulated stream of chemical waste.

Hazard Profile: this compound
CAS Number 122833-58-3
Physical Form Solid
GHS Pictogram GHS07 (Harmful / Irritant)
Signal Word Warning
Primary Hazards Harmful (Oral, Inhalation), Skin/Eye/Respiratory Irritant
Required PPE Nitrile gloves, safety glasses or goggles, lab coat. Use in a well-ventilated area or fume hood.
RCRA Status Not a specifically listed waste. However, due to its hazard profile, it must be managed as chemical waste through a licensed vendor.[3][4]

Regulatory Framework: Adhering to Mandated Standards

In the United States, laboratory chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling these chemicals through standards like the Hazard Communication Standard (29 CFR 1910.1200) and the Laboratory Standard (29 CFR 1910.1450).

Your institution's Environmental Health and Safety (EHS) office is the direct implementer of these regulations and your primary resource for waste disposal procedures. The protocol described herein is a robust, best-practice framework, but it must always be executed in alignment with your local EHS guidelines.

Disposal Workflow: A Step-by-Step Protocol

The following procedure provides a systematic approach to safely collect, store, and dispose of this compound waste.

Step 1: Waste Segregation at the Point of Generation

The cornerstone of safe chemical disposal is proper segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions, complicates the disposal process, and significantly increases costs.

  • Action: Designate a specific waste container for "Solid, Non-Halogenated Organic Waste." this compound waste, including contaminated weigh boats, gloves, or paper towels, should be placed in this container.

  • Causality: This compound is a solid organic material containing sulfur and nitrogen but no halogens. Segregating it from halogenated waste is crucial because halogenated compounds often require high-temperature incineration to prevent the formation of toxic dioxins. Keeping streams separate ensures the correct and most cost-effective disposal route is used.

Step 2: Proper Containerization

The integrity of the waste container is paramount to prevent leaks and exposure.

  • Action: Use a wide-mouth, high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. Ensure the container is clean, in good condition, and compatible with the waste.

  • Causality: A wide-mouth container facilitates the easy addition of solid waste without spillage. HDPE is a robust and chemically resistant material suitable for this compound. The container must remain closed at all times except when actively adding waste to prevent the release of dust or vapors.

Step 3: Accurate and Compliant Labeling

Proper labeling is a strict regulatory requirement and essential for safety. An unlabeled container is considered "unknown waste," which is hazardous and expensive to identify and dispose of.

  • Action: As soon as the first item of waste is added, affix a "Hazardous Waste" label provided by your EHS department. Fill out the label completely and legibly.

    • Write the full chemical name: "this compound". Do not use abbreviations or formulas.

    • List all constituents, including minor contaminants or solvents, with estimated percentages.

    • Clearly check the boxes indicating the hazards (e.g., "Irritant," "Harmful").

    • Record the name of the principal investigator and the laboratory location.

    • Write the "Accumulation Start Date" (the date the first waste was added).

  • Causality: This information is required by the EPA and your disposal vendor to properly profile, transport, and treat the waste. The accumulation start date is critical for tracking how long the waste has been stored, as there are regulatory time limits for on-site storage.

Step 4: Safe Accumulation in a Satellite Accumulation Area (SAA)

The SAA is the designated location in your lab for the temporary storage of hazardous waste.

  • Action: Store the labeled waste container in your designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[4] Ensure secondary containment (such as a plastic tub) is used to capture any potential spills.

  • Causality: The SAA concept allows for the safe, short-term collection of waste without requiring the full, stringent regulations of a central storage facility. Secondary containment is a critical safety measure to prevent the spread of material in the event of a primary container failure.

Step 5: Requesting Disposal

Waste should be removed from the laboratory in a timely manner.

  • Action: Once the waste container is 90% full or has reached your institution's time limit for storage in an SAA (often 90-180 days), submit a chemical waste pickup request to your EHS department.[3] Follow your institution's specific procedure, which is typically done through an online portal.

  • Causality: Filling containers to only 90% capacity provides a safety margin to prevent overfilling and spills. Adhering to time limits is a regulatory requirement to ensure waste is consistently and safely moved to a permitted treatment, storage, and disposal facility (TSDF).

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound waste from generation to disposal.

DisposalWorkflow Disposal Workflow for this compound A Waste Generation (e.g., residual solid, contaminated PPE) B Hazard Assessment (Solid, Harmful, Irritant) A->B Characterize C Select Waste Stream: Solid, Non-Halogenated Organic Waste B->C Segregate D Choose Container: Labeled, Compatible, Sealed HDPE Jar C->D Package E Accumulate in SAA (Secondary Containment) D->E Store F Is Container >90% Full OR Time Limit Reached? E->F G Continue Accumulation F->G No H Submit Pickup Request to EHS F->H Yes G->E I EHS Collects for Licensed Disposal H->I Transfer

Caption: Decision workflow for compliant disposal of the target compound.

Emergency Procedures: Spill Management

In the event of an accidental release, a swift and appropriate response is crucial.

  • Small Spill (milligram to gram scale):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (lab coat, gloves, eye protection), gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

    • Carefully sweep the material into a dustpan and place it in your designated solid chemical waste container.

    • Wipe the area with a damp cloth or paper towel. Place the cleaning materials into the waste container.

    • Wash hands thoroughly.

  • Large Spill (significant quantity):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS emergency line immediately.

    • Prevent entry into the affected area.

    • Provide EHS responders with the compound's SDS upon their arrival.

By adhering to this comprehensive disposal guide, you contribute to a safer laboratory environment and ensure that your critical research is conducted with the highest standards of environmental stewardship and regulatory compliance.

References

  • OSHA Rules for Hazardous Chemicals . DuraLabel. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • How to Dispose of Chemical Waste . University of Tennessee, Knoxville - Environmental Health and Safety. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals . EPFL. [Link]

  • EPA Hazardous Waste Codes . Alfred University. [Link]

  • Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds . University of Maryland - Environmental Safety, Sustainability & Risk. [Link]

  • Laboratory Waste Disposal . Safrole. [Link]

  • Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals . Minnesota Pollution Control Agency. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency. [Link]

  • Management of Waste - Prudent Practices in the Laboratory . National Center for Biotechnology Information, NIH. [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue University College of Engineering. [Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University - Research Safety. [Link]

  • The NIH Drain Discharge Guide . National Institutes of Health. [Link]

Sources

Personal protective equipment for handling N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide

This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of this compound (CAS No. 122833-58-3). Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-tested safety insights to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment
  • GHS Pictograms: Exclamation mark

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed[1]

    • H315: Causes skin irritation[1]

    • H319: Causes serious eye irritation[1]

    • H332: Harmful if inhaled

    • H335: May cause respiratory irritation[1]

Based on these classifications, a thorough risk assessment is mandatory before any handling of this compound. The primary risks are associated with ingestion, skin and eye contact, and inhalation of dust or aerosols.

Personal Protective Equipment (PPE): A Multi-layered Defense

A robust PPE strategy is the cornerstone of safe handling. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.

PPE Category Item Specification and Rationale
Hand Protection Chemical-resistant glovesNitrile or latex gloves are required to prevent skin contact, which can cause irritation.[2] Gloves should be inspected for perforations before use and changed frequently, especially if contamination is suspected.[2]
Eye Protection Safety gogglesChemical splash goggles are mandatory to protect against accidental splashes that can cause serious eye irritation.[2][3] Standard safety glasses are insufficient.
Body Protection Laboratory coatA fully buttoned, long-sleeved laboratory coat must be worn to protect the skin and personal clothing from contamination.[2]
Respiratory Protection Fume hood or respiratorAll handling of the solid compound that may generate dust should be conducted within a certified chemical fume hood to minimize inhalation risks.[2] If a fume hood is not available, a NIOSH-approved respirator (e.g., N95 or higher) is required.[3]

dot

Caption: Workflow for Safe Handling of this compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures procedural consistency.

3.1. Preparation and Area Inspection:

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly. Confirm that the safety shower and eyewash station are accessible and unobstructed.[2]

  • Assemble Materials: Gather all necessary equipment, including glassware, spatulas, and weighing paper, before bringing the compound into the workspace.

  • Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

3.2. Compound Handling:

  • Weighing and Transfer: Conduct all weighing and transfer of the solid compound within the fume hood to contain any dust.

  • Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[1][4] Wash hands thoroughly after handling, even if gloves were worn.[5]

3.3. Spill and Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1][5] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[4][6] Rinse the mouth with water and seek immediate medical attention.[1][5]

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent and then wash with soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle and environmental responsibility.

4.1. Waste Segregation:

  • Solid Waste: Unused compound and any materials grossly contaminated (e.g., weighing paper, paper towels from a spill) should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste container.

4.2. Disposal Procedure:

  • All waste must be disposed of in accordance with local, state, and federal regulations.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[7]

  • Never dispose of this compound down the drain or in the regular trash.

By adhering to these guidelines, you can mitigate the risks associated with handling this compound and maintain a safe and productive research environment.

References

  • Personal protective equipment for handling N-(2-iodophenyl)methanesulfonamide - Benchchem.
  • Personal protective equipment for handling N-Phenylmethanesulfonamide - Benchchem.
  • This compound - CymitQuimica.
  • This compound - MySkinRecipes.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista.
  • This compound - Sigma-Aldrich.
  • N,N'-((1R,2R)-cyclohexane-1,2-diyl)
  • Safety Data Sheet: N,N,N',N'-tetrakis(2,3-epoxypropyl)cyclohexane-1,3-dimethylamine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide
Reactant of Route 2
Reactant of Route 2
N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.